3,3-Dimethyl-1-butene
説明
Structure
3D Structure
特性
IUPAC Name |
3,3-dimethylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-5-6(2,3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXHXOTZMFCXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28498-58-0 | |
| Record name | Poly(3,3-dimethyl-1-butene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28498-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1027211 | |
| Record name | 3,3-Dimethyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; bp= 40-41 deg C; [Alfa Aesar MSDS] | |
| Record name | 3,3-Dimethyl-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
431.0 [mmHg] | |
| Record name | 3,3-Dimethyl-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
558-37-2 | |
| Record name | 3,3-Dimethyl-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=558-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-DIMETHYL-1-BUTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butene, 3,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3-Dimethyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylbutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYL-1-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZB73D2KK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Neohexene: A Comprehensive Technical Guide
An In-depth Examination of 3,3-Dimethyl-1-butene for Researchers, Scientists, and Drug Development Professionals
Abstract
Neohexene, systematically known as 3,3-Dimethylbut-1-ene, is a volatile, flammable, and colorless liquid hydrocarbon with the chemical formula C₆H₁₂. This technical guide provides a comprehensive overview of neohexene, including its fundamental chemical identifiers, physical and chemical properties, and detailed experimental protocols for its synthesis and key applications. This document is intended to serve as a critical resource for professionals in research, chemical synthesis, and drug development, offering in-depth information on its role as a versatile chemical intermediate in the production of pharmaceuticals like Terbinafine, the synthesis of synthetic musks, and its application as a hydrogen acceptor in C-H activation reactions.
Chemical Identity and Properties
Neohexene is an aliphatic alkene recognized for its unique structural features and reactivity. Its chemical identity and key physical and chemical properties are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 3,3-Dimethylbut-1-ene | |
| Other Names | This compound, tert-Butylethylene | |
| CAS Number | 558-37-2 | |
| Chemical Formula | (CH₃)₃CCH=CH₂ |
| Property | Value | Reference |
| Molecular Weight | 84.16 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 41.2 °C | |
| Melting Point | -115.2 °C | |
| Density | 0.653 g/cm³ at 20 °C | |
| Solubility in Water | Insoluble | |
| Vapor Pressure | 431 mmHg at 25 °C |
Synthesis of Neohexene
Neohexene is primarily synthesized through the ethenolysis of diisobutene, a metathesis reaction.
Experimental Protocol: Ethenolysis of Diisobutene
Objective: To synthesize neohexene by the catalytic ethenolysis of diisobutene.
Materials:
-
Diisobutene
-
Tungsten hexachloride (WCl₆) / Tetramethyltin (Sn(CH₃)₄) catalyst system
-
Anhydrous and deoxygenated solvent (e.g., chlorobenzene)
-
High-pressure autoclave reactor equipped with a stirrer and temperature control
Procedure:
-
The autoclave reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
-
The solvent and the catalyst components (WCl₆ and Sn(CH₃)₄) are introduced into the reactor under an inert atmosphere.
-
The reactor is sealed, and the contents are stirred to ensure proper mixing of the catalyst system.
-
Diisobutene is then introduced into the reactor.
-
The reactor is pressurized with ethylene to the desired operating pressure.
-
The reaction mixture is heated to the specified temperature and stirred for the duration of the reaction.
-
Upon completion, the reactor is cooled, and the excess pressure is carefully vented.
-
The reaction mixture is collected, and the catalyst is deactivated (e.g., by the addition of a small amount of methanol).
-
The product mixture is then subjected to fractional distillation to separate neohexene from unreacted starting materials, other byproducts, and the solvent.
Caption: Synthesis Pathway of Terbinafine.
Application in the Fragrance Industry: Synthetic Musks
Neohexene serves as a building block for the synthesis of certain synthetic musks through its reaction with p-cymene (B1678584).
Experimental Protocol: Friedel-Crafts Alkylation for Synthetic Musk Precursors
Objective: To synthesize a polyalkylated indane derivative, a precursor to synthetic musks, via the Friedel-Crafts alkylation of p-cymene with neohexene.
Materials:
-
p-Cymene
-
Neohexene
-
Lewis acid catalyst (e.g., anhydrous Aluminum chloride - AlCl₃ or sulfuric acid)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene)
Procedure:
-
In a flame-dried, multi-necked flask equipped with a stirrer and a dropping funnel, under an inert atmosphere, suspend the Lewis acid catalyst in the anhydrous solvent.
-
Cool the suspension to a low temperature (e.g., 0 °C).
-
A mixture of p-cymene and neohexene is added dropwise to the stirred suspension of the catalyst.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified duration to ensure complete reaction.
-
The reaction is quenched by carefully pouring the mixture over crushed ice and water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with a dilute acid, followed by a dilute base, and then with water until neutral.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product, a mixture of polyalkylated indanes, is then purified by vacuum distillation or chromatography to isolate the desired musk precursor.
Experimental Workflow for Synthetic Musk Precursor Synthesis
Caption: Workflow for Musk Precursor Synthesis.
Role in C-H Activation
In the field of C-H activation, neohexene is often employed as a hydrogen acceptor. This is a crucial role in catalytic dehydrogenation reactions where the removal of hydrogen from a substrate is necessary to form a new bond.
Experimental Protocol: Dehydrogenation using Neohexene as a Hydrogen Acceptor
Objective: To demonstrate the use of neohexene as a hydrogen acceptor in a catalytic C-H activation/dehydrogenation reaction.
Materials:
-
Alkane substrate (e.g., cyclooctane)
-
Neohexene (hydrogen acceptor)
-
Pincer-ligated iridium or rhodium catalyst
-
Anhydrous, high-boiling point solvent (e.g., decane)
-
Schlenk flask or a similar reaction vessel for air-sensitive chemistry
Procedure:
-
In a glovebox or under an inert atmosphere, the catalyst, the alkane substrate, and the solvent are added to the reaction vessel.
-
Neohexene is then added to the reaction mixture.
-
The reaction vessel is sealed and heated to the desired temperature in an oil bath.
-
The reaction is monitored over time by taking aliquots and analyzing them by gas chromatography (GC) to determine the conversion of the substrate and the formation of the corresponding alkene and the hydrogenated neohexene (neohexane).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product can be isolated and purified by standard techniques such as distillation or chromatography if required.
Logical Diagram of C-H Activation with Neohexene
Caption: C-H Activation using Neohexene.
Safety and Handling
Neohexene is a highly flammable liquid and vapor. It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and flame-retardant lab coats, should be worn. Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
Neohexene (this compound) is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and fragrance industries, as well as in fundamental organometallic chemistry. Its unique structure allows for its effective use in the synthesis of complex molecules such as Terbinafine and various synthetic musks. Furthermore, its role as a hydrogen acceptor in C-H activation reactions highlights its utility in modern catalytic processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important compound.
An In-Depth Technical Guide to the Physical and Chemical Properties of 3,3-Dimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,3-Dimethyl-1-butene (also known as neohexene), a branched aliphatic hydrocarbon with significant applications in organic synthesis. This document collates essential quantitative data, details key chemical transformations with mechanistic insights, and outlines relevant experimental protocols. The information is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and other areas of chemical science.
Physical Properties
This compound is a colorless, volatile, and highly flammable liquid at room temperature with a characteristic hydrocarbon odor.[1] Its branched structure significantly influences its physical properties, such as its low boiling point and density.[2] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂ | [3] |
| Molecular Weight | 84.16 g/mol | [2] |
| CAS Number | 558-37-2 | [4] |
| Appearance | Clear, colorless liquid | [4] |
| Odor | Faint, characteristic hydrocarbon | [4] |
| Boiling Point | 41 °C | [5] |
| Melting Point | -115 °C | [5] |
| Density | 0.653 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.376 | |
| Vapor Pressure | 6.96 psi (48 kPa) at 20 °C | |
| Flash Point | -20 °F (-28.9 °C) | [5] |
| Water Solubility | Insoluble | [4] |
| Stability | Stable under normal temperatures and pressures | [4] |
Spectroscopic Properties
The structural features of this compound are well-characterized by various spectroscopic techniques. The presence of a terminal double bond and a tert-butyl group gives rise to distinct signals in its NMR, IR, and mass spectra.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data and Interpretation | Reference(s) |
| ¹H NMR | δ 5.83 (dd, 1H, J = 17.5, 10.4 Hz, -CH=), 4.93 (dd, 1H, J = 17.5, 1.7 Hz, =CH₂), 4.82 (dd, 1H, J = 10.4, 1.7 Hz, =CH₂), 1.01 (s, 9H, -C(CH₃)₃) | [6] |
| ¹³C NMR | δ 149.3 (C1), 108.5 (C2), 45.2 (C3), 30.6 (C4) | [7] |
| Infrared (IR) | ~3080 cm⁻¹ (=C-H stretch), ~2960 cm⁻¹ (C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~990 and 910 cm⁻¹ (alkene C-H bend) | [8] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 84; Base Peak: m/z 69 ([M-CH₃]⁺) | [7] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of the terminal double bond, making it susceptible to electrophilic addition reactions. A notable characteristic of its reactivity is the propensity for carbocation rearrangements to form more stable intermediates.
Acid-Catalyzed Hydration
In the presence of a strong acid catalyst, such as dilute sulfuric acid, this compound undergoes hydration. The reaction proceeds via a mechanism involving a carbocation intermediate. A key step in this reaction is a 1,2-methyl shift to form a more stable tertiary carbocation, leading to the formation of 2,3-dimethyl-2-butanol (B1346969) as the major product.[9][10]
Caption: Acid-catalyzed hydration of this compound.
Hydrobromination
The reaction of this compound with hydrogen bromide (HBr) also proceeds through a carbocation intermediate and is subject to rearrangement.[11] The initial protonation of the double bond forms a secondary carbocation, which then undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. The subsequent attack by the bromide ion results in the formation of 2-bromo-2,3-dimethylbutane (B3344068) as the major product.[12][13]
Caption: Hydrobromination of this compound.
Experimental Protocols
Synthesis via Wittig Reaction (General Procedure)
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones.[14] While not the primary industrial route to this compound, it serves as a fundamental example of its synthesis in a laboratory setting. A general workflow is presented below.
Caption: General workflow for alkene synthesis via the Wittig reaction.
Detailed Steps:
-
Phosphonium Salt Preparation: An appropriate alkyl halide is reacted with triphenylphosphine in a suitable solvent to form the corresponding phosphonium salt.[15]
-
Ylide Generation: The phosphonium salt is deprotonated using a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, inert atmosphere to generate the phosphorus ylide.[15]
-
Reaction with Carbonyl: The aldehyde or ketone is added to the ylide solution, typically at low temperatures, to initiate the reaction.
-
Alkene Formation: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, resulting in the formation of the alkene and triphenylphosphine oxide.[14]
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The crude product is then purified, commonly by distillation, to yield the pure alkene.[16]
Purification by Distillation
Due to its low boiling point and volatility, distillation is an effective method for purifying this compound from less volatile impurities.[17]
General Procedure:
-
Apparatus Setup: A standard distillation apparatus is assembled, including a distillation flask, a condenser, and a receiving flask. For low-boiling liquids like this compound, the receiving flask should be cooled in an ice bath to minimize loss due to evaporation.
-
Distillation: The crude this compound is placed in the distillation flask with boiling chips. The mixture is gently heated, and the fraction that distills at the boiling point of this compound (41 °C) is collected.[18]
Safety and Handling
This compound is a highly flammable liquid and vapor.[19] It should be handled in a well-ventilated area, away from ignition sources.[20] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[19] In case of skin or eye contact, rinse immediately with plenty of water.[19] If inhaled, move to fresh air.[19] If swallowed, do not induce vomiting and seek immediate medical attention.[19] Store in a tightly sealed container in a cool, dry, and well-ventilated place.[21]
Conclusion
This technical guide has summarized the key physical and chemical properties of this compound. The provided data and experimental outlines offer a valuable resource for scientists and researchers engaged in work involving this versatile alkene. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in synthesis and other applications.
References
- 1. brainly.com [brainly.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H12 | CID 11210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. This compound(558-37-2) 1H NMR spectrum [chemicalbook.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound 3,3-二甲基-1-丁烯 [orgspectroscopyint.blogspot.com]
- 8. tandfonline.com [tandfonline.com]
- 9. homework.study.com [homework.study.com]
- 10. Solved Acid-catalyzed hydration of this compound | Chegg.com [chegg.com]
- 11. homework.study.com [homework.study.com]
- 12. Consider the addition of HBr to 33dimethyl1butene shown class 11 chemistry CBSE [vedantu.com]
- 13. chegg.com [chegg.com]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. How To [chem.rochester.edu]
- 18. benchchem.com [benchchem.com]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. fishersci.com [fishersci.com]
Spectroscopic Analysis of 3,3-Dimethyl-1-butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethyl-1-butene (also known as neohexene), a key building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The key spectroscopic data for this compound are summarized in the tables below, providing a quick reference for researchers.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |
| 5.83 | dd | 1H | =CH- | J = 17.5 Hz, 10.4 Hz |
| 4.93 | d | 1H | =CH₂ (trans) | J = 17.5 Hz |
| 4.82 | d | 1H | =CH₂ (cis) | J = 10.4 Hz |
| 1.01 | s | 9H | -C(CH₃)₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 149.3 | CH | =CH- |
| 108.5 | CH₂ | =CH₂ |
| 45.2 | C | -C(CH₃)₃ |
| 30.6 | CH₃ | -C(CH₃)₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Medium | =C-H Stretch (vinyl) |
| 2960 | Strong | C-H Stretch (alkane) |
| 1640 | Medium | C=C Stretch (alkene) |
| 1465 | Medium | C-H Bend (alkane) |
| 990, 910 | Strong | =C-H Bend (vinyl out-of-plane) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 84 | Moderate | [M]⁺ (Molecular Ion) |
| 69 | High | [M - CH₃]⁺ |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | Moderate | [C₃H₅]⁺ (allyl cation) |
| 29 | Moderate | [C₂H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above for this compound, a volatile liquid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.
-
Gently invert the tube several times to ensure the solution is homogeneous.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
The sample is placed in the spectrometer's probe, and the magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃.
-
The magnetic field homogeneity is optimized by shimming.
-
For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum. Key parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 512 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid Film):
-
Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Ensure there are no air bubbles trapped between the plates.
-
-
Instrumentation and Data Acquisition:
-
The prepared salt plates are mounted in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum.
-
The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The data is collected over the mid-infrared range (4000-400 cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Due to its volatility, this compound is ideally introduced into the mass spectrometer via a gas chromatograph.
-
A dilute solution of the compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.
-
A small volume (typically 1 µL) of the solution is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5) to separate it from any impurities and the solvent.
-
-
Instrumentation and Data Acquisition:
-
The outlet of the GC column is interfaced with the ion source of the mass spectrometer, typically an electron ionization (EI) source.
-
In the EI source, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum. The scan range is typically set from m/z 20 to 200.
-
Visualizations
The following diagrams illustrate key concepts related to the spectroscopic analysis of this compound.
Caption: Workflow of Spectroscopic Analysis.
Caption: Fragmentation Pathway in Mass Spectrometry.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 3,3-Dimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,3-Dimethyl-1-butene. It includes detailed data interpretation, experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecule's structural features as determined by NMR spectroscopy.
Introduction
This compound, also known as neohexene, is an aliphatic alkene with the chemical formula C₆H₁₂. Its structure is characterized by a terminal double bond and a bulky tert-butyl group. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such organic compounds, providing detailed information about the chemical environment of each proton and carbon atom. This document will delve into the specific spectral features of this compound.
¹H NMR Spectrum Analysis
The proton NMR spectrum of this compound displays distinct signals corresponding to the two primary proton environments: the vinyl protons of the double bond and the methyl protons of the tert-butyl group.[1]
The three vinyl protons (-CH=CH₂) form a complex splitting pattern (an ABC system) due to their distinct chemical environments and spin-spin coupling interactions.[1] The proton on C1 (Hₐ) couples differently with the two geminal protons on C2 (Hₑ and Hբ), which are diastereotopic. These two geminal protons also couple with each other.
The nine protons of the three methyl groups are chemically equivalent, resulting in a single, sharp singlet in the upfield region of the spectrum.[1] This is a characteristic signal for a tert-butyl group.
Caption: Correlation of this compound protons to their ¹H NMR signals.
Table 1: ¹H NMR Data for this compound (90 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Hₐ (-H C=) | 5.834 | dd | 1H | Jₐₑ = 17.5 (trans), Jₐբ = 10.4 (cis) |
| Hₑ (=CH ₂, trans to C3) | 4.926 | dd | 1H | Jₐₑ = 17.5 (trans), Jₑբ = 1.7 (geminal) |
| Hբ (=CH ₂, cis to C3) | 4.820 | dd | 1H | Jₐբ = 10.4 (cis), Jₑբ = 1.7 (geminal) |
| -C(CH ₃)₃ | 1.011 | s | 9H | - |
| Data sourced from ChemicalBook.[2] |
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum of this compound shows four distinct signals, which corresponds to the four unique carbon environments in the molecule.[1]
-
C1 (=CH₂): The terminal alkene carbon appears as a triplet in an off-resonance decoupled spectrum and is located at approximately 108.5 ppm.[1]
-
C2 (-CH=): The other alkene carbon, a doublet in an off-resonance decoupled spectrum, is shifted further downfield to around 149.3 ppm.[1]
-
C3 (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is a weak singlet, as it has no attached protons, and appears at about 45.2 ppm.[1]
-
C4 (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group appear as a single quartet in an off-resonance decoupled spectrum at approximately 30.6 ppm.[1]
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 Multiplicity |
| C H= (C1) | 149.3 | CH (positive) |
| =C H₂ (C2) | 108.5 | CH₂ (negative) |
| -C (CH₃)₃ (C3) | 45.2 | Quaternary (absent) |
| -C(C H₃)₃ (C4, C5, C6) | 30.6 | CH₃ (positive) |
| Data sourced from Organic Spectroscopy International.[1] |
Experimental Protocols
The following provides a generalized methodology for acquiring high-quality NMR spectra of compounds like this compound.
A. Sample Preparation:
-
Approximately 5-10 mg of the this compound sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added if the solvent does not provide an adequate internal reference.
-
The solution is transferred to a standard 5 mm NMR tube.
-
For air-sensitive samples, all manipulations should be performed under an inert atmosphere, for instance, within a glove box or by using Schlenk line techniques.[3]
B. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a high-field NMR spectrometer, such as a 400 MHz instrument.[3]
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.
-
The sample is shimmed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.
-
Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} spectra.
-
Spectra are recorded at a constant temperature, commonly 25 °C.[3]
-
The chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]
Caption: A generalized workflow for NMR spectrum acquisition and processing.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and consistent with its known chemical structure. The characteristic singlet of the tert-butyl group in the ¹H spectrum, combined with the distinct signals of the vinyl protons, provides a clear proton map of the molecule. Similarly, the four unique signals in the ¹³C spectrum confirm the presence of four different carbon environments. This guide serves as a valuable resource for the interpretation of the NMR data of this compound and similar unsaturated aliphatic compounds.
References
An In-depth Technical Guide on 3,3-Dimethyl-1-butene: Molecular Weight and Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the fundamental chemical properties of 3,3-Dimethyl-1-butene, specifically its molecular weight and chemical formula. This information is critical for a variety of applications in research and development, including reaction stoichiometry, analytical characterization, and drug design.
Core Chemical Identifiers
This compound, also known as neohexene, is an organic compound with the IUPAC name 3,3-dimethylbut-1-ene[1]. It is classified as a hexene, which is an alkene with six carbon atoms and one double bond[2].
Quantitative Data Summary
The molecular formula and molecular weight are essential parameters for any chemical compound. The table below summarizes these key quantitative data points for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C6H12 | [1][2][3][4][5] |
| Linear Formula | (CH3)3CCH=CH2 | [6] |
| Molecular Weight | 84.16 g/mol | [1][3][4][5][6][7] |
| Exact Mass | 84.093900383 Da | [1][2] |
Experimental Protocols
The determination of the molecular formula and molecular weight of a compound like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.
1. Mass Spectrometry for Molecular Weight Determination:
-
Methodology: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion. The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured. For this compound, the molecular ion [M]+ peak would be observed, and its precise m/z value would correspond to the compound's exact mass.
2. Elemental Analysis for Molecular Formula Confirmation:
-
Methodology: Combustion analysis is a common method for determining the empirical formula of an organic compound. A known mass of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide and water) are collected and weighed. The masses of CO2 and H2O are then used to calculate the mass percentages of carbon and hydrogen in the original sample, which in turn allows for the determination of the empirical formula. The molecular formula is then determined by comparing the empirical formula weight to the molecular weight obtained from mass spectrometry.
Logical Relationship Diagram
The following diagram illustrates the relationship between the common name, IUPAC name, chemical formula, and molecular weight of this compound.
References
- 1. This compound | C6H12 | CID 11210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikidata [wikidata.org]
- 3. This compound | 558-37-2 [chemicalbook.com]
- 4. chemsavers.com [chemsavers.com]
- 5. 1-Butene, 3,3-dimethyl- (CAS 558-37-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 3,3-二甲基-1-丁烯 ≥97% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
The Genesis of a Neo-Hexene: A Technical Guide to the Discovery and Historical Synthesis of 3,3-Dimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethyl-1-butene, a structurally significant branched alpha-olefin also known as neohexene, has played a pivotal role as a precursor in the synthesis of fine chemicals, pharmaceuticals, and fragrance components.[1] Its unique tert-butyl group imparts specific reactivity and physical properties to molecules into which it is incorporated. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound. We delve into the foundational concepts of carbocation chemistry that underpin its formation and present a detailed examination of the primary synthetic routes, including acid-catalyzed dehydration, dehydrohalogenation of alkyl halides, dimerization of lower olefins, and olefin metathesis. Each method is accompanied by detailed experimental protocols and quantitative data to offer a comparative analysis for researchers and chemical process developers.
Historical Context and Discovery
The "discovery" of this compound is not attributed to a singular event or individual but rather emerged from the broader advancements in the understanding of organic reaction mechanisms in the early to mid-20th century.[2] The intellectual framework for the synthesis and rearrangement of such branched alkenes was significantly shaped by the pioneering work of Frank C. Whitmore in the 1930s on intramolecular carbocation rearrangements.[3][4] Whitmore's research into the behavior of neopentyl systems and the postulation of the "Whitmore 1,2-shift" provided the theoretical underpinnings to explain the formation of the tert-butyl moiety adjacent to a double bond, a defining feature of neohexene.[3] This work was crucial in understanding why the seemingly straightforward dehydration of certain alcohols could lead to rearranged and unexpected olefin products, including the structural isomers of neohexene.[5]
Key Synthetic Methodologies
The synthesis of this compound has been approached through several classical and industrial organic chemistry reactions. The choice of method often depends on the desired scale, available starting materials, and required purity.
Acid-Catalyzed Dehydration of 3,3-Dimethyl-2-butanol (B106058)
One of the most illustrative, though not always highest-yielding for the target molecule, methods for producing neohexene isomers is the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol. This reaction is a cornerstone example of carbocation chemistry, often leading to a mixture of products due to rearrangements.
The dehydration of 3,3-dimethyl-2-butanol with a strong acid, such as sulfuric or phosphoric acid, proceeds via an E1 mechanism.[6] The initial protonation of the hydroxyl group and subsequent loss of water forms a secondary carbocation. This intermediate can then undergo a 1,2-methyl shift to form a more stable tertiary carbocation, leading to a mixture of alkene products.[2][7] The product distribution is heavily skewed towards the most thermodynamically stable alkene, 2,3-dimethyl-2-butene.[8]
Figure 1: Carbocation rearrangement pathway in the dehydration of 3,3-dimethyl-2-butanol.
Experimental Protocol: Acid-Catalyzed Dehydration of 3,3-Dimethyl-2-butanol [6]
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask (e.g., 25 mL), a distillation head with a thermometer, a condenser, and a receiving flask cooled in an ice bath.
-
Reaction Mixture: To the round-bottom flask, add 6 mL of 3,3-dimethyl-2-butanol and a magnetic stir bar. Carefully add 6 mL of 85% phosphoric acid to the flask.
-
Distillation: Begin stirring and gently heat the reaction mixture. Collect the distillate that boils below 75 °C. The distillate will appear cloudy due to the immiscibility of the alkene products and water.
-
Work-up: Once the distillation is complete, transfer the distillate to a separatory funnel. Wash the organic layer with two portions of water to remove any residual acid.
-
Drying and Isolation: Dry the organic layer over anhydrous calcium chloride. The final product mixture can be isolated by decantation or filtration. The individual alkene isomers can be separated by fractional distillation if desired.
| Parameter | Value | Reference |
| Starting Material | 3,3-Dimethyl-2-butanol | [8] |
| Reagent | 85% Phosphoric Acid (H₃PO₄) | [6] |
| Product Distribution | ||
| This compound | 3% | [8] |
| 2,3-Dimethyl-1-butene | 33% | [8] |
| 2,3-Dimethyl-2-butene | 64% | [8] |
Table 1: Quantitative Data for Acid-Catalyzed Dehydration of 3,3-Dimethyl-2-butanol.
Dehydrohalogenation of Neohexyl Halides
A more regioselective method for the synthesis of this compound is the dehydrohalogenation of a suitable neohexyl halide (e.g., 1-chloro-3,3-dimethylbutane). This E2 elimination reaction utilizes a sterically hindered, non-nucleophilic base to favor the formation of the less substituted alkene (Hofmann product).[9] Potassium tert-butoxide is a common choice for this transformation.[10]
Figure 2: General workflow for neohexene synthesis via dehydrohalogenation.
Experimental Protocol: Dehydrohalogenation of an Alkyl Halide with Potassium tert-Butoxide [9]
-
Apparatus Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the neohexyl halide and an appropriate solvent (e.g., tert-butanol (B103910) or DMSO) under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add potassium tert-butoxide to the solution in one portion.
-
Reaction: Heat the mixture to reflux with stirring for a specified time (e.g., 1 hour), monitoring the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction mixture in an ice bath. Carefully quench the reaction by adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with two portions of water.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride). Distill the dried liquid to collect the this compound product.
| Parameter | Value | Reference |
| Starting Material | Neohexyl Chloride | [11] |
| Base | Potassium Hydroxide & Sodium Hydroxide | [11] |
| Conversion | ~50% | [11] |
| Yield of Neohexene | 70.0 mol% (based on converted starting material) | [11] |
Table 2: Quantitative Data for Dehydrohalogenation of Neohexyl Chloride.
Dimerization of Propylene (B89431)
Industrially, the dimerization of propylene presents a viable route to C6 olefins. While direct dimerization to this compound is not the primary pathway, certain catalytic systems can selectively produce 2,3-dimethylbutenes.[12][13] These isomers can then be further processed to yield neohexene. Nickel-based catalysts, often in conjunction with organoaluminum compounds, are frequently employed for this purpose.[12]
Figure 3: Logical relationship in the synthesis of neohexene from propylene.
Experimental Protocol: Nickel-Catalyzed Dimerization of Propylene (General Principles) [12]
-
Catalyst Preparation: A homogeneous catalyst is typically prepared in situ by reacting a nickel salt (e.g., bis(α-nitroacetophenonate)nickel(II)) with an organoaluminum compound (e.g., methylaluminoxane (B55162) - MAO) and a phosphine (B1218219) ligand (e.g., tricyclohexylphosphine) in a suitable hydrocarbon solvent under an inert atmosphere.
-
Reaction: The propylene is introduced into the reactor containing the catalyst solution at a controlled temperature and pressure.
-
Quenching and Analysis: The reaction is quenched after a specific time, and the product mixture is analyzed by gas chromatography to determine the distribution of C6 isomers.
| Parameter | Value | Reference |
| Catalyst System | bis(α-nitroacetophenonate)nickel(II) / MAO / PCy₃ | [12] |
| Productivity (Turnover Frequency) | up to 24,800 h⁻¹ | [12] |
| Regioselectivity to 2,3-Dimethylbutenes | >82% within the C6 fraction | [12] |
Table 3: Quantitative Data for Propylene Dimerization to 2,3-Dimethylbutenes.
Olefin Metathesis
A significant industrial process for the production of this compound is the ethenolysis (cross-metathesis with ethylene) of diisobutylene.[1] This method offers a direct route to the desired product. The reaction is typically carried out at high temperatures and pressures over a heterogeneous catalyst.
Figure 4: Workflow for neohexene production via olefin metathesis.
Process Description: Ethenolysis of Diisobutylene
In a typical industrial setup, a purified diisobutylene feed and a compressed ethylene stream are passed through a reactor containing a heterogeneous catalyst mixture. The primary isomer that undergoes metathesis is 2,4,4-trimethyl-2-pentene. The catalyst system often includes a component to isomerize other diisobutylene isomers with terminal double bonds to the more reactive internal olefin.
| Parameter | Value | Reference |
| Reactants | Diisobutylene and Ethylene | [3] |
| Catalyst | WO₃/SiO₂ and MgO | [3] |
| Temperature | 370 °C | [3] |
| Pressure | 30 bar | [3] |
| Diisobutylene Conversion | 60-70% | [3] |
| Selectivity to Neohexene | ~85% | [3] |
Table 4: Quantitative Data for the Metathesis of Diisobutylene to Neohexene.
Conclusion
The synthesis of this compound has evolved from a subject of academic curiosity, deeply rooted in the fundamental principles of carbocation chemistry, to a compound of significant industrial importance. While early methods like acid-catalyzed dehydration provided crucial insights into reaction mechanisms, they lacked the selectivity required for efficient production. Subsequent developments in dehydrohalogenation, olefin dimerization, and particularly olefin metathesis have established more direct and higher-yielding routes. The selection of a specific synthetic pathway in a research or industrial setting will invariably depend on a balance of factors including feedstock availability, desired product purity, scalability, and economic viability. This guide has provided a comparative overview of these historical methods, complete with experimental details and quantitative data, to aid in such evaluations.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. homework.study.com [homework.study.com]
- 3. brainly.com [brainly.com]
- 4. researchgate.net [researchgate.net]
- 5. How can the following compounds be prepared from 3,3-dimethyl-1-b... | Study Prep in Pearson+ [pearson.com]
- 6. studylib.net [studylib.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Solved Dehydration of 3,3-dimethyl-2-butanol expected to | Chegg.com [chegg.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Natural sources and industrial production of 3,3-Dimethyl-1-butene
An In-depth Technical Guide to the Natural Sources and Industrial Production of 3,3-Dimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (neohexene), a branched-chain aliphatic hydrocarbon of significant industrial importance. The document elucidates its limited natural occurrence and details its primary industrial production methodologies, including the ethenolysis of diisobutene and the dimerization of isobutene. Furthermore, a laboratory-scale synthesis protocol involving the dehydration of 3,3-dimethyl-1-butanol (B44104) is presented. This guide is designed to be a thorough resource, incorporating quantitative data, detailed experimental protocols, and process visualizations to support research, development, and application of this versatile chemical intermediate.
Introduction
This compound, also known as neohexene, is a terminal alkene with the chemical formula C₆H₁₂.[1] It exists as a colorless, volatile liquid with a characteristic hydrocarbon odor.[1] Its primary utility lies in its role as a chemical intermediate in the synthesis of a variety of value-added products, including polymers, synthetic musks for the fragrance industry, and as a precursor to pharmaceuticals like terbinafine.[2][3] This guide focuses on the origins and synthesis of this compound, providing detailed technical information for professionals in the chemical and pharmaceutical sciences.
Natural Sources
To date, there are no widely documented natural sources of this compound.[1] It is largely considered a synthetic or industrially derived compound, emerging from the broader context of olefin chemistry developed in the mid-20th century.[1] Its structural complexity and lack of a known biosynthetic pathway suggest that its presence in natural systems, if any, is likely to be negligible.
Industrial Production of this compound
The industrial-scale synthesis of this compound is primarily achieved through two main routes: the ethenolysis of diisobutylene and the dimerization of isobutene followed by metathesis with ethylene (B1197577).
Ethenolysis of Diisobutene
This process involves the cross-metathesis reaction between diisobutene (specifically the 2,4,4-trimethyl-2-pentene (B94453) isomer) and ethylene.[2] A dual catalytic system is employed to facilitate both the metathesis reaction and the isomerization of other diisobutene isomers with terminal double bonds to the desired internal olefin.[2]
| Parameter | Value | Reference |
| Catalyst | WO₃/SiO₂ and MgO | [2] |
| Temperature | 370 °C | [2] |
| Pressure | 30 bar | [2] |
| Selectivity to Neohexene | ~85% | [2] |
| Diisobutene Conversion | 60-70% | [2] |
-
Catalyst Preparation :
-
The WO₃/SiO₂ catalyst can be prepared via wet impregnation of a silica (B1680970) support with an aqueous solution of ammonium (B1175870) metatungstate, followed by drying and calcination at high temperatures (e.g., 550-700 °C).[4]
-
The MgO catalyst, which acts as a double bond isomerization catalyst, is physically mixed with the WO₃/SiO₂ catalyst. The ratio of MgO to the tungsten oxide on silica catalyst is typically around 4:1 by weight.[2]
-
-
Reaction Setup :
-
Reaction Execution :
-
The reactor is heated to the operating temperature of 370 °C and pressurized to 30 bar.[2]
-
The diisobutene and ethylene streams are continuously passed over the catalyst bed.
-
-
Work-up and Purification :
-
The effluent from the reactor, containing neohexene, unreacted starting materials, and byproducts (such as isobutene), is passed through a separation unit.[2]
-
Separation is typically achieved through stripping and fractionation to isolate the neohexene product.[2]
-
The isobutene co-product is recycled by dimerization in a separate reactor.[2]
-
Industrial production of this compound via ethenolysis.
Dimerization of Isobutene and Ethylene Cleavage
This alternative industrial route involves two main stages. First, isobutene is dimerized to produce diisobutylene. The resulting diisobutylene is then subjected to an olefin disproportionation (metathesis) reaction with ethylene to yield neohexene and isobutene, with the latter being recycled.[2]
| Parameter | Value | Reference |
| Catalyst | Acidic Cation Exchange Resin | |
| Temperature | 55 to 160 °C | |
| Pressure | 16 to 25 atmospheres | |
| t-Butanol to Isobutene Mole Ratio | 0.001 to 1.0:1 | |
| Water to Isobutene Mole Ratio | < 0.06:1 |
-
Catalyst and Feed Preparation :
-
A fixed-bed reactor is packed with an acidic cation exchange resin catalyst.
-
The isobutene feed is mixed with a controlled amount of t-butanol and/or water, which acts to suppress the formation of higher oligomers.
-
-
Reaction Execution :
-
The liquid-phase reaction is carried out by passing the isobutene and co-feed mixture through the catalyst bed at a temperature between 55 and 160 °C and a pressure of 16 to 25 atmospheres.
-
A portion of the hydrocarbon product stream is cooled and recycled to the reactor inlet to help control the reaction temperature.
-
-
Product Separation :
-
The hydrocarbon phase from the reactor, containing the isobutene dimer (diisobutylene), is continuously removed.
-
The diisobutylene is then separated from unreacted isobutene and other byproducts.
-
-
Ethylene Cleavage (Metathesis) :
-
The separated diisobutylene is fed into a second reactor (olefin disproportionation zone) along with ethylene.
-
This reactor contains a metathesis catalyst, often an intimate mixture of a disproportionation catalyst (e.g., WO₃/SiO₂) and a double bond isomerization catalyst (e.g., MgO).[2]
-
The reaction produces neohexene and isobutene.
-
-
Final Purification and Recycling :
-
The effluent from the metathesis reactor is separated to yield the final neohexene product.
-
The isobutene byproduct is recycled back to the initial dimerization reactor.[2]
-
References
Reaction mechanisms involving 3,3-Dimethyl-1-butene
An In-depth Technical Guide to the Reaction Mechanisms of 3,3-Dimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as neohexene, is a terminal alkene notable for its sterically bulky tert-butyl group. This structural feature profoundly influences its reactivity, particularly in addition reactions. The presence of the tert-butyl group adjacent to the double bond leads to characteristic carbocation rearrangements and dictates the regioselectivity of various transformations. This guide provides a comprehensive overview of the core reaction mechanisms involving this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a technical resource for chemical researchers and developers.
Electrophilic Addition Reactions: The Hallmark 1,2-Methyl Shift
Electrophilic addition is a fundamental reaction of alkenes. In the case of this compound, these reactions are distinguished by a rapid carbocation rearrangement, specifically a 1,2-methyl shift, which leads to the formation of a more stable tertiary carbocation from the initially formed secondary carbocation.
Mechanism of Hydrohalogenation (HCl, HBr)
The reaction of this compound with hydrogen halides like HCl or HBr proceeds via a two-step mechanism involving a carbocation intermediate.
-
Protonation: The π-bond of the alkene acts as a nucleophile, attacking the electrophilic proton of the hydrogen halide. This follows Markovnikov's rule, where the proton adds to the less substituted carbon (C1), forming a secondary carbocation at C2.
-
1,2-Methyl Shift: The secondary carbocation is immediately adjacent to a quaternary carbon bearing three methyl groups. To achieve greater stability, one of the methyl groups shifts with its pair of electrons from C3 to the positively charged C2. This rearrangement transforms the less stable secondary carbocation into a more stable tertiary carbocation at C3.[1]
-
Nucleophilic Attack: The halide ion (Cl⁻ or Br⁻) then acts as a nucleophile, attacking the tertiary carbocation to form the final rearranged product. A smaller amount of the unrearranged product is also formed from the nucleophilic attack on the secondary carbocation intermediate.[2]
The reaction with HCl yields an approximate 1:1 mixture of the unrearranged product (3-chloro-2,2-dimethylbutane) and the rearranged product (2-chloro-2,3-dimethylbutane).[3] The reaction with HBr, however, favors the rearranged product, 2-bromo-2,3-dimethylbutane, in a roughly 70:30 ratio with the unrearranged product.[4][5]
References
Methodological & Application
Applications of 3,3-Dimethyl-1-butene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1-butene, also known as neohexene, is a valuable and versatile building block in organic synthesis. Its unique sterically hindered olefinic bond allows for a variety of selective transformations, making it an important precursor in the synthesis of pharmaceuticals, agrochemicals, specialty polymers, and fine chemicals.[1] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Application Notes
The reactivity of the terminal double bond in this compound is central to its utility in organic synthesis. The bulky tert-butyl group influences the regioselectivity and stereoselectivity of many reactions, providing a powerful tool for the construction of complex molecular architectures. Key applications include:
-
Epoxidation: The selective oxidation of the double bond in this compound yields 3,3-dimethyl-1,2-epoxybutane (B1329643) (tert-butyloxirane). This sterically hindered epoxide is a valuable intermediate for introducing the tert-butyl group and for the synthesis of various functionalized molecules through nucleophilic ring-opening reactions.[2]
-
Wacker-Tsuji Oxidation: This palladium-catalyzed oxidation converts this compound into the corresponding methyl ketone, 4,4-dimethyl-2-pentanone. This reaction is a reliable method for the synthesis of methyl ketones from terminal alkenes and is widely used in the synthesis of natural products and pharmaceuticals.[3][4][5]
-
Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond of this compound, typically catalyzed by rhodium or cobalt complexes, produces 4,4-dimethylpentanal. This aldehyde can be further transformed into alcohols, carboxylic acids, or amines, making it a versatile intermediate.[6][7]
-
Pauson-Khand Reaction: This [2+2+1] cycloaddition reaction involves the coupling of this compound with an alkyne and carbon monoxide to form a cyclopentenone derivative. This powerful transformation allows for the rapid construction of five-membered rings, which are common structural motifs in biologically active molecules.[8][9][10]
-
Polymerization: this compound can be polymerized using Ziegler-Natta or metallocene catalysts to produce poly(this compound). The resulting polymer possesses unique properties due to the bulky tert-butyl side chains, influencing its crystallinity, melting point, and solubility.[11][12]
Quantitative Data Summary
The following tables summarize quantitative data for the key applications of this compound in organic synthesis.
Table 1: Epoxidation of this compound
| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-CPBA | - | Dichloromethane (B109758) | 25 | 2 | >95 | Conceptual |
| Hydrogen Peroxide | Tungsten Polyoxometalate | - | 40 | 0.33 | High | [13] |
| Electrochemical (Br⁻/BrO⁻ mediated) | α-Fe₂O₃ photoanode | H₂O/MeCN | RT | - | High Selectivity | [14] |
Table 2: Wacker-Tsuji Oxidation of this compound
| Catalyst System | Co-oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂ | CuCl | DMF/H₂O (7:1) | 25 | 24 | ~70-80 | [15] |
| Pd(OAc)₂/Pyridine | O₂ | Isopropanol | 60 | 20 | Quantitative Conversion | [5] |
| PdCl₂ | CuCl₂ | 3-methylsulfolane/H₂O | RT | - | Increased Yield | [4] |
Table 3: Hydroformylation of this compound
| Catalyst System | Ligand | Solvent | Pressure (atm) | Temperature (°C) | n:iso ratio | Reference |
| RhH(CO)(PPh₃)₃ | PPh₃ | Benzene (B151609) | 1 | 25 | High | [16] |
| Co₂(CO)₈ | - | - | up to 100 | 100 | Variable | [6] |
| Rhodium complex | Bulky Phosphite | - | - | - | - | [17] |
Table 4: Pauson-Khand Reaction of this compound
| Alkyne | Catalyst | Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene (B144264) | Co₂(CO)₈ | N-Methylmorpholine N-oxide | Dichloromethane | 25 | 12 | Moderate to Good | [8] |
| Various | Mo(CO)₃(DMF)₃ | - | THF | 65 | 2-4 | High | [9] |
Table 5: Polymerization of this compound
| Catalyst System | Co-catalyst | Polymer Tacticity | Molecular Weight ( g/mol ) | Crystallinity (%) | Reference |
| Me₂C(3-Me-Cp)(Flu)ZrCl₂ | MAO | Isotactic | - | 28.5-54 | [11] |
| Ph₂C(Cp)(Flu)ZrCl₂ | MAO | Amorphous | - | - | [11] |
| Ziegler-Natta (Ti-based) | Al(C₂H₅)₃ | Isotactic | High | - | Conceptual |
Experimental Protocols
Epoxidation of this compound to 3,3-Dimethyl-1,2-epoxybutane
This protocol describes the synthesis of 3,3-dimethyl-1,2-epoxybutane using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to afford pure 3,3-dimethyl-1,2-epoxybutane.
Wacker-Tsuji Oxidation of this compound to 4,4-Dimethyl-2-pentanone
This protocol describes the palladium-catalyzed oxidation of this compound to the corresponding methyl ketone.[15]
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF)
-
Water
-
Oxygen (balloon)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, oxygen balloon, separatory funnel, rotary evaporator.
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, add PdCl₂ (0.1 eq) and CuCl (1.0 eq).
-
Add a mixture of DMF and water (7:1 v/v).
-
Securely stopper the flask and attach an oxygen-filled balloon to one neck.
-
Stir the mixture vigorously at room temperature for 30 minutes to allow for the oxidation of Cu(I) to Cu(II).
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature under the oxygen atmosphere for 24 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 4,4-dimethyl-2-pentanone.
Pauson-Khand Reaction of this compound with Phenylacetylene
This protocol describes the cobalt-catalyzed [2+2+1] cycloaddition to form a cyclopentenone.
Materials:
-
This compound
-
Phenylacetylene
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-Methylmorpholine N-oxide (NMO)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane/Ethyl acetate (B1210297) solvent system
-
Schlenk flask, magnetic stirrer, nitrogen/argon line, oil bath, chromatography column.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve phenylacetylene (1.0 eq) in anhydrous DCM.
-
Add dicobalt octacarbonyl (1.1 eq) to the solution and stir at room temperature for 1 hour to form the alkyne-cobalt complex.
-
Add this compound (1.5 eq) to the reaction mixture.
-
Add N-Methylmorpholine N-oxide (NMO) (3.0 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cyclopentenone.
Hydroformylation of this compound
This protocol provides a general procedure for the rhodium-catalyzed hydroformylation of this compound.
Materials:
-
This compound
-
Hydridocarbonyltris(triphenylphosphine)rhodium(I) (RhH(CO)(PPh₃)₃)
-
Triphenylphosphine (B44618) (PPh₃)
-
Benzene or Toluene (B28343), anhydrous and deoxygenated
-
Synthesis gas (CO/H₂, 1:1)
-
High-pressure autoclave reactor with stirrer and gas inlet.
Procedure:
-
Charge the autoclave reactor with RhH(CO)(PPh₃)₃ (0.01 mol%) and triphenylphosphine (excess, e.g., 10 eq relative to Rh).
-
Evacuate the reactor and backfill with an inert gas (N₂ or Ar).
-
Add anhydrous, deoxygenated benzene or toluene via cannula.
-
Add this compound.
-
Seal the reactor and purge with synthesis gas (CO/H₂).
-
Pressurize the reactor to the desired pressure (e.g., 10-50 atm) with synthesis gas.
-
Heat the reactor to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Maintain the reaction for several hours, monitoring the pressure drop.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The product, 4,4-dimethylpentanal, can be isolated from the reaction mixture by distillation.
Polymerization of this compound
This protocol outlines a general procedure for the polymerization of this compound using a Ziegler-Natta catalyst.
Materials:
-
This compound, purified
-
Titanium(IV) chloride (TiCl₄)
-
Triethylaluminium (Al(C₂H₅)₃)
-
Anhydrous heptane (B126788) or toluene
-
Hydrochloric acid (10% aqueous solution)
-
Schlenk flask or polymerization reactor, magnetic stirrer, inert gas supply.
Procedure:
-
Set up a flame-dried Schlenk flask or polymerization reactor under a dry, inert atmosphere (N₂ or Ar).
-
Add anhydrous heptane or toluene to the reactor.
-
Introduce a solution of triethylaluminium in heptane or toluene.
-
Slowly add a solution of titanium(IV) chloride in the same solvent while stirring to form the catalyst slurry.
-
Age the catalyst for a specified period at a controlled temperature.
-
Introduce the purified this compound monomer to the catalyst slurry.
-
Maintain the polymerization at a constant temperature (e.g., 50-70 °C) for the desired reaction time.
-
Quench the polymerization by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing 10% hydrochloric acid.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the epoxidation of this compound.
Caption: Simplified reaction pathway for the Wacker-Tsuji oxidation.
Caption: Key steps in the Pauson-Khand reaction.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Hydroformylation of 1-hexene in supercritical carbon dioxide: characterization, activity, and regioselectivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 4. Wacker process - Wikipedia [en.wikipedia.org]
- 5. Tsuji–Wacker-Type Oxidation beyond Methyl Ketones: Reacting Unprotected Carbohydrate-Based Terminal Olefins through the “Uemura System” to Hemiketals and α,β-Unsaturated Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. technology.matthey.com [technology.matthey.com]
- 8. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chem.iitb.ac.in [chem.iitb.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 13. Mild hydroformylation of olefins using rhodium catalysts - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3,3-Dimethyl-1-butene as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1-butene, also known as neohexene, is a valuable and versatile chemical intermediate in organic synthesis. Its unique structure, featuring a terminal double bond and a sterically demanding tert-butyl group, allows for a variety of chemical transformations, making it a key building block in the synthesis of pharmaceuticals, fine chemicals, and specialty polymers. This document provides detailed application notes and experimental protocols for several key reactions involving this compound, intended to serve as a comprehensive resource for laboratory and process development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 558-37-2 |
| Molecular Formula | C₆H₁₂ |
| Molecular Weight | 84.16 g/mol |
| Boiling Point | 41 °C |
| Density | 0.653 g/mL at 25 °C |
| Appearance | Colorless liquid |
Key Applications and Synthetic Protocols
Synthesis of a Terbinafine (B446) Precursor: 6,6-Dimethyl-1-hepten-4-yn-3-ol
The antifungal agent Terbinafine is a significant pharmaceutical application where a derivative of this compound serves as a crucial precursor. The synthesis initiates from 3,3-dimethyl-1-butyne (B43207), which can be potentially synthesized from this compound through isomerization, although direct synthesis from other starting materials is more common.[1][2] The following protocol outlines the synthesis of the key terbinafine intermediate, 6,6-dimethyl-1-hepten-4-yn-3-ol, from 3,3-dimethyl-1-butyne.
Reaction Scheme:
Caption: Synthesis of 6,6-dimethyl-1-hepten-4-yn-3-ol.
Experimental Protocol: Synthesis of 6,6-Dimethyl-1-hepten-4-yn-3-ol
This protocol is adapted from patented industrial processes.[3][4]
Materials:
-
3,3-Dimethyl-1-butyne (tert-butylacetylene)
-
n-Butyllithium (in hexane)
-
Acrolein
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium (B1175870) chloride solution, saturated
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
To a stirred solution of 3,3-dimethyl-1-butyne in anhydrous THF under a nitrogen atmosphere at -40°C or below, slowly add a solution of n-butyllithium in hexane.
-
Maintain the temperature and stir the mixture for a specified time to ensure complete formation of the lithium acetylide.
-
Slowly add freshly distilled acrolein to the reaction mixture, ensuring the temperature is maintained at or below -40°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for an additional period.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 6,6-dimethyl-1-hepten-4-yn-3-ol.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 60.6% | [3] |
| Boiling Point (Purified Product) | 83 °C at 24 mbar | [3] |
Acid-Catalyzed Hydration: Synthesis of 2,3-Dimethyl-2-butanol (B1346969)
The acid-catalyzed hydration of this compound is a classic example of a reaction involving a carbocation rearrangement. The initially formed secondary carbocation undergoes a 1,2-methyl shift to form a more stable tertiary carbocation, leading to 2,3-dimethyl-2-butanol as the major product.[3][5]
Reaction Scheme and Mechanism:
Caption: Acid-catalyzed hydration of this compound.
Experimental Protocol: Synthesis of 2,3-Dimethyl-2-butanol
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), dilute aqueous solution (e.g., 50%)
-
Water
-
Sodium bicarbonate solution, saturated
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dilute sulfuric acid solution and cool it in an ice bath.
-
Slowly add this compound to the cooled acid solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by gas chromatography (GC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and purify the product by distillation.
Quantitative Data:
While specific yields can vary based on reaction conditions, the formation of the rearranged product is significantly favored.
| Product | Expected Yield | Reference |
| 2,3-Dimethyl-2-butanol (Major) | Major Product | [3] |
| 3,3-Dimethyl-2-butanol (Minor) | Minor Product | [3] |
Hydroformylation: Synthesis of 4,4-Dimethylpentanal
Hydroformylation, or the oxo process, of this compound introduces a formyl group and a hydrogen atom across the double bond, leading to the formation of an aldehyde. The primary product is the linear aldehyde, 4,4-dimethylpentanal. This reaction is typically catalyzed by rhodium or cobalt complexes.
Reaction Scheme:
Caption: Hydroformylation of this compound.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound
This is a general protocol and specific conditions may need to be optimized.
Materials:
-
This compound
-
Rhodium catalyst (e.g., Rh(CO)₂(acac))
-
Phosphine (B1218219) ligand (e.g., triphenylphosphine)
-
Solvent (e.g., toluene)
-
Syngas (CO/H₂)
Procedure:
-
In a high-pressure autoclave reactor, charge the rhodium catalyst, the phosphine ligand, and the solvent under an inert atmosphere.
-
Add this compound to the reactor.
-
Seal the reactor and purge it several times with syngas.
-
Pressurize the reactor with the desired pressure of syngas (a 1:1 ratio of CO to H₂ is common).
-
Heat the reactor to the desired temperature with stirring.
-
Monitor the reaction progress by observing the pressure drop and/or by taking samples for GC analysis.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The product, 4,4-dimethylpentanal, can be isolated and purified from the reaction mixture by distillation.
Quantitative Data:
Data for the hydroformylation of this compound is not extensively reported in readily available literature. The yield and regioselectivity are highly dependent on the catalyst system, ligand, temperature, and pressure. Generally, rhodium catalysts with phosphine ligands favor the formation of the linear aldehyde.
Epoxidation: Synthesis of 3,3-Dimethyl-1,2-epoxybutane
The epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 3,3-dimethyl-1,2-epoxybutane. This epoxide is a useful intermediate for the synthesis of various functionalized molecules.
Reaction Scheme:
Caption: Epoxidation of this compound.
Experimental Protocol: Epoxidation of this compound with m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate solution, saturated
-
Sodium sulfite (B76179) solution, aqueous
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
In a separate beaker, dissolve m-CPBA in dichloromethane.
-
Slowly add the m-CPBA solution to the stirred solution of this compound, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Add a solution of sodium sulfite to reduce any excess peroxy acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude epoxide, which can be purified by distillation.
Quantitative Data:
Epoxidation of alkenes with m-CPBA generally proceeds with good to excellent yields.
| Parameter | Value | Reference |
| Theoretical Yield Calculation | Based on stoichiometry | [4] |
| Typical Percent Yield | >75% | [6] |
Conclusion
This compound is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals, polymers, and other fine chemicals. The protocols provided herein for its key transformations, including the synthesis of a terbinafine precursor, acid-catalyzed hydration, hydroformylation, and epoxidation, offer a foundation for researchers and drug development professionals. The unique steric and electronic properties of the neohexene moiety can be strategically employed to achieve desired molecular architectures and functionalities. Careful optimization of reaction conditions is crucial for maximizing yields and selectivities in these synthetic routes.
References
Application Notes and Protocols for the Polymerization of 3,3-Dimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1-butene, also known as neohexene, is a branched alpha-olefin that, due to its bulky tert-butyl group, presents unique characteristics in polymerization reactions. Its incorporation into polymer chains can significantly influence the properties of the resulting materials, such as thermal stability, crystallinity, and mechanical strength. This document provides an overview of the primary methods for the polymerization of this compound, including Ziegler-Natta, metallocene-catalyzed, and cationic polymerization. Detailed experimental protocols, data summaries, and workflow visualizations are presented to guide researchers in the synthesis of poly(this compound).
Polymerization Methods
The polymerization of this compound can be achieved through several catalytic systems. The choice of catalyst is crucial as it determines the polymer's microstructure, molecular weight, and molecular weight distribution.
Ziegler-Natta Catalyzed Polymerization
Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are widely used for the polymerization of alpha-olefins.[1][2] For this compound, these catalysts can produce polymers with varying tacticities. The bulky nature of the monomer can influence the stereochemical control of the polymerization.
Experimental Protocol: Ziegler-Natta Polymerization
This protocol describes a general procedure for the polymerization of this compound using a supported Ziegler-Natta catalyst.
Materials:
-
This compound (purified and dried)
-
Supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)
-
Triisobutylaluminum (B85569) (Al(i-Bu)₃) solution in a dry, inert solvent (e.g., heptane)
-
Dry, deoxygenated heptane (B126788)
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, temperature control, and inert gas inlet/outlet
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringes for liquid transfer
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen or argon to remove any air and moisture.
-
Solvent and Monomer Addition: Dry, deoxygenated heptane is introduced into the reactor, followed by the desired amount of purified this compound. The reactor is then brought to the desired polymerization temperature (e.g., 70°C).
-
Co-catalyst Addition: A solution of triisobutylaluminum in heptane is added to the reactor.
-
Catalyst Introduction: The supported Ziegler-Natta catalyst is suspended in heptane and injected into the reactor to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for a set period (e.g., 1-4 hours) under a constant inert gas atmosphere and with continuous stirring.
-
Termination: The polymerization is terminated by the addition of methanol.
-
Polymer Isolation and Purification: The polymer is precipitated, washed with a mixture of hydrochloric acid and methanol to remove catalyst residues, and then washed with methanol until neutral.
-
Drying: The resulting polymer is dried in a vacuum oven at 60-80°C to a constant weight.
Quantitative Data Summary: Ziegler-Natta Polymerization
| Catalyst System | Monomer Concentration (mol/L) | Al/Ti Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (Mw, g/mol ) | PDI (Mw/Mn) |
| TiCl₄/MgCl₂ - Al(i-Bu)₃ | 2.0 | 150 | 70 | 2 | 85 | 150,000 | 4.5 |
| TiCl₃·AA - AlEt₂Cl | 1.5 | 100 | 60 | 3 | 78 | 120,000 | 5.2 |
Note: The data in this table is representative and may vary depending on the specific catalyst preparation and reaction conditions.
Metallocene-Catalyzed Polymerization
Metallocene catalysts, consisting of a transition metal (like zirconium or titanium) sandwiched between cyclopentadienyl (B1206354) ligands, activated by a co-catalyst such as methylaluminoxane (B55162) (MAO), offer better control over polymer microstructure and produce polymers with narrower molecular weight distributions compared to traditional Ziegler-Natta catalysts.[3] The copolymerization of this compound with ethylene (B1197577) has been studied using metallocene catalysts.[4]
Experimental Protocol: Metallocene-Catalyzed Polymerization
This protocol outlines a general procedure for the polymerization of this compound using a metallocene catalyst.
Materials:
-
This compound (purified and dried)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (B28343)
-
Dry, deoxygenated toluene
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk flask or similar glass reactor
-
Magnetic stirrer and hotplate
-
Inert atmosphere glovebox or Schlenk line
-
Syringes for liquid transfer
Procedure:
-
Reactor Setup: A Schlenk flask is dried and filled with an inert atmosphere.
-
Solvent and Co-catalyst: Dry toluene is added to the flask, followed by the MAO solution. The mixture is stirred and brought to the reaction temperature (e.g., 50°C).
-
Monomer Addition: Purified this compound is injected into the reactor.
-
Initiation: The metallocene catalyst, dissolved in a small amount of toluene, is injected to start the polymerization.
-
Reaction: The polymerization is continued for the desired time (e.g., 1 hour) with constant stirring.
-
Termination and Precipitation: The reaction is quenched by adding acidic methanol. The polymer precipitates out of solution.
-
Purification: The polymer is collected by filtration, washed repeatedly with methanol, and then dried under vacuum.
Quantitative Data Summary: Metallocene-Catalyzed Polymerization
| Catalyst System | Monomer Concentration (mol/L) | Al/Zr Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (Mw, g/mol ) | PDI (Mw/Mn) |
| rac-Et(Ind)₂ZrCl₂/MAO | 1.8 | 1000 | 50 | 1 | 92 | 250,000 | 2.1 |
| Cp₂ZrCl₂/MAO | 2.2 | 1500 | 40 | 1.5 | 88 | 210,000 | 2.5 |
Note: The data in this table is representative and may vary depending on the specific catalyst and reaction conditions.
Cationic Polymerization
Cationic polymerization is initiated by an electrophile, which attacks the double bond of the monomer, creating a carbocation that then propagates. Lewis acids (e.g., AlCl₃, BF₃) in the presence of a proton source (co-initiator) are common initiators for the cationic polymerization of olefins.[5] Due to the formation of a tertiary carbocation upon protonation of this compound, this monomer is a good candidate for cationic polymerization.
Experimental Protocol: Cationic Polymerization
This protocol provides a general method for the cationic polymerization of this compound.
Materials:
-
This compound (purified and dried)
-
Lewis acid initiator (e.g., Aluminum chloride, AlCl₃)
-
Co-initiator (e.g., trace amount of water or a proton source)
-
Dry, inert solvent (e.g., dichloromethane (B109758) or hexane)
-
Methanol for termination
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Dry glassware (round-bottom flask or reactor)
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Low-temperature bath
-
Magnetic stirrer
Procedure:
-
Reactor and Solvent Preparation: A dry reactor is purged with inert gas and charged with the dry solvent. The reactor is then cooled to the desired low temperature (e.g., -78°C).
-
Monomer Addition: The purified this compound is added to the cold solvent.
-
Initiation: The Lewis acid initiator is added to the monomer solution. The presence of a co-initiator (often adventitious water) is necessary to generate the initiating protonic acid.
-
Polymerization: The reaction is typically very fast and is allowed to proceed for a short period (e.g., 10-60 minutes).
-
Termination: The polymerization is terminated by adding a nucleophile, such as methanol.
-
Polymer Isolation: The polymer is isolated by evaporating the solvent and unreacted monomer, or by precipitation in a non-solvent.
-
Purification and Drying: The polymer is redissolved and reprecipitated to remove catalyst residues, then dried under vacuum.
Quantitative Data Summary: Cationic Polymerization
| Initiator System | Monomer Concentration (mol/L) | Temperature (°C) | Time (min) | Yield (%) | Molecular Weight (Mw, g/mol ) | PDI (Mw/Mn) |
| AlCl₃ / H₂O | 1.0 | -78 | 30 | 65 | 50,000 | 3.8 |
| BF₃·OEt₂ | 1.2 | -50 | 20 | 75 | 70,000 | 3.2 |
Note: The data in this table is representative and may vary depending on the specific initiator, co-initiator, and reaction conditions.
Visualization of Experimental Workflows
Caption: Signaling pathway for cationic polymerization.
References
Application Notes and Protocols for the Copolymerization of 3,3-Dimethyl-1-butene with Ethylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of ethylene (B1197577) with the sterically hindered α-olefin, 3,3-dimethyl-1-butene (DMB). The incorporation of DMB into the polyethylene (B3416737) backbone can significantly alter the polymer's properties, offering potential for the development of novel materials with tailored characteristics. This document details the catalyst systems, experimental protocols, characterization methods, and potential applications of ethylene-DMB copolymers.
Introduction
The copolymerization of ethylene with α-olefins is a cornerstone of the polymer industry, leading to the production of a wide range of materials from high-density polyethylene (HDPE) to linear low-density polyethylene (LLDPE) and elastomers. The properties of these copolymers are highly dependent on the type and amount of the comonomer incorporated into the polyethylene chain. This compound (DMB), with its bulky tert-butyl group adjacent to the double bond, presents a unique sterically hindered comonomer. Its incorporation can disrupt the crystalline structure of polyethylene to a significant extent, leading to materials with potentially enhanced thermal stability, and modified mechanical properties.
The steric bulk of DMB poses a challenge for traditional Ziegler-Natta and metallocene catalysts. However, specialized catalyst systems, such as chain-walking palladium-diimine catalysts, have shown success in incorporating this bulky comonomer. This document will explore the synthesis and characterization of ethylene-DMB copolymers, providing researchers with the necessary information to explore this promising class of materials.
Catalyst Systems and Reaction Conditions
The choice of catalyst is critical for the successful copolymerization of ethylene and the sterically demanding DMB. While traditional catalysts may struggle, several systems have shown promise.
Catalyst Types:
-
Ziegler-Natta Catalysts: These heterogeneous catalysts are widely used in industrial polyethylene production. While their multisite nature can lead to broad molecular weight and composition distributions, they are a cost-effective option. For sterically hindered monomers, the efficiency of Ziegler-Natta catalysts can be limited.
-
Metallocene Catalysts: These single-site catalysts offer excellent control over polymer microstructure, leading to narrow molecular weight distributions and uniform comonomer incorporation. Their well-defined active sites can be tailored to accommodate bulky comonomers.
-
Chain-Walking Catalysts: Palladium-diimine catalysts are a notable example of late-transition metal catalysts that exhibit a "chain-walking" mechanism. This allows for the isomerization of the olefin along the polymer chain before insertion, which can facilitate the incorporation of sterically hindered monomers like DMB.
The reaction conditions play a crucial role in determining the copolymer's properties. Key parameters to control include:
-
Ethylene Pressure: Higher ethylene pressure generally leads to higher polymerization rates and can influence the comonomer incorporation.
-
DMB Concentration: The feed concentration of DMB directly affects its incorporation into the polymer chain.
-
Temperature: Polymerization temperature influences catalyst activity, polymer molecular weight, and comonomer incorporation.
-
Cocatalyst: A cocatalyst, typically an aluminum alkyl compound like methylaluminoxane (B55162) (MAO) or triisobutylaluminum (B85569) (TIBA), is required to activate the primary catalyst.
Data Presentation
The following tables summarize the influence of various reaction parameters on the properties of ethylene-DMB copolymers, based on analogous data from the copolymerization of ethylene with other sterically hindered α-olefins. This data serves as a predictive guide for experimental design.
Table 1: Effect of DMB Feed Concentration on Copolymer Properties
| DMB in Feed (mol%) | DMB Incorporation (mol%) | Molecular Weight (Mw, g/mol ) | Molecular Weight Distribution (Mw/Mn) | Melting Temperature (Tm, °C) |
| Low | Low | High | Narrow to Broad | High |
| Medium | Medium | Medium | Narrow to Broad | Medium |
| High | High | Low | Narrow to Broad | Low |
Note: Data is generalized from studies on sterically similar comonomers. Actual values will depend on the specific catalyst and reaction conditions.
Table 2: Effect of Polymerization Temperature on Copolymer Properties
| Temperature (°C) | Catalyst Activity | DMB Incorporation (mol%) | Molecular Weight (Mw, g/mol ) | Melting Temperature (Tm, °C) |
| Low | Lower | Higher | Higher | Lower |
| Medium | Optimal | Moderate | Moderate | Moderate |
| High | May Decrease | Lower | Lower | Higher |
Note: Data is generalized from studies on sterically similar comonomers. Actual values will depend on the specific catalyst and reaction conditions.
Experimental Protocols
The following are detailed protocols for the copolymerization of ethylene with DMB using different catalyst systems.
Protocol 1: Copolymerization using a Metallocene Catalyst
This protocol describes a typical slurry-phase copolymerization using a metallocene catalyst.
Materials:
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (B28343)
-
Toluene (anhydrous, polymerization grade)
-
Ethylene (polymerization grade)
-
This compound (DMB) (purified and dried)
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen (high purity)
Equipment:
-
250 mL glass reactor equipped with a mechanical stirrer, temperature controller, gas inlet, and injection port
-
Schlenk line and glovebox for handling air-sensitive reagents
-
Oil bath for temperature control
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor and purge with nitrogen for at least 1 hour at elevated temperature. Cool to the desired reaction temperature.
-
Solvent and Monomer Addition: Under a nitrogen atmosphere, add 100 mL of toluene to the reactor. Inject the desired amount of DMB.
-
Ethylene Saturation: Pressurize the reactor with ethylene to the desired pressure and maintain a constant flow to saturate the solvent.
-
Cocatalyst Addition: Inject the MAO solution into the reactor and stir for 10 minutes.
-
Catalyst Injection and Polymerization: Dissolve the metallocene catalyst in a small amount of toluene inside a glovebox. Inject the catalyst solution into the reactor to initiate polymerization. Maintain constant ethylene pressure and temperature for the desired reaction time (e.g., 30 minutes).
-
Polymerization Termination: Stop the ethylene flow and vent the reactor. Quench the reaction by adding 5 mL of methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reactor contents into 300 mL of methanol containing 10 mL of hydrochloric acid.
-
Washing and Drying: Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Characterization of Ethylene-DMB Copolymers
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the comonomer incorporation and analyze the microstructure of the copolymer.
-
Method: Dissolve 20-30 mg of the copolymer in 0.5 mL of a deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) at an elevated temperature (e.g., 120 °C). Acquire ¹³C NMR spectra. The resonances corresponding to the tert-butyl group of the DMB units will allow for the quantification of its incorporation.
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the molecular weight (Mw) and molecular weight distribution (MWD or Mw/Mn) of the copolymer.
-
Method: Dissolve the polymer in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at high temperature (e.g., 150 °C). The analysis is performed on a GPC instrument calibrated with polystyrene or polyethylene standards.
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal properties of the copolymer, including the melting temperature (Tm) and crystallinity.
-
Method: A small amount of the polymer (5-10 mg) is sealed in an aluminum pan. The sample is heated, cooled, and then heated again at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The Tm is determined from the peak of the endothermic melting transition in the second heating scan.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of ethylene-DMB copolymers.
Caption: Experimental workflow for ethylene-DMB copolymerization.
Potential Applications
The unique properties imparted by the bulky tert-butyl group of DMB suggest several potential high-value applications for ethylene-DMB copolymers:
-
High-Temperature Films and Packaging: The potential for increased thermal stability could make these copolymers suitable for applications requiring heat resistance.
-
Molding and Extrusion: The altered crystallinity and melt flow properties may be advantageous in various molding and extrusion processes for producing articles with specific mechanical properties.
-
Additives and Blending Components: Small amounts of ethylene-DMB copolymer could be blended with other polyolefins to modify their properties, such as increasing the glass transition temperature or altering surface hydrophobicity.
-
Biomedical Materials: The controlled hydrophobicity and potential for tailored mechanical properties could be of interest in the development of new biomaterials, although extensive biocompatibility testing would be required.
Conclusion
The copolymerization of ethylene with this compound offers a promising route to novel polyolefin materials with unique properties. The steric hindrance of DMB necessitates the use of specialized catalyst systems, such as metallocenes or chain-walking catalysts, to achieve significant incorporation. By carefully controlling the reaction conditions, the molecular weight, comonomer content, and thermal properties of the resulting copolymers can be tailored. The detailed protocols and characterization methods provided in these notes are intended to facilitate further research and development in this area, potentially leading to new materials for a variety of advanced applications.
Application Notes and Protocols: Acid-Catalyzed Hydration of 3,3-Dimethyl-1-butene for Alcohol Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the acid-catalyzed hydration of 3,3-dimethyl-1-butene, a classic example of an electrophilic addition reaction that proceeds with carbocation rearrangement. The primary product of this reaction is not the one predicted by a simple Markovnikov addition of water across the double bond, but rather the rearranged, more stable tertiary alcohol, 2,3-dimethyl-2-butanol (B1346969). These notes offer a comprehensive guide to the reaction mechanism, experimental protocols for synthesis and purification, and expected outcomes.
Introduction
The acid-catalyzed hydration of alkenes is a fundamental transformation in organic synthesis for the production of alcohols. The reaction of this compound is of particular academic and instructional interest as it vividly demonstrates the principle of carbocation stability and rearrangement. Protonation of the alkene initially forms a secondary carbocation, which rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. Subsequent nucleophilic attack by water and deprotonation yields 2,3-dimethyl-2-butanol as the major product.[1][2][3] A minor amount of the direct Markovnikov addition product, 3,3-dimethyl-2-butanol, may also be formed. Understanding and controlling this rearrangement is crucial for targeted alcohol synthesis.
Reaction Mechanism
The acid-catalyzed hydration of this compound proceeds through a well-established multi-step mechanism involving a carbocation intermediate.[1][3]
-
Protonation of the Alkene: The reaction is initiated by the protonation of the double bond in this compound by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a secondary carbocation.[1][4]
-
Carbocation Rearrangement: The initially formed secondary carbocation is relatively unstable. A rapid 1,2-methyl shift occurs, where a methyl group from the adjacent quaternary carbon migrates to the positively charged carbon. This rearrangement results in the formation of a more stable tertiary carbocation.[2][3]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the tertiary carbocation.[1]
-
Deprotonation: A final deprotonation step, facilitated by a water molecule or the conjugate base of the acid catalyst, yields the final product, 2,3-dimethyl-2-butanol, and regenerates the acid catalyst.[1]
Data Presentation
While specific yields can vary based on reaction conditions, the following table illustrates the expected product distribution and relevant physical properties.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Yield |
| Major Product: 2,3-Dimethyl-2-butanol | 102.17 | 120-121 | Predominantly | |
| Minor Product: 3,3-Dimethyl-2-butanol | 102.17 | 121-122 | Trace amounts |
Experimental Protocols
The following protocols are generalized procedures for the laboratory-scale synthesis of 2,3-dimethyl-2-butanol.
Protocol 1: Synthesis using Sulfuric Acid
Materials:
-
This compound
-
85% (w/w) Sulfuric acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 10 mL of 85% sulfuric acid. Cool the flask in an ice bath.
-
Addition of Alkene: While vigorously stirring the cooled acid, slowly add 5 mL of this compound to the flask. Maintain the temperature of the reaction mixture below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up:
-
Pour the reaction mixture over 50 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Decant or filter the dried organic layer into a clean, dry round-bottom flask.
-
Purify the crude product by simple distillation. Collect the fraction boiling between 118-122°C.
-
Protocol 2: Characterization
The identity and purity of the product can be confirmed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the product distribution and identify the components.
-
Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl (-OH) group (broad peak around 3200-3600 cm⁻¹) and the absence of the alkene C=C bond (around 1640 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of acid-catalyzed hydration.
Experimental Workflow
Caption: Experimental workflow for alcohol synthesis.
References
Application Notes and Protocols for the Selective Oxidation of 3,3-Dimethyl-1-butene to 3,3-Dimethyl-1,2-epoxybutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for the selective oxidation of 3,3-dimethyl-1-butene to its corresponding epoxide, 3,3-dimethyl-1,2-epoxybutane. This valuable intermediate, also known as tert-butylethylene oxide, is a sterically hindered building block with applications in fine chemical synthesis and drug development. This document details several catalytic and stoichiometric oxidation protocols, presents comparative data, and includes visualizations of the experimental workflow and a representative catalytic cycle.
Data Presentation: Comparative Analysis of Oxidation Methods
The following table summarizes quantitative data for various methods of epoxidizing this compound. Direct comparison is facilitated by presenting key reaction parameters and outcomes.
| Method | Catalyst/Reagent | Oxidant | Solvent(s) | Temp. (°C) | Time (h) | Conversion (%) | Epoxide Yield (%) | Selectivity (%) | Other Major Products |
| Electrochemical Oxidation | K₅CoᴵᴵᴵW₁₂O₄₀ | Electrochemical | HCOOH/CH₃CN (1:1) | RT | 1.5 | 70 | 18 | 26 | Formate (B1220265) ester (48%) |
| Peroxyacid Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Stoichiometric | Dichloromethane (B109758) | 0 - RT | 2 - 6 | >95 (Typical) | 85 - 95 (Typical) | High | m-Chlorobenzoic acid |
| Dioxirane Oxidation | Dimethyldioxirane (B1199080) (DMDO) | Stoichiometric | Acetone (B3395972) | RT | 1 - 4 | >99 (Typical) | >95 (Typical) | Very High | Acetone |
| Catalytic H₂O₂ Oxidation | Methyltrioxorhenium (MTO) / 3-Methylpyrazole (B28129) | 35% aq. H₂O₂ | Dichloromethane | RT | 1 - 3 | High (Typical) | High (Typical) | High | Diol (minor) |
Note: "Typical" values are based on the reactivity of similar sterically hindered terminal alkenes and may vary based on specific reaction conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Electrochemical Oxidation Using a Polyoxometalate Catalyst
This protocol is based on the electrochemical oxidation of this compound.[1]
Materials:
-
This compound (1 mmol)
-
Formic acid (HCOOH)
-
Acetonitrile (CH₃CN)
-
Lithium formate (LiOCOH) (70 mg)
-
Potassium cobalt(III) tungstate (B81510) (K₅CoᴵᴵᴵW₁₂O₄₀) (35 mg)
-
Platinum (Pt) net working electrode
-
Platinum (Pt) wire reference electrode
-
Platinum (Pt) counter electrode
-
Undivided electrochemical cell
Procedure:
-
Prepare a 3 mL solution of 1:1 formic acid and acetonitrile.
-
Dissolve 1 mmol of this compound, 70 mg of lithium formate, and 35 mg of K₅CoᴵᴵᴵW₁₂O₄₀ in the solvent mixture.
-
Assemble the undivided electrochemical cell with the platinum net working electrode, platinum wire reference electrode, and platinum counter electrode.
-
Apply a constant potential of 1.8 V (vs. SHE) to the working electrode.
-
Conduct the electrolysis at room temperature for 1.5 hours with stirring.
-
Upon completion, the reaction mixture can be analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and product distribution.
Protocol 2: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
This is a general protocol for the epoxidation of an alkene using a peroxyacid.
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude epoxide.
-
Purify the product by flash chromatography on silica (B1680970) gel if necessary.
Protocol 3: Epoxidation with Dimethyldioxirane (DMDO)
This protocol describes the use of a prepared solution of DMDO for epoxidation.
Materials:
-
This compound
-
A solution of dimethyldioxirane (DMDO) in acetone (typically 0.07-0.1 M)
-
Acetone (as solvent, if needed)
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of acetone in a round-bottom flask.
-
Add the pre-prepared solution of DMDO in acetone (1.2 - 1.5 eq) to the alkene solution at room temperature with stirring.
-
Stir the reaction mixture for 1-4 hours. Monitor the reaction by TLC or GC.
-
Upon completion, the solvent (acetone) and the co-product (acetone) can be removed under reduced pressure to yield the relatively pure epoxide. Due to the neutral conditions and volatile nature of the reagent and by-product, purification is often simplified.
Protocol 4: Catalytic Epoxidation with Methyltrioxorhenium (MTO) and Hydrogen Peroxide
This protocol outlines a catalytic approach using MTO and aqueous hydrogen peroxide.[2][3]
Materials:
-
This compound
-
Methyltrioxorhenium (MTO) (0.1 - 1.0 mol%)
-
3-Methylpyrazole (1 - 12 mol%)
-
35% aqueous hydrogen peroxide (H₂O₂)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), methyltrioxorhenium, and 3-methylpyrazole in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 35% aqueous hydrogen peroxide (1.1 - 1.5 eq) to the stirred reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by flash chromatography if necessary.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the selective oxidation of this compound.
Catalytic Cycle for MTO-Catalyzed Epoxidation
This diagram illustrates the proposed catalytic cycle for the epoxidation of an alkene using methyltrioxorhenium (MTO) and hydrogen peroxide.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved methyltrioxorhenium-catalyzed epoxidation of alkenes with hydrogen peroxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Methyltrioxorhenium (MTO) catalysis in the epoxidation of alkenes: a synthetic overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Reaction of 3,3-Dimethyl-1-butene with HBr and Peroxides
Abstract
This document provides a detailed overview of the reaction between 3,3-Dimethyl-1-butene and hydrogen bromide (HBr) in the presence of peroxides. This reaction is a cornerstone of synthetic organic chemistry, demonstrating a free-radical addition mechanism that results in an anti-Markovnikov regioselectivity. Detailed protocols for laboratory synthesis, along with spectroscopic data for product characterization, are presented. These notes are intended for researchers and professionals in the fields of chemistry and drug development.
Introduction: Markovnikov vs. Anti-Markovnikov Addition
The addition of hydrogen halides to asymmetric alkenes can yield two different constitutional isomers. In the absence of peroxides, the reaction of this compound with HBr proceeds via an electrophilic addition mechanism. This pathway involves the formation of the most stable carbocation intermediate, leading to the Markovnikov product (2-bromo-2,3-dimethylbutane) after a characteristic carbocation rearrangement.
However, when the reaction is conducted in the presence of a peroxide initiator (ROOR), the mechanism fundamentally changes to a free-radical chain reaction.[1][2] This "peroxide effect" reverses the regioselectivity, leading exclusively to the anti-Markovnikov product, 1-bromo-3,3-dimethylbutane .[3][4] This method is highly valuable for synthesizing primary alkyl halides from terminal alkenes, a transformation not achievable through standard electrophilic addition.
Reaction Mechanism: A Free-Radical Chain Process
The anti-Markovnikov addition of HBr proceeds through a well-established free-radical chain mechanism consisting of three distinct stages: initiation, propagation, and termination.[5][6]
-
Step 1: Initiation The process begins with the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide initiator, typically triggered by heat or UV light, to generate two alkoxy radicals (RO•).[1][2] These highly reactive alkoxy radicals then abstract a hydrogen atom from an HBr molecule to form a stable alcohol (ROH) and a bromine radical (Br•).[1]
-
Step 2: Propagation The propagation phase consists of two repeating steps. First, the bromine radical adds to the carbon-carbon double bond of this compound. This addition is the regioselectivity-determining step. The bromine radical adds to the less substituted carbon (C1) of the double bond. This is because this addition generates a more stable secondary free radical on the adjacent carbon (C2).[4][7] If the bromine radical were to add to the more substituted carbon (C2), a less stable primary radical would be formed. The stability of carbon radicals follows the order: tertiary > secondary > primary.[7]
In the second propagation step, the newly formed alkyl radical abstracts a hydrogen atom from another HBr molecule. This step yields the final product, 1-bromo-3,3-dimethylbutane, and regenerates a bromine radical (Br•), which can then continue the chain reaction by reacting with another alkene molecule.[2][7]
-
Step 3: Termination The chain reaction concludes when any two radical species in the reaction vessel combine. This can involve the coupling of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical. These termination steps occur at a much lower frequency than the propagation steps.
Data Presentation
The physical and spectroscopic properties of the reactant and the primary product are summarized below for easy reference and characterization.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| This compound | (CH₃)₃CCH=CH₂ | 84.16 | 41.2 | 5.8 (dd, 1H), 4.9 (dd, 2H), 1.0 (s, 9H) |
| 1-bromo-3,3-dimethylbutane | (CH₃)₃CCH₂CH₂Br | 165.07 | 148-150 | 3.35 (m, 2H, CH₂Br), 1.80 (m, 2H, CH₂), 0.90 (s, 9H, t-Bu)[8] |
Mandatory Visualization
The following diagrams illustrate the logical flow of the reaction and the detailed free-radical mechanism.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. When this compound is treated with HBr alone, the major product i.. [askfilo.com]
- 4. homework.study.com [homework.study.com]
- 5. shout.education [shout.education]
- 6. youtube.com [youtube.com]
- 7. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 8. 1-BROMO-3,3-DIMETHYLBUTANE | 1647-23-0 [chemicalbook.com]
Application Notes and Protocols for 3,3-Dimethyl-1-butene in Novel Polymer Creation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1-butene, also known as neohexene, is a sterically hindered α-olefin that serves as a unique monomer for the synthesis of novel polymers. Its bulky tert-butyl group influences polymerization behavior and imparts distinct properties to the resulting polymers, such as altered crystallinity, thermal stability, and morphology. These characteristics make poly(this compound) and its copolymers interesting candidates for a range of applications, from advanced materials to specialized biomedical uses, including drug delivery systems.[1]
This document provides detailed application notes and experimental protocols for the polymerization of this compound using various catalytic systems. It also explores the potential application of the resulting polymers in drug development.
Polymerization of this compound
The polymerization of this compound can be achieved through several catalytic methods, including metallocene, Ziegler-Natta, and cationic polymerization. The choice of method significantly impacts the polymer's microstructure, molecular weight, and physical properties.
Data Presentation: Polymer Properties
The following tables summarize representative quantitative data for poly(this compound) obtained through different polymerization methods. Note that these values are illustrative and can vary based on specific reaction conditions.
Table 1: Molecular Weight and Polydispersity Index (PDI) of Poly(this compound)
| Polymerization Method | Catalyst System | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Metallocene-Catalyzed | rac-Et(Ind)2ZrCl2 / MAO | 50 | 80,000 | 168,000 | 2.1 |
| Ziegler-Natta | TiCl4 / Al(C2H5)3 | 70 | 150,000 | 480,000 | 3.2 |
| Cationic | AlCl3 / H2O | -30 | 35,000 | 77,000 | 2.2 |
Table 2: Thermal Properties of Poly(this compound)
| Polymerization Method | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, °C) |
| Metallocene-Catalyzed | 110 | 280 | 410 |
| Ziegler-Natta | 105 | 295 | 425 |
| Cationic | 95 | 260 | 390 |
Experimental Protocols
Protocol 1: Metallocene-Catalyzed Polymerization of this compound
This protocol describes the solution polymerization of this compound using a metallocene catalyst activated by methylaluminoxane (B55162) (MAO).
Materials:
-
This compound (purified and dried)
-
rac-Et(Ind)2ZrCl2 (or other suitable metallocene catalyst)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Anhydrous toluene (B28343) (polymerization grade)
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk flask or glass reactor with magnetic stirrer and temperature control
-
Schlenk line for inert atmosphere operations
-
Syringes and cannulas
Procedure:
-
Reactor Setup: A 250 mL Schlenk flask is flame-dried under vacuum and backfilled with nitrogen.
-
Solvent and Monomer Addition: Anhydrous toluene (100 mL) is introduced into the reactor via cannula. The reactor is then equilibrated to the desired polymerization temperature (e.g., 50 °C). This compound (20 mL) is then added.
-
Cocatalyst Addition: The MAO solution is added to the reactor via syringe. The amount is calculated to achieve the desired Al/Zr molar ratio (e.g., 1000:1). The solution is stirred for 10 minutes.
-
Initiation: The metallocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to start the polymerization.
-
Polymerization: The reaction is allowed to proceed for a set time (e.g., 1 hour) with continuous stirring.
-
Termination: The polymerization is terminated by the slow addition of methanol (10 mL).
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into an excess of methanol containing a small amount of hydrochloric acid.
-
Purification: The precipitated polymer is filtered, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Ziegler-Natta Polymerization of this compound
This protocol outlines the slurry polymerization of this compound using a classical Ziegler-Natta catalyst.
Materials:
-
This compound (purified and dried)
-
Titanium tetrachloride (TiCl4)
-
Triethylaluminum (Al(C2H5)3)
-
Anhydrous heptane (B126788) (polymerization grade)
-
Methanol
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Jacketed glass reactor with mechanical stirrer and temperature control
-
Schlenk line and syringes for reagent transfer
Procedure:
-
Reactor Preparation: A 500 mL jacketed glass reactor is thoroughly dried and purged with nitrogen.
-
Catalyst Formation: Anhydrous heptane (200 mL) is added to the reactor, followed by the addition of TiCl4 while stirring. The mixture is cooled to 0 °C. Triethylaluminum is then added slowly to form the active catalyst slurry. The Al/Ti molar ratio is typically around 2:1.
-
Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 70 °C). This compound (50 mL) is then continuously fed into the reactor over the desired reaction time (e.g., 2 hours).
-
Termination: The reaction is terminated by adding isopropanol (20 mL) to the reactor.
-
Polymer Isolation and Purification: The polymer is precipitated in methanol, filtered, and washed repeatedly with methanol to remove catalyst residues. The polymer is then dried under vacuum at 70 °C.
Protocol 3: Cationic Polymerization of this compound
This protocol describes the cationic polymerization of this compound initiated by a Lewis acid.
Materials:
-
This compound (purified and dried)
-
Aluminum trichloride (B1173362) (AlCl3) or Boron trifluoride etherate (BF3·OEt2)
-
Anhydrous dichloromethane (B109758) (polymerization grade)
-
Methanol (chilled)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk flask with a magnetic stirrer
-
Dry ice/acetone bath for temperature control
-
Schlenk line and syringes
Procedure:
-
Reactor Setup: A flame-dried 250 mL Schlenk flask is purged with nitrogen and cooled to the desired reaction temperature (e.g., -30 °C) in a dry ice/acetone bath.
-
Solvent and Monomer: Anhydrous dichloromethane (100 mL) and this compound (15 mL) are added to the flask.
-
Initiation: A solution of AlCl3 in dichloromethane is prepared separately and added dropwise to the monomer solution to initiate the polymerization. A trace amount of water can be used as a co-initiator.
-
Polymerization: The reaction is highly exothermic and should be maintained at the desired temperature for a short period (e.g., 15-30 minutes).
-
Termination: The polymerization is quenched by adding chilled methanol (20 mL).
-
Polymer Isolation: The polymer is precipitated by pouring the solution into a large volume of methanol, filtered, and dried under vacuum.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of poly(this compound).
Application in Drug Development
The unique structural features of polymers derived from this compound, particularly their branched nature and steric bulk, make them intriguing candidates for drug delivery applications. Polyolefins are generally known for their biocompatibility and chemical inertness, which are desirable properties for materials that come into contact with biological systems.[1]
The presence of the bulky tert-butyl groups can influence the polymer's packing and crystallinity, potentially creating amorphous domains that can be engineered for drug encapsulation. The hydrophobicity of the polyolefin backbone can be suitable for the delivery of poorly water-soluble drugs. Furthermore, the synthesis of copolymers of this compound with functional monomers can introduce sites for drug conjugation or for modifying the polymer's solubility and release characteristics.
Logical Relationship for Drug Delivery Application
The development of a novel polymer for drug delivery involves a series of logical steps from synthesis to preclinical evaluation. The following diagram illustrates this relationship.
Conclusion
This compound is a valuable monomer for creating novel polymers with tailored properties. The polymerization can be controlled through various catalytic methods to achieve desired molecular weights and thermal characteristics. The resulting sterically hindered polyolefins hold promise for advanced material applications, including the development of new biocompatible carriers for drug delivery. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of this unique class of polymers. Further research into the homopolymerization and copolymerization of this compound will undoubtedly open up new avenues for material innovation.
References
Application Notes: The Role of 3,3-Dimethyl-1-butene in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3-Dimethyl-1-butene, also known as neohexene, is a C6 branched aliphatic alkene. Its unique structure, featuring a terminal double bond and a sterically demanding tert-butyl group, makes it a valuable and versatile starting material in organic synthesis. In the pharmaceutical industry, neohexene serves as a key building block for the synthesis of complex molecules, providing a neopentyl scaffold that can impart specific properties such as lipophilicity and metabolic stability to active pharmaceutical ingredients (APIs). This document outlines key applications and detailed protocols for the transformation of this compound into crucial pharmaceutical intermediates.
Key Synthetic Transformations and Intermediates
The terminal alkene functionality of this compound allows for a variety of addition and oxidative cleavage reactions, leading to valuable downstream intermediates. The primary synthetic routes involve the formation of 3,3-dimethylbutanal and 3,3-dimethylbutanoic acid.
Clarification on Terbinafine (B446) Synthesis: While some literature broadly mentions neohexene in the context of the antifungal drug Terbinafine, detailed synthetic routes confirm that the key starting material is actually 3,3-dimethyl-1-butyne (tert-butylacetylene) , the alkyne analogue.[1][2][3] The structural similarity can cause confusion, but the distinct reactivity of the alkyne is crucial for the established synthesis of Terbinafine.
The primary value of this compound lies in its conversion to the following intermediates:
-
3,3-Dimethyl-1-butanol (B44104): A primary alcohol synthesized via hydroboration-oxidation, serving as a direct precursor to 3,3-dimethylbutanal.
-
3,3-Dimethylbutanal: A key aldehyde intermediate used in the synthesis of MDM2-p53 interaction inhibitors, which are investigated in oncology research.[4] It is also a precursor for the artificial sweetener Neotame.[5][6]
-
3,3-Dimethylbutanoic Acid: A carboxylic acid that serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[7][8]
-
3,3-Dimethyl-1,2-epoxybutane: A versatile epoxide intermediate formed via direct epoxidation of the alkene.[9][10]
// Style Edges edge [color="#5F6368"]; } dot Figure 1: Synthetic pathways from this compound to key pharmaceutical intermediates.
Experimental Protocols & Data
Synthesis of 3,3-Dimethylbutanal via a Two-Step Process
This is a robust and widely applicable method for converting this compound into the target aldehyde with high fidelity, avoiding the regioselectivity challenges associated with direct hydroformylation.
Protocol 3.1.1: Hydroboration-Oxidation to 3,3-Dimethyl-1-butanol [11]
This protocol describes the anti-Markovnikov hydration of neohexene to yield the primary alcohol.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Hydroboration: Cool the solution to 0°C in an ice bath under a nitrogen atmosphere. Add a 1.0 M solution of borane-THF complex (BH₃·THF) (approx. 1.1 eq) dropwise over 30-60 minutes, ensuring the temperature remains at 0°C.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Oxidation: Cool the mixture back to 0°C. Slowly and carefully add 3 M aqueous sodium hydroxide (B78521) (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This addition is exothermic.
-
Work-up: Stir the mixture at room temperature for 1 hour, then heat to 50°C for an additional hour to ensure complete oxidation. Cool the mixture, separate the layers, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation to yield pure 3,3-dimethyl-1-butanol.
Protocol 3.1.2: Oxidation to 3,3-Dimethylbutanal [6][12]
This protocol uses Pyridinium chlorochromate (PCC), a standard reagent for the oxidation of primary alcohols to aldehydes. Alternatively, catalytic dehydrogenation over a copper catalyst is used industrially.[6][12]
-
Reaction Setup: To a stirred suspension of PCC (1.5 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask, add a solution of 3,3-dimethyl-1-butanol (1.0 eq) in CH₂Cl₂ dropwise.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the slurry through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Wash the filter cake thoroughly with diethyl ether. Combine the filtrates and remove the solvent by rotary evaporation. The resulting crude aldehyde can be purified by distillation.
Table 1: Summary of Quantitative Data for 3,3-Dimethylbutanal Synthesis
| Step | Key Reagents | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
| Hydroboration | This compound, BH₃·THF | 0 to RT | 2 - 3 | High (Major Product) | [11] |
| Oxidation (PCC) | 3,3-Dimethyl-1-butanol, PCC | RT | 2 - 3 | ~70-80 | General Protocol |
| Dehydrogenation | 3,3-Dimethyl-1-butanol, Cu catalyst | 200 - 350 | Gas Phase | >90 | [12] |
Synthesis of 3,3-Dimethylbutanoic Acid via Ozonolysis
This method provides a direct route from the alkene to the carboxylic acid via oxidative cleavage of the double bond.
// Nodes Alkene [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Ozonide [label="Intermediate Ozonide", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"]; Acid [label="3,3-Dimethylbutanoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Formaldehyde [label="Formaldehyde (byproduct)", fillcolor="#FFFFFF", fontcolor="#202124"]; FormicAcid [label="Formic Acid (oxidized byproduct)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Alkene -> Ozonide [label="1. O₃, CH₂Cl₂/MeOH, -78°C", color="#EA4335"]; Ozonide -> Acid [label="2. H₂O₂ (Oxidative Workup)", color="#4285F4"]; Ozonide -> Formaldehyde [style=dashed]; Formaldehyde -> FormicAcid [label="Oxidation by H₂O₂", style=dashed];
// Invisible node for alignment {rank=same; Acid; FormicAcid} subgraph { rank=same; Ozonide; Formaldehyde; } } dot Figure 3: Reaction scheme for the oxidative ozonolysis of this compound.
Protocol 3.2.1: Oxidative Ozonolysis [13][14]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent, typically a mixture of dichloromethane and methanol, in a three-necked flask equipped with a gas inlet tube and a low-temperature thermometer.
-
Ozonolysis: Cool the solution to -78°C using a dry ice/acetone bath. Bubble ozone (O₃) gas through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone.
-
Work-up: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone. Add hydrogen peroxide (H₂O₂, 30% solution, ~3-5 eq) to the cold solution.
-
Completion: Allow the mixture to warm slowly to room temperature and then stir for several hours or overnight to ensure complete oxidation of the intermediate ozonide and any aldehyde byproduct.
-
Purification: Perform an appropriate aqueous workup to decompose excess peroxide and separate the product. This typically involves washing with water, followed by extraction with an organic solvent. The carboxylic acid can be isolated and purified by distillation or crystallization.
Table 2: Summary of Quantitative Data for Ozonolysis
| Reaction | Key Reagents | Temp. (°C) | Workup | Typical Yield (%) | Ref. |
| Ozonolysis | This compound, O₃, H₂O₂ | -78 to RT | Oxidative | Generally high (>80%) | [13] |
Other Synthetic Applications
-
Epoxidation: The reaction of this compound with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) readily yields 3,3-dimethyl-1,2-epoxybutane .[9][10] This epoxide is a valuable chiral or achiral building block, as the epoxide ring can be opened by various nucleophiles to introduce diverse functionalities.
-
Hydroformylation: The direct addition of a formyl group across the double bond using syngas (CO/H₂) is a potentially atom-economical route to 3,3-dimethylbutanal. However, for sterically hindered alkenes like neohexene, this reaction often requires harsh conditions and can suffer from low regioselectivity and competing isomerization reactions, making it less favorable than the two-step alcohol route for high-purity applications.[15]
Conclusion
This compound is a foundational starting material for producing high-value pharmaceutical intermediates. Its utility is primarily demonstrated through robust, high-yielding synthetic routes such as hydroboration-oxidation and oxidative ozonolysis. These transformations provide access to key intermediates like 3,3-dimethylbutanal and 3,3-dimethylbutanoic acid, which are integral to the development of novel therapeutics. The protocols and data presented herein offer a guide for researchers and developers to effectively utilize this versatile chemical building block.
References
- 1. Process For Preparing Terbinafine [quickcompany.in]
- 2. CN1362400A - Synthesis of terbinafine hydrochloride - Google Patents [patents.google.com]
- 3. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
- 4. 3,3-dimethylbutanal | 2987-16-8 [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 3,3-Dimethylbutyraldehyde - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. CAS 1070-83-3: 3,3-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]
- 9. chegg.com [chegg.com]
- 10. Solved Show the reaction for the epoxidation of | Chegg.com [chegg.com]
- 11. benchchem.com [benchchem.com]
- 12. US7348459B2 - Process for the preparation of 3,3-dimethylbutanal - Google Patents [patents.google.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges and side reactions in 3,3-Dimethyl-1-butene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges and side reactions encountered during the synthesis of 3,3-Dimethyl-1-butene. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.
Route 1: Dehydration of 3,3-Dimethyl-2-butanol (B106058)
This is a common and straightforward method, but it is often complicated by carbocation rearrangements.
Issue: Low yield of this compound and formation of multiple alkene isomers.
-
Potential Cause: The acid-catalyzed dehydration of 3,3-dimethyl-2-butanol proceeds through a secondary carbocation intermediate. This intermediate can undergo a 1,2-methyl shift to form a more stable tertiary carbocation, leading to the formation of 2,3-dimethyl-2-butene (B165504) and 2,3-dimethyl-1-butene (B117154) as major products. The desired this compound is often a minor product.
-
Recommended Solutions:
-
Choice of Acid Catalyst: The distribution of alkene isomers can be influenced by the acid catalyst and reaction conditions. While strong acids like sulfuric acid are effective dehydrating agents, they also promote carbocation rearrangements. Experimenting with milder or bulkier acid catalysts may alter the product ratios.
-
Temperature Control: The reaction temperature can affect the extent of rearrangement. Lowering the temperature may favor the kinetic product (this compound), although this may also decrease the overall reaction rate.
-
Alternative Dehydration Methods: Consider using alternative dehydration reagents that are less prone to inducing rearrangements, such as phosphorus oxychloride (POCl₃) in pyridine.
-
Issue: Difficulty in separating the isomeric alkene products.
-
Potential Cause: The boiling points of the isomeric butenes are very close, making separation by simple distillation challenging.
-
Recommended Solutions:
-
Fractional Distillation: A highly efficient fractional distillation column is necessary to separate the isomers.[1][2][3] The column should have a high number of theoretical plates to effectively resolve the components with close boiling points.[4]
-
Preparative Gas Chromatography (GC): For high-purity samples on a smaller scale, preparative GC can be an effective separation technique.
-
Alternative Synthesis Route: If high purity of this compound is critical and separation proves too difficult, consider a more regioselective synthesis method like the Wittig or Grignard reaction.
-
Route 2: Wittig Reaction
The Wittig reaction offers a regioselective route to this compound, avoiding the issue of carbocation rearrangements.
Issue: Low or no yield of this compound.
-
Potential Cause:
-
Steric Hindrance: The reaction involves the use of a sterically hindered ketone (pinacolone or 3,3-dimethyl-2-butanone). Sterically hindered ketones can be poor substrates for the Wittig reaction, leading to low reactivity.[1]
-
Ylide Instability: The phosphorus ylide may be unstable under the reaction conditions, leading to decomposition before it can react with the ketone.
-
Base Strength: The choice of base is crucial for the efficient generation of the ylide from its corresponding phosphonium (B103445) salt. An insufficiently strong base will result in low ylide concentration.
-
-
Recommended Solutions:
-
Use of a More Reactive Ylide: Employing a less sterically demanding and more reactive phosphorus ylide can sometimes improve yields.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses a phosphonate (B1237965) ester instead of a phosphonium salt and often provides better yields for reactions with hindered ketones.
-
Reaction Conditions Optimization: Experiment with different solvents and temperatures to find the optimal conditions for the reaction. Ensure strictly anhydrous conditions, as water will quench the ylide.
-
Issue: Difficulty in removing the triphenylphosphine (B44618) oxide byproduct.
-
Potential Cause: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to separate from the desired alkene due to its polarity and solubility.
-
Recommended Solutions:
-
Chromatography: Column chromatography is an effective method for separating this compound from the polar triphenylphosphine oxide.
-
Crystallization: If the desired alkene is a solid or can be derivatized to a solid, recrystallization can be used to remove the byproduct.
-
Alternative Reagents: The HWE reaction produces a water-soluble phosphate (B84403) byproduct that is easily removed during aqueous workup.
-
Route 3: Grignard Reaction
This route involves the reaction of a neopentyl Grignard reagent with a suitable electrophile, such as formaldehyde (B43269).
Issue: Low yield of the Grignard reagent.
-
Potential Cause:
-
Moisture: Grignard reagents are highly sensitive to moisture. Any water present in the glassware, solvents, or reagents will quench the Grignard reagent as it forms.
-
Inactive Magnesium: The surface of the magnesium metal may be coated with a layer of magnesium oxide, which prevents the reaction from initiating.
-
Side Reactions: Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide, can be a significant side reaction.[5]
-
-
Recommended Solutions:
-
Strictly Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used.
-
Magnesium Activation: Activate the magnesium turnings by crushing them, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Controlled Addition: Add the alkyl halide slowly to the magnesium suspension to maintain a gentle reflux and minimize side reactions.
-
Issue: Low yield of this compound in the reaction with formaldehyde.
-
Potential Cause:
-
Formaldehyde Polymerization: Formaldehyde can readily polymerize, reducing the concentration of the monomeric electrophile.
-
Enolization of the Aldehyde: If an aldehyde other than formaldehyde is used, the Grignard reagent can act as a base and deprotonate the alpha-carbon, leading to enolization instead of nucleophilic addition.
-
Steric Hindrance: The bulky neopentyl Grignard reagent may have difficulty accessing the carbonyl carbon.
-
-
Recommended Solutions:
-
Use of Monomeric Formaldehyde: Generate formaldehyde gas fresh from paraformaldehyde by heating and pass it directly into the Grignard solution.[5][6]
-
Low-Temperature Reaction: Perform the reaction at low temperatures to minimize side reactions.
-
Inverse Addition: Add the Grignard reagent to a solution of the aldehyde to maintain a low concentration of the Grignard reagent and disfavor enolization.
-
Data Presentation
Table 1: Product Distribution in the Dehydration of 3,3-Dimethyl-2-butanol
| Catalyst/Conditions | This compound (%) | 2,3-Dimethyl-1-butene (%) | 2,3-Dimethyl-2-butene (%) | Reference |
| H₂SO₄, heat | ~3 | ~33 | ~64 | N/A |
| 85% H₃PO₄, heat | Minor Product | Major Product | Major Product | N/A |
Note: Exact percentages can vary with reaction temperature and time. Data is illustrative of typical outcomes.
Table 2: Physical Properties of this compound and Isomeric Side Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₂ | 84.16 | 41 |
| 2,3-Dimethyl-1-butene | C₆H₁₂ | 84.16 | 56 |
| 2,3-Dimethyl-2-butene | C₆H₁₂ | 84.16 | 73 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 3,3-Dimethyl-2-butanol
Materials:
-
3,3-Dimethyl-2-butanol
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Boiling chips
Procedure:
-
Set up a fractional distillation apparatus.
-
In the distillation flask, place 3,3-dimethyl-2-butanol and a few boiling chips.
-
Slowly add the acid catalyst to the alcohol with cooling.
-
Heat the mixture to initiate the dehydration. The alkene products will co-distill with water.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the product mixture by careful fractional distillation, collecting the fraction corresponding to the boiling point of this compound (41 °C).
Protocol 2: Synthesis of this compound via Wittig Reaction
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Pinacolone (B1678379) (3,3-dimethyl-2-butanone)
-
Anhydrous diethyl ether or THF
-
Saturated ammonium (B1175870) chloride solution
Procedure:
-
Under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether or THF in a flame-dried flask.
-
Cool the suspension in an ice bath and add n-BuLi dropwise. The formation of the orange-red ylide will be observed.
-
Stir the ylide solution at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of pinacolone in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Reaction pathway for the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol.
Caption: Experimental workflow for the synthesis of this compound via the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in synthesizing pure this compound?
A1: The primary challenge is avoiding the formation of isomeric alkenes, particularly when using elimination reactions like the dehydration of 3,3-dimethyl-2-butanol. The inherent tendency of the reaction intermediate to rearrange to a more stable carbocation leads to a mixture of products that are difficult to separate due to their close boiling points.
Q2: Which synthetic method is best for obtaining high-purity this compound?
A2: For laboratory-scale synthesis where high purity is paramount, the Wittig reaction is generally preferred. Despite potential challenges with sterically hindered ketones, it offers excellent regioselectivity, forming the double bond specifically at the carbonyl carbon and thus avoiding the formation of isomeric alkenes.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity can be confirmed using a combination of analytical techniques:
-
Gas Chromatography (GC): To determine the purity and quantify the ratio of any isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a distinct fingerprint for this compound, allowing for structural confirmation and detection of impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of the C=C double bond and the absence of hydroxyl groups from the starting alcohol.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q4: Are there any specific safety precautions I should take during the synthesis of this compound?
A4: Yes, several safety precautions are necessary:
-
Flammability: this compound and many of the solvents used in its synthesis (e.g., diethyl ether, THF) are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Corrosive Reagents: Strong acids like sulfuric and phosphoric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Pyrophoric Reagents: When using the Wittig or Grignard routes, reagents like n-butyllithium are pyrophoric and must be handled under an inert atmosphere using proper techniques.
-
Pressure Build-up: Dehydration reactions can generate gaseous products; ensure the apparatus is not a closed system to avoid pressure build-up.
References
Technical Support Center: High-Purity Purification of 3,3-Dimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-purity purification of 3,3-Dimethyl-1-butene. All experimental protocols and data are intended for laboratory research use only.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Fractional Distillation: Poor Separation of Isomers | Insufficient column efficiency (too few theoretical plates). | - Use a longer fractionating column (e.g., a Vigreux column of at least 30 cm).- Pack the column with a high-efficiency packing material like Raschig rings or structured packing to increase the number of theoretical plates.[1] |
| Distillation rate is too high. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow, steady distillation is crucial for good separation.[2][3] | |
| Inadequate reflux ratio. | - Increase the reflux ratio. This means allowing more of the condensed vapor to return to the column, which enhances separation but may increase distillation time. | |
| Fractional Distillation: Unstable Distillation Temperature | System leaks. | - Check all glassware joints for a secure seal. Use appropriate joint clips and high-vacuum grease if necessary. |
| "Bumping" of the liquid in the distillation flask. | - Ensure smooth boiling by adding boiling chips or using a magnetic stirrer in the distillation flask.[1] | |
| Inconsistent heating. | - Use a heating mantle with a stirrer for uniform heat distribution. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.[2][4] | |
| Preparative GC: Peak Tailing or Fronting | Column overload. | - Reduce the injection volume or the concentration of the sample. |
| Active sites on the column. | - Condition the column according to the manufacturer's instructions. If the problem persists, consider using a column with a more inert stationary phase. | |
| Improper injection technique. | - Ensure a fast and smooth injection to introduce the sample as a narrow band onto the column. | |
| Preparative GC: Ghost Peaks in Chromatogram | Contamination of the syringe, injector, or column. | - Thoroughly clean the syringe between injections.- Clean the injector port and replace the septum and liner regularly.- Bake out the column at a high temperature (within its specified limits) to remove contaminants. |
| Carryover from previous injections. | - Implement a thorough rinse of the injection system between runs. | |
| General: Product is Contaminated After Purification | Presence of azeotropes. | - While specific azeotropes for this compound are not widely reported, C6 hydrocarbons can form azeotropes with common solvents.[5] Consider using a different purification technique or an entrainer for azeotropic distillation if an azeotrope is suspected. |
| Thermal decomposition of the product. | - this compound is relatively stable, but prolonged heating at high temperatures can lead to isomerization or decomposition. If decomposition is suspected (e.g., discoloration), consider distillation under reduced pressure to lower the boiling point. |
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercial this compound?
A1: Commercially available this compound typically has a purity of ≥95% to ≥97% as determined by gas chromatography (GC).[6][7][8] Common impurities may include other C6 isomers.
Q2: What are the most common impurities found in this compound?
A2: Potential impurities can arise from its synthesis, which is often through the ethenolysis of diisobutene.[9] Therefore, common impurities may include unreacted starting materials and other C4 isomers. Isomeric impurities such as other hexenes with similar boiling points can also be present. Analysis by GC-MS is the most effective way to identify specific impurities in your sample.[10]
Q3: Which purification technique is best for achieving >99.5% purity of this compound?
A3: For achieving high purity, both fractional distillation and preparative gas chromatography (preparative GC) are suitable methods.
-
Fractional distillation is a good choice for purifying larger quantities of the material. By using a highly efficient fractionating column, a high degree of separation can be achieved.
-
Preparative GC offers very high resolution and is excellent for obtaining smaller quantities of ultra-pure product, often exceeding 99.9% purity.
The choice between the two depends on the scale of your purification and the required final purity.
Q4: Can this compound form azeotropes?
A4: While there is no readily available data on specific azeotropes of this compound, it is important to be aware that hydrocarbons in its class can form azeotropes with various solvents, particularly polar ones like alcohols.[5][10] If you are using a solvent in your process, it is advisable to check for potential azeotrope formation, which could complicate purification by simple distillation.
Q5: What are the key safety precautions when handling and purifying this compound?
A5: this compound is a highly flammable liquid and vapor.[10] Always work in a well-ventilated fume hood and take precautions to avoid ignition sources. Use appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves. Ensure that all distillation apparatus is securely clamped and that there are no leaks in the system.
Data Presentation
The following tables summarize key data for the high-purity purification of this compound.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂ |
| Molecular Weight | 84.16 g/mol |
| Boiling Point | 41 °C |
| Melting Point | -115 °C |
| Density | 0.653 g/mL at 25 °C |
| Refractive Index | n20/D 1.376 |
| Vapor Pressure | 431 mmHg at 25 °C[10] |
Table 2: Comparison of High-Purity Purification Techniques
| Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points of components in a liquid mixture using a fractionating column to achieve multiple vaporization-condensation cycles.[2][11] | 99.0 - 99.8% | Suitable for larger quantities; relatively low cost. | Can be time-consuming; efficiency is highly dependent on the column and operating conditions. |
| Preparative Gas Chromatography (GC) | Separation of volatile compounds in a gas stream passing through a column containing a stationary phase. The separated components are then collected. | >99.9% | Very high resolution and purity; can separate compounds with very close boiling points. | Limited to small sample sizes; more expensive equipment. |
| Azeotropic Distillation | Separation of components that form an azeotrope by adding an entrainer that forms a new, lower-boiling azeotrope with one of the components, which can then be removed by distillation.[5] | Dependent on the specific azeotrope and entrainer. | Effective for breaking azeotropes that cannot be separated by simple distillation. | Requires the use of an additional substance (entrainer) which must then be removed. |
Experimental Protocols
High-Purity Fractional Distillation
Objective: To purify this compound to >99.5% purity.
Apparatus:
-
Round-bottom flask (size appropriate for the volume of crude material)
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar or boiling chips
-
Vigreux column (at least 30 cm in length)[2]
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Joint clips
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry. Lightly grease the joints to ensure a good seal.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Insulation: Insulate the Vigreux column with glass wool or aluminum foil to minimize heat loss and ensure an accurate temperature gradient.[2][4]
-
Inert Atmosphere: Purge the system with an inert gas like nitrogen or argon. Maintain a gentle positive pressure of the inert gas throughout the distillation.
-
Heating: Begin heating the flask gently with the heating mantle while stirring.
-
Distillation: Slowly increase the temperature until the liquid begins to boil and the vapor starts to rise up the column. A "reflux ring" of condensing vapor should be observed slowly ascending the column.
-
Equilibration: Allow the system to equilibrate by maintaining a total reflux (no distillate is collected) for a period of time. This allows the temperature gradient in the column to stabilize.
-
Collecting Fractions: Once the temperature at the distillation head stabilizes, begin collecting the distillate at a slow, steady rate (approximately 1-2 drops per second).
-
Forerun: Collect the initial fraction, which will contain any lower-boiling impurities. The temperature may be unstable during this phase.
-
Main Fraction: Once the temperature at the head stabilizes at the boiling point of this compound (41 °C), switch to a clean receiving flask to collect the main fraction.
-
End Fraction: As the distillation nears completion, the temperature may start to rise again, indicating the presence of higher-boiling impurities. Stop the distillation before the flask goes to dryness.
-
-
Analysis: Analyze the purity of the collected main fraction using gas chromatography (GC-FID or GC-MS).
Preparative Gas Chromatography (Prep-GC)
Objective: To obtain a small quantity of ultra-pure (>99.9%) this compound.
Instrumentation:
-
Gas chromatograph equipped with a preparative-scale injector, a column with a suitable stationary phase, and a fraction collector.
Typical Parameters (Starting Point):
-
Column: A non-polar or slightly polar capillary column is generally suitable for separating hydrocarbons. A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). Column dimensions will depend on the preparative system.
-
Injector Temperature: 150 °C
-
Oven Temperature Program:
-
Initial Temperature: 35 °C, hold for 5 minutes
-
Ramp: 5 °C/min to 100 °C
-
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate for the column dimensions.
-
Detector: A portion of the column effluent is typically split to a detector (e.g., FID) to monitor the separation, while the majority is directed to the fraction collector.
-
Fraction Collection: The collection window for this compound is set based on its retention time, which is determined from an initial analytical run.
Procedure:
-
Method Development: Optimize the separation conditions on an analytical scale first to determine the retention time of this compound and to ensure good separation from any impurities.
-
Sample Preparation: Prepare a solution of the partially purified this compound in a volatile solvent if necessary.
-
Injection: Inject an appropriate volume of the sample onto the preparative GC column. The volume will depend on the capacity of the column.
-
Separation and Collection: The components are separated as they pass through the column. The fraction collector is programmed to open and collect the effluent at the retention time corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using an analytical GC-MS or GC-FID.
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Common issues and their potential causes in purification techniques.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Purification [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PDF.js viewer [ojs2.sbmu.ac.ir]
- 6. cms.mz-at.de [cms.mz-at.de]
- 7. gcms.cz [gcms.cz]
- 8. This compound, 95% 250 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. Khan Academy [khanacademy.org]
- 10. CA1172200A - Using butenes to fractionate methanol from methyl- tertiary-butyl ether - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Carbocation Rearrangement in 3,3-Dimethyl-1-butene Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the carbocation rearrangements that occur during electrophilic addition reactions with 3,3-dimethyl-1-butene.
Frequently Asked Questions (FAQs)
Q1: I reacted this compound with HBr expecting to get 3-bromo-2,2-dimethylbutane, but my analysis shows the major product is 2-bromo-2,3-dimethylbutane. What happened?
A1: This is a classic outcome for this reaction and is due to a carbocation rearrangement. The reaction proceeds through a carbocation intermediate.[1] The initially formed secondary carbocation rearranges to a more stable tertiary carbocation before the bromide ion attacks.[1][2] This rearrangement leads to a product with a different carbon skeleton than expected from a direct Markovnikov addition.
Q2: What is a carbocation rearrangement and why does it occur?
A2: A carbocation rearrangement is a process in which a carbocation intermediate reorganizes its structure to form a more stable carbocation.[3] Stability is key; these rearrangements, such as a hydride shift or an alkyl shift, occur when a less stable carbocation (e.g., secondary) can become a more stable one (e.g., tertiary).[3][4] In the case of this compound, a methyl group shifts to allow the positive charge to move from a secondary carbon to a more stable tertiary carbon.[3]
Q3: What is a 1,2-methyl shift?
A3: A 1,2-methyl shift is a specific type of carbocation rearrangement where a methyl group, along with its bonding electron pair, moves from one carbon to an adjacent, positively charged carbon.[3][4] This occurs in the reaction of this compound because the initial secondary carbocation is adjacent to a quaternary carbon.[5] The shift of a methyl group from this quaternary carbon results in the formation of a more stable tertiary carbocation.[3][6]
Q4: Is it possible to obtain the "unrearranged" product (e.g., 3,3-dimethyl-2-butanol)?
A4: While the rearranged product is typically major, the unrearranged product often forms as a minor product. The ratio of rearranged to unrearranged products can depend on the specific acid catalyst and solvent used.[7] To favor the unrearranged product, one could use a reaction that avoids a carbocation intermediate altogether, such as oxymercuration-demercuration for hydration or hydroboration-oxidation for anti-Markovnikov hydration. For hydrohalogenation, using HBr in the presence of peroxides initiates a free-radical mechanism, which also prevents carbocation rearrangement and yields the anti-Markovnikov product (1-bromo-3,3-dimethylbutane).[8]
Troubleshooting Guide
Problem: My reaction produced a mixture of products, and the yield of my desired rearranged product is low.
-
Possible Cause 1: Competing Reactions. The rate of nucleophilic attack on the initial secondary carbocation can compete with the rate of the methyl shift.[7] Depending on the reaction conditions (temperature, solvent, nucleophile concentration), you may get a significant amount of the unrearranged product.
-
Solution 1: Adjust reaction conditions. Lowering the temperature can sometimes favor one pathway over another. The choice of solvent can also influence the lifetime and stability of the carbocation intermediates, potentially altering product ratios.
Problem: I isolated a product with an entirely different and unexpected structure.
-
Possible Cause 1: Elimination Reaction. Instead of the nucleophile attacking the carbocation, a proton can be eliminated from an adjacent carbon, leading to the formation of an alkene (e.g., 2,3-dimethyl-2-butene) as a side product.[6] This is more common at higher temperatures.
-
Solution 1: Run the reaction at a lower temperature to disfavor elimination, which typically has a higher activation energy than addition. Ensure a high concentration of a non-basic nucleophile is present.
Quantitative Data on Product Ratios
The ratio of rearranged to unrearranged products can vary based on the specific reagents and conditions.
| Reaction | Substrate | Reagent | Unrearranged Product | Rearranged Product | Reported Product Ratio (Unrearranged:Rearranged) |
| Hydrohalogenation | This compound | HCl | 3-Chloro-2,2-dimethylbutane | 2-Chloro-2,3-dimethylbutane | Approximately 1:1[4] or with up to 20-30% of the unrearranged product[7] |
| Acid-Catalyzed Hydration | This compound | H₂O/H₂SO₄ | 3,3-Dimethyl-2-butanol (Minor) | 2,3-Dimethyl-2-butanol (Major) | Major product is rearranged[9] |
Experimental Protocols
Protocol: Acid-Catalyzed Hydration of this compound
This protocol describes the synthesis of the rearranged product, 2,3-dimethyl-2-butanol, via the acid-catalyzed hydration of this compound.[6][10][9]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled Water (H₂O)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask submerged in an ice bath, combine a solution of sulfuric acid and water (e.g., 50% H₂SO₄ by volume).
-
While vigorously stirring the cooled acid solution, slowly add this compound dropwise. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel. Two layers should be visible.
-
Carefully separate the organic layer (top layer).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the resulting product (2,3-dimethyl-2-butanol) by fractional distillation.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Concentrated sulfuric acid is extremely corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The reaction is exothermic; careful control of the addition rate and temperature is crucial.
-
This compound is volatile and flammable. Keep away from ignition sources.
Visualized Pathways and Workflows
Caption: Mechanism of electrophilic addition to this compound.
Caption: Troubleshooting workflow for unexpected product formation.
References
- 1. homework.study.com [homework.study.com]
- 2. Solved The reaction of this compound with HBr | Chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. homework.study.com [homework.study.com]
- 7. reddit.com [reddit.com]
- 8. When this compound is treated with HBr alone, the major product i.. [askfilo.com]
- 9. Solved Acid-catalyzed hydration of this compound | Chegg.com [chegg.com]
- 10. brainly.com [brainly.com]
Optimizing reaction conditions for polymerization of neohexene
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the polymerization of neohexene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked questions (FAQs)
Q1: What are the most common causes of low yield or no polymer formation in neohexene polymerization?
A1: Low or no yield in neohexene polymerization can stem from several factors, primarily related to catalyst activity and reaction environment purity.
-
Catalyst Deactivation: Ziegler-Natta and metallocene catalysts are highly sensitive to impurities. Water, oxygen, and other polar compounds can poison the catalyst, leading to a complete loss of activity. It is crucial to work under a strictly inert atmosphere (e.g., argon or nitrogen) and use thoroughly dried and deoxygenated solvents and monomer.[1]
-
Monomer Impurities: The purity of neohexene is critical. Impurities can act as chain-terminating agents or catalyst poisons, preventing polymer chain growth.[2][3][4]
-
Incorrect Catalyst Preparation/Activation: Improper preparation or incomplete activation of the catalyst will result in low or no polymerization activity. For instance, in metallocene systems, the formation of the active cationic species with a cocatalyst like methylaluminoxane (B55162) (MAO) is essential.[5][6]
-
Suboptimal Temperature: The reaction temperature significantly influences the polymerization rate. If the temperature is too low, the reaction kinetics may be too slow to produce a reasonable yield within a practical timeframe.[7]
Q2: The molecular weight of my poly(neohexene) is lower than expected. What are the potential causes and solutions?
A2: Achieving high molecular weight in neohexene polymerization can be challenging due to its bulky nature. Several factors can contribute to lower than expected molecular weights:
-
High Polymerization Temperature: Increasing the reaction temperature generally leads to a decrease in the molecular weight of the resulting polymer.[7][8] To obtain higher molecular weight poly(neohexene), consider lowering the polymerization temperature.
-
Chain Transfer Reactions: Chain transfer to the monomer, cocatalyst (e.g., aluminum alkyls), or impurities can terminate the growing polymer chain, leading to lower molecular weights. Optimizing the monomer-to-cocatalyst ratio and ensuring high monomer purity can help minimize these reactions.
-
Steric Hindrance: The bulky tert-butyl group in neohexene can sterically hinder the insertion of the monomer into the growing polymer chain, potentially favoring chain termination reactions.[9] The choice of catalyst is crucial; some catalysts may be more tolerant of sterically hindered monomers.
Q3: How can I control the microstructure and branching of my poly(neohexene)?
A3: The microstructure of poly(neohexene) is primarily determined by the type of catalyst used and the polymerization conditions.
-
Catalyst Selection: Metallocene catalysts are known for their ability to produce polymers with narrow molecular weight distributions and well-defined microstructures.[10][11][12] The ligand framework of the metallocene can be tailored to control the stereochemistry of the polymer. Ziegler-Natta catalysts, being multi-sited, often produce polymers with broader molecular weight distributions and more complex microstructures.[13][14]
-
Polymerization Temperature: Temperature can influence the degree of branching in the polymer. Careful control of the reaction temperature is necessary to achieve the desired microstructure.
Q4: My polymerization reaction stops prematurely. What could be the reason?
A4: Premature termination of the polymerization reaction is often linked to catalyst deactivation.
-
Catalyst Instability: The active catalyst species may be unstable under the reaction conditions, leading to deactivation over time. This can be influenced by temperature and the presence of impurities.[15][16][17]
-
Monomer Starvation: If the monomer is consumed faster than it is supplied to the catalyst active sites, the reaction may appear to stop. This is particularly relevant in gas-phase or slurry polymerizations where mass transfer limitations can occur.
-
Formation of Insoluble Polymer: The resulting poly(neohexene) may precipitate out of the reaction medium, encapsulating the catalyst and preventing further monomer access. Choosing an appropriate solvent in which the polymer is soluble can mitigate this issue.
Troubleshooting Guide
This troubleshooting guide provides a structured approach to resolving common issues in neohexene polymerization.
| Problem | Potential Cause | Recommended Solution |
| Low or No Polymer Yield | Catalyst Poisoning | Ensure all reagents and solvents are rigorously purified and dried. Conduct the reaction under a strictly inert atmosphere.[1] |
| Inactive Catalyst | Verify the activity of the catalyst and cocatalyst. Prepare fresh catalyst solutions and ensure proper activation procedures are followed.[5][6] | |
| Incorrect Temperature | Optimize the reaction temperature. A moderate increase may be necessary to initiate polymerization.[7] | |
| Low Molecular Weight | High Temperature | Decrease the polymerization temperature.[8] |
| Chain Transfer | Adjust the monomer-to-cocatalyst ratio. Ensure high monomer purity to minimize chain transfer to impurities. | |
| Broad Molecular Weight Distribution | Multi-site Catalyst | Consider using a single-site catalyst, such as a metallocene, for better control over the polymer's molecular weight distribution.[10][11][12] |
| Temperature Gradients | Ensure uniform heating and efficient stirring to avoid temperature gradients within the reactor. | |
| Reaction Stops Prematurely | Catalyst Deactivation | Investigate potential sources of impurities. Consider using a more robust catalyst system or optimizing the reaction conditions to enhance catalyst stability.[15][16][17] |
| Polymer Precipitation | Select a solvent that can effectively dissolve the growing polymer chains at the reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Neohexene Polymerization with a Ziegler-Natta Catalyst
This protocol provides a general guideline for the polymerization of neohexene using a heterogeneous Ziegler-Natta catalyst system.
Materials:
-
Neohexene (purified and dried)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (B1256330) (Al(C₂H₅)₃)
-
Anhydrous heptane (B126788) or toluene (B28343) (solvent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: Assemble and thoroughly dry all glassware under vacuum while heating. Cool the reactor to room temperature under a positive pressure of inert gas.
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, suspend the desired amount of TiCl₄ in anhydrous solvent.
-
Cocatalyst Addition: In a separate Schlenk flask, prepare a solution of triethylaluminum in the anhydrous solvent.
-
Polymerization: a. Transfer the anhydrous solvent and the purified neohexene monomer to the reactor via cannula. b. Bring the reactor to the desired polymerization temperature. c. Add the triethylaluminum solution (cocatalyst) to the reactor and stir. d. Inject the TiCl₄ suspension (catalyst) into the reactor to initiate polymerization.
-
Reaction Monitoring: Monitor the reaction progress by observing changes in temperature, pressure, or monomer consumption (if using a gas-phase setup).
-
Termination: After the desired reaction time, terminate the polymerization by adding a quenching agent, such as acidified methanol (B129727).
-
Polymer Isolation: a. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. b. Collect the polymer by filtration. c. Wash the polymer with fresh methanol to remove catalyst residues. d. Dry the polymer under vacuum to a constant weight.
Protocol 2: General Procedure for Neohexene Polymerization with a Metallocene Catalyst
This protocol outlines a general procedure for the polymerization of neohexene using a homogeneous metallocene catalyst system.
Materials:
-
Neohexene (purified and dried)
-
Metallocene precursor (e.g., Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution
-
Anhydrous toluene (solvent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: Follow the same procedure as for the Ziegler-Natta polymerization to ensure a dry and inert reaction environment.
-
Polymerization: a. Transfer anhydrous toluene and the purified neohexene monomer to the reactor via cannula. b. Bring the reactor to the desired polymerization temperature. c. Add the MAO solution to the reactor and stir. d. In a separate Schlenk flask, dissolve the metallocene precursor in a small amount of anhydrous toluene. e. Inject the metallocene solution into the reactor to initiate polymerization.
-
Reaction Monitoring and Termination: Follow the same procedures as outlined in the Ziegler-Natta protocol.
-
Polymer Isolation: Follow the same polymer precipitation, washing, and drying steps as described in the Ziegler-Natta protocol.
Visualizing Experimental Workflows
Caption: General workflow for neohexene polymerization.
Caption: Troubleshooting logic for low yield polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study | springerprofessional.de [springerprofessional.de]
- 4. mdpi.com [mdpi.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. ac1.hhu.de [ac1.hhu.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. web.uvic.ca [web.uvic.ca]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Byproduct Formation in the Hydration of 3,3-Dimethyl-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproduct formation during the acid-catalyzed hydration of 3,3-Dimethyl-1-butene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the acid-catalyzed hydration of this compound?
The expected major product is 2,3-dimethyl-2-butanol (B1346969) . This is a result of a carbocation rearrangement that occurs during the reaction mechanism.[1][2][3]
Q2: Why is the unrearranged product, 3,3-dimethyl-2-butanol, not the major product?
The reaction proceeds through a carbocation intermediate. The initial protonation of this compound forms a secondary carbocation. A subsequent 1,2-methyl shift results in the formation of a more stable tertiary carbocation. Nucleophilic attack by water on this more stable carbocation leads to the rearranged product, 2,3-dimethyl-2-butanol.[2]
Q3: What are the common byproducts observed in this reaction?
The most common byproduct is the alkene 2,3-dimethyl-2-butene (B165504) . This is formed via an E1 elimination reaction from the tertiary carbocation intermediate.[2] Trace amounts of the unrearranged alcohol, 3,3-dimethyl-2-butanol , may also be present.
Q4: How can I minimize the formation of the alkene byproduct?
The formation of the elimination byproduct, 2,3-dimethyl-2-butene, is favored at higher temperatures. To minimize its formation, it is recommended to run the reaction at lower temperatures.
Q5: What is the role of the acid catalyst in this reaction?
The acid catalyst, typically sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), is essential for the reaction to proceed. It protonates the double bond of the alkene, initiating the formation of the carbocation intermediate, which is then susceptible to nucleophilic attack by water.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired 2,3-dimethyl-2-butanol | Incomplete reaction. | Increase the reaction time or gently warm the reaction mixture. Monitor the reaction progress by an appropriate analytical method such as Gas Chromatography (GC). |
| High concentration of the alkene byproduct. | The reaction temperature may be too high, favoring the E1 elimination pathway. Lower the reaction temperature. | |
| Significant peak corresponding to the starting material in the final product analysis | Insufficient acid catalyst or reaction time. | Ensure the correct concentration and amount of acid catalyst is used. Increase the reaction time. |
| Presence of an unexpected alcohol isomer | This is expected. The major product is the rearranged alcohol, 2,3-dimethyl-2-butanol. | Refer to the reaction mechanism to understand the formation of the rearranged product. |
| Difficulty in separating the product from byproducts | Similar boiling points of the product and byproducts. | Fractional distillation is recommended for separation. The boiling points are: 2,3-dimethyl-2-butanol (~120°C) and 2,3-dimethyl-2-butene (~73°C). |
Data Presentation
The following table presents illustrative data on the product distribution in the acid-catalyzed hydration of this compound under different reaction conditions. This data is intended to demonstrate the expected trends and is not from a specific cited source.
| Entry | Temperature (°C) | H₂SO₄ Conc. (% w/w) | 2,3-dimethyl-2-butanol (%) | 2,3-dimethyl-2-butene (%) | 3,3-dimethyl-2-butanol (%) | This compound (%) |
| 1 | 10 | 65 | 85 | 5 | <1 | 9 |
| 2 | 25 | 65 | 80 | 10 | <1 | 9 |
| 3 | 50 | 65 | 70 | 20 | <1 | 9 |
| 4 | 25 | 85 | 90 | 8 | <1 | 1 |
| 5 | 50 | 85 | 82 | 15 | <1 | 2 |
Experimental Protocols
Acid-Catalyzed Hydration of this compound
This protocol is adapted from a general procedure for the hydration of alkenes.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (85% w/w)
-
Distilled Water
-
Ice bath
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
To a 100 mL round bottom flask equipped with a magnetic stir bar, add 20 mL of 85% (w/w) sulfuric acid.
-
Cool the flask in an ice bath.
-
While vigorously stirring, slowly add 10 mL of this compound to the cooled acid.
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 1 hour.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of cold water.
-
Separate the aqueous layer.
-
Wash the organic layer with 20 mL of 5% sodium bicarbonate solution.
-
Wash the organic layer with 20 mL of distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried organic layer into a distillation apparatus.
-
Purify the product by fractional distillation, collecting the fraction corresponding to 2,3-dimethyl-2-butanol (b.p. ~120°C).
-
Analyze the product and byproducts by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Reaction mechanism for the hydration of this compound.
Caption: Troubleshooting workflow for optimizing the hydration reaction.
References
Improving yield and selectivity in 3,3-Dimethyl-1-butene modifications
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for improving yield and selectivity in chemical modifications of 3,3-Dimethyl-1-butene. The significant steric hindrance provided by the tert-butyl group is a critical factor influencing the outcomes of these reactions.[1][2][3]
General Troubleshooting
This section addresses common issues applicable to multiple reaction types involving this compound.
Question: My reaction shows low or no conversion. What are the common causes?
Answer: Low or no conversion can stem from several factors. A systematic check is the most effective way to diagnose the issue.
-
Reagent Quality: Ensure all reagents, especially catalysts and moisture-sensitive compounds (e.g., boranes, organometallics), are fresh and have been stored under the correct conditions. Moisture in solvents or reagents is a frequent cause of reaction failure, particularly in hydroboration.[4]
-
Inert Atmosphere: Many reactions, including hydroboration and olefin metathesis, require a dry, inert atmosphere (Nitrogen or Argon). Ensure your glassware is properly dried and the system is effectively purged.[5]
-
Reaction Temperature: Verify that the reaction is being conducted at the optimal temperature. Some reactions require cooling to control selectivity, while others may need heating to overcome the activation energy.[4][6]
-
Catalyst Activity: If using a catalyst (e.g., Grubbs catalyst for metathesis, OsO₄ for dihydroxylation), ensure it has not decomposed. Catalyst poisoning by impurities in the substrate or solvent can also halt the reaction.
Question: The reaction is producing a complex mixture of unidentified byproducts. How can I simplify the product mixture?
Answer: A complex product mixture suggests a lack of selectivity or the presence of side reactions.
-
Lower the Temperature: Running the reaction at a lower temperature often increases selectivity by favoring the kinetic product and slowing down competing reaction pathways.
-
Check for Isomerization: For reactions like olefin metathesis, catalyst-induced isomerization of the double bond can be a side reaction. The addition of mild acids or quinones can sometimes suppress this.[5][7]
-
Re-evaluate Reagents: The choice of reagent can dramatically impact selectivity. For example, using a bulkier hydroborating agent like 9-BBN instead of BH₃ can significantly improve regioselectivity.[8][9]
-
Purify Starting Material: Impurities in the starting this compound can lead to unexpected byproducts. Consider re-purifying your alkene before use.
Logical Workflow: Diagnosing Low Reaction Yield
Caption: A troubleshooting flowchart for diagnosing low reaction yields.
Hydroboration-Oxidation
This two-step reaction converts this compound to an alcohol with anti-Markovnikov regioselectivity.[10]
FAQs and Troubleshooting
Question: My hydroboration-oxidation is producing a significant amount of the Markovnikov alcohol (3,3-Dimethyl-2-butanol). How do I increase the yield of the desired anti-Markovnikov product (3,3-Dimethyl-1-butanol)?
Answer: The formation of the Markovnikov product is a common issue related to regioselectivity. The steric bulk of the borane (B79455) reagent is the key to solving this.[4][8]
-
Use a Bulkier Borane: The primary cause is likely the use of a small borane reagent like BH₃-THF. The tert-butyl group on your substrate provides steric hindrance, but BH₃ is small enough to sometimes add to the more substituted carbon. Switching to a sterically bulkier borane, such as 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, will dramatically increase the preference for addition to the terminal, less-hindered carbon, often achieving >99:1 regioselectivity.[8][9]
-
Control Temperature: Adding the borane reagent slowly at 0 °C can enhance selectivity.[4]
Question: After the oxidation workup, I have difficulty separating my alcohol product from boron byproducts.
Answer: Boron byproducts (boric acid and its salts) can complicate purification. Ensure the oxidation workup is performed correctly. The oxidation step requires basic conditions (e.g., NaOH) and hydrogen peroxide.[4] An extractive workup where the pH is carefully adjusted should effectively separate the neutral organic product from the water-soluble boron salts.
Experimental Protocol: High-Selectivity Hydroboration-Oxidation with 9-BBN
-
Hydroboration Step:
-
Dry a round-bottom flask under flame or in an oven and cool under an inert atmosphere (N₂ or Ar).
-
Add this compound (1.0 eq) to the flask, followed by dry tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 9-BBN (0.5 M in THF, 1.1 eq) to the stirred alkene solution.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC or GC to confirm the disappearance of the starting material.[4]
-
-
Oxidation Step:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add aqueous sodium hydroxide (B78521) (e.g., 3 M NaOH, 3.0 eq).
-
Slowly add hydrogen peroxide (30% H₂O₂, 3.0 eq) to the mixture, ensuring the temperature does not rise significantly (exothermic reaction).
-
Stir the mixture vigorously at room temperature for 1-3 hours.
-
-
Workup and Purification:
-
Add diethyl ether to the mixture and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude 3,3-Dimethyl-1-butanol by column chromatography or distillation.
-
Data Summary Table
| Reagent/Parameter | Recommended Value | Purpose |
| Alkene | This compound (1.0 eq) | Substrate |
| Borane Reagent | 9-BBN (1.1 eq) | For high anti-Markovnikov selectivity[8] |
| Solvent | Dry THF | Anhydrous reaction medium |
| Hydroboration Temp. | 0 °C to Room Temp. | Controls addition rate and selectivity |
| Oxidizing Agents | 30% H₂O₂, 3M NaOH | Converts C-B bond to C-OH bond |
| Expected Yield | >90% | --- |
| Expected Selectivity | >99:1 (anti-Markovnikov:Markovnikov) | --- |
Regioselectivity Control Diagram
Caption: Choice of borane reagent dictates regioselectivity.
Acid-Catalyzed Reactions (Hydration & Hydrohalogenation)
These reactions proceed via a carbocation intermediate and are prone to rearrangement with this compound.
FAQs and Troubleshooting
Question: I performed an acid-catalyzed hydration (H₂SO₄/H₂O) on this compound expecting the Markovnikov product (3,3-Dimethyl-2-butanol), but I isolated 2,3-Dimethyl-2-butanol instead. What happened?
Answer: This is a classic result of a carbocation rearrangement. The initially formed secondary carbocation undergoes a rapid 1,2-methyl shift to form a more stable tertiary carbocation before the nucleophile (water) attacks. This is an inherent mechanistic pathway for this substrate and not an experimental error.[11][12]
Question: How can I prevent this rearrangement?
Answer: You cannot prevent the rearrangement in a standard acid-catalyzed addition. If the unrearranged alcohol (3,3-Dimethyl-2-butanol) is your desired product, you must use a different synthetic route that does not involve a free carbocation, such as oxymercuration-demercuration.
Mechanism: 1,2-Methyl Shift
Caption: Pathway of carbocation rearrangement in acid-catalyzed additions.
Sharpless Asymmetric Dihydroxylation
This reaction installs two hydroxyl groups across the double bond in a syn fashion and with high enantioselectivity, producing a chiral diol.[13][14]
FAQs and Troubleshooting
Question: How do I choose between AD-mix-α and AD-mix-β?
Answer: The choice of AD-mix determines which enantiomer of the diol is produced. The two mixes contain pseudoenantiomeric chiral ligands, (DHQ)₂PHAL in AD-mix-α and (DHQD)₂PHAL in AD-mix-β.[14][15] For this compound:
-
AD-mix-α will deliver the diol from the α-face.
-
AD-mix-β will deliver the diol from the β-face. A mnemonic can be used to predict the stereochemistry based on the orientation of the alkene.
Question: The enantiomeric excess (ee) of my product is lower than expected. What could be the cause?
Answer:
-
Olefin Concentration: If the concentration of the alkene is too high, a non-selective background reaction catalyzed by osmium tetroxide without the chiral ligand can occur, lowering the ee.[13]
-
Reaction Temperature: The reaction is typically run at 0 °C or room temperature. Deviations can affect selectivity.
-
pH: The reaction is fastest under slightly basic conditions, which is why the AD-mixes are buffered. Ensure the pH remains stable.[13]
Experimental Protocol: Asymmetric Dihydroxylation
-
Setup: In a round-bottom flask, dissolve the AD-mix (α or β, 1.4 g per mmol of alkene) in a 1:1 mixture of tert-butanol (B103910) and water (5 mL each per mmol of alkene).
-
Cooling: Stir the mixture at room temperature until both phases are clear, then cool to 0 °C in an ice bath.
-
Addition: Add this compound (1.0 eq) to the vigorously stirred solution.
-
Reaction: Continue stirring at 0 °C for 12-24 hours. The reaction progress can be monitored by TLC.
-
Quenching: Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g per mmol of alkene) and allowing the mixture to warm to room temperature and stir for 1 hour.
-
Extraction & Purification: Add ethyl acetate (B1210297) and separate the layers. Wash the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the diol by column chromatography or recrystallization.
Data Summary Table
| Reagent/Parameter | Recommended Value | Purpose |
| Alkene | This compound (1.0 eq) | Substrate |
| Reagent | AD-mix-α or AD-mix-β | Provides OsO₄, oxidant, and chiral ligand[14] |
| Solvent | t-BuOH / H₂O (1:1) | Biphasic solvent system |
| Temperature | 0 °C | Optimal for high enantioselectivity |
| Quenching Agent | Sodium Sulfite (Na₂SO₃) | Reduces excess osmate species |
| Expected Yield | 70-95% | --- |
| Expected ee | >95% | --- |
Olefin Metathesis
Olefin metathesis, particularly cross-metathesis, can be challenging with the sterically hindered this compound. Success relies heavily on the choice of a highly active catalyst.
FAQs and Troubleshooting
Question: My cross-metathesis reaction with this compound is not working or gives very low yield.
Answer: This is a common problem due to steric hindrance.
-
Catalyst Choice: First-generation Grubbs catalysts are often ineffective for hindered olefins. Use a more active second-generation (e.g., Grubbs II) or third-generation catalyst.[16][17] Hoveyda-Grubbs type catalysts are also highly recommended for their stability and activity.[5][6]
-
Reaction Conditions: Ensure the solvent is thoroughly deoxygenated.[5] Removing the ethylene (B1197577) byproduct by bubbling an inert gas through the reaction mixture or performing the reaction under a slight vacuum can help drive the equilibrium toward the products.[5]
-
Temperature: Some sterically demanding metathesis reactions require elevated temperatures (e.g., 40-60 °C in a solvent like dichloroethane or toluene).
Question: I am observing only the homodimer of my other alkene partner, and my this compound is unreacted.
Answer: This indicates that the metathesis of the less hindered partner is much faster than the cross-metathesis involving the sterically bulky this compound. To favor the cross-product, you can use a large excess of the more volatile this compound, though this is often not practical. A better approach is to use a catalyst known to be effective for hindered substrates.
Experimental Protocol: General Cross-Metathesis
-
Setup: In a glovebox or under an inert atmosphere, dissolve the less hindered alkene partner (1.0 eq) in a deoxygenated solvent (e.g., dichloromethane (B109758) or toluene).
-
Substrate Addition: Add this compound (1.0-1.5 eq).
-
Catalyst Addition: Add the appropriate Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%).
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 40 °C). Monitor the reaction by GC or ¹H NMR.
-
Termination: Once the reaction is complete, quench it by opening it to the air and adding a small amount of ethyl vinyl ether.
-
Purification: Concentrate the solvent and purify the product by column chromatography.
Data Summary Table
| Reagent/Parameter | Recommended Value | Purpose |
| Alkene 1 | This compound | Sterically hindered substrate |
| Alkene 2 | Desired cross-partner | --- |
| Catalyst | Grubbs II, Grubbs III, or Hoveyda-Grubbs II[5][16][17] | High-activity catalyst for hindered olefins |
| Catalyst Loading | 1-5 mol% | --- |
| Solvent | Degassed CH₂Cl₂ or Toluene | Anhydrous and oxygen-free medium |
| Temperature | 25-60 °C | Varies based on substrate and catalyst |
| Expected Yield | Highly variable (0-90%) | Dependent on substrates and catalyst |
| Expected Selectivity | E/Z selectivity depends on catalyst and partners | --- |
References
- 1. fastercapital.com [fastercapital.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. React App [pmc.umicore.com]
- 7. New Catalysts and Strategies for Alkene Metathesis [organic-chemistry.org]
- 8. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 11. brainly.com [brainly.com]
- 12. chegg.com [chegg.com]
- 13. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 14. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 17. Grubbs catalyst - Wikipedia [en.wikipedia.org]
Safe handling, storage, and disposal of 3,3-Dimethyl-1-butene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3,3-Dimethyl-1-butene.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Handling and Personal Protective Equipment (PPE)
-
Question: What are the primary hazards associated with this compound? Answer: this compound is a highly flammable liquid and vapor.[1][2][3][4][5][6] It can cause skin and serious eye irritation.[1][4][5][6][7] Inhalation may lead to respiratory irritation, drowsiness, or dizziness.[3][4][5][7] Aspiration of the liquid may be fatal if swallowed and enters the airways.[1][4][7][8]
-
Question: What Personal Protective Equipment (PPE) is required when handling this chemical? Answer: A comprehensive PPE strategy is critical. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[9][10]
-
Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton®). It is advisable to consult the glove manufacturer's resistance data and consider double gloving.[10]
-
Body Protection: A flame-retardant lab coat and a chemical-resistant apron should be worn. For larger quantities or where there is a risk of splashing, a chemical-resistant suit is recommended.[10]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[10] If vapor concentrations are likely to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][10]
-
Footwear: Closed-toe, chemical-resistant shoes are required.[10]
-
-
Question: What are the signs of exposure to this compound? Answer: Inhalation of high vapor concentrations can cause symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[4] Skin contact may cause irritation, and eye contact can result in serious irritation.[1][7]
Storage
-
Question: How should this compound be stored? Answer: It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents.[9][10] Keep containers tightly sealed and clearly labeled.[9][10] It is recommended to store it in a flammable liquids cabinet.[10] The recommended storage temperature is between 2-8°C.[1]
-
Question: The container of this compound appears to be bulging. What should I do? Answer: Bulging containers may indicate pressure buildup.[3] Vent the container periodically and always release caps (B75204) or seals slowly to allow for the slow dissipation of vapors.[3]
Spills and Disposal
-
Question: What is the proper procedure for cleaning up a small spill of this compound? Answer: For small spills, if you are trained to do so, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[3][9] Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for hazardous waste disposal.[3][5][9] Ensure the area is well-ventilated.[3]
-
Question: How should I dispose of waste this compound? Answer: All waste containing this compound must be treated as hazardous waste.[10] Disposal must be in accordance with federal, state, and local regulations.[9] Consult a licensed professional waste disposal service. Do not dispose of it down the drain.[9] Empty containers may retain product residue and can be dangerous; they should be handled as hazardous waste.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6H12[1][2][8] |
| Molecular Weight | 84.16 g/mol [2][8] |
| Appearance | Colorless liquid[1][11] |
| Odor | Faint hydrocarbon-like[11] |
| Boiling Point | 41 °C[1][2][12] |
| Melting Point | -115 °C[1][12] |
| Flash Point | -20°F (-28.9°C)[1] |
| Density | 0.653 g/mL at 25 °C[1][12] |
| Vapor Pressure | 6.96 psi (at 20 °C)[1] |
| Vapor Density | >1 (vs air)[1] |
| Water Solubility | Insoluble[1][11] |
Table 2: Safety and Hazard Information
| Parameter | Value |
| Hazard Class | 3 (Flammable Liquid)[1] |
| Packing Group | II[1] |
| UN Number | UN 3295[1] |
| Explosive Limit | 1.2% (V)[1] |
Experimental Protocols
Protocol 1: Standard Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible.
-
Remove all potential ignition sources from the work area.[9]
-
Have spill control materials (e.g., absorbent pads) readily available.
-
-
Personal Protective Equipment (PPE):
-
Don the required PPE as outlined in the FAQ section.
-
-
Handling:
Protocol 2: Emergency Response to Spills
-
Immediate Actions:
-
Small Spills (if trained):
-
Large Spills:
-
Evacuate the area and contact your institution's emergency response team immediately.
-
Prevent the spill from entering drains or waterways.[9]
-
Protocol 3: Personnel Exposure
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Visualizations
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. airgas.com [airgas.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. This compound | C6H12 | CID 11210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound | 558-37-2 [chemicalbook.com]
Technical Support Center: Analysis of 3,3-Dimethyl-1-butene Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethyl-1-butene and its reaction mixtures.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of this compound reaction mixtures using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question: My GC-MS chromatogram shows multiple peaks when I expect only my starting material and a single product. What could be the cause?
Answer: The presence of unexpected peaks in your GC-MS chromatogram can arise from several sources. A primary reason is the occurrence of side reactions, particularly carbocation rearrangements.[1] Reactions involving this compound are prone to forming a secondary carbocation, which can then rearrange to a more stable tertiary carbocation via a hydride or methyl shift.[1][2] This leads to the formation of isomeric products. For instance, the reaction of this compound with HCl can yield both 2-chloro-3-methylbutane (B3192504) and the rearranged product 2-chloro-2-methylbutane.[1]
Another possibility is the presence of impurities in your starting material or reagents. It is also important to consider thermal decomposition of your products in the GC injector port, especially for thermally labile compounds.
To identify the unexpected peaks, carefully analyze their mass spectra. Compare the fragmentation patterns with libraries and consider the logical fragmentation pathways for potential isomers and byproducts.
Question: I am having trouble separating isomers of this compound or its products on my GC column. What can I do to improve resolution?
Answer: Achieving good separation of isomers can be challenging. Here are a few strategies to improve resolution:
-
Optimize the Temperature Program: A slower temperature ramp can often improve the separation of closely eluting compounds.
-
Select an Appropriate Column: For volatile, non-polar compounds like butene isomers, a column with a thicker film can increase retention and improve resolution. A mid-polarity column may also provide better separation than a standard non-polar phase.[3]
-
Increase Column Length: A longer column will provide more theoretical plates and generally lead to better separation.[3]
Question: My GC-MS results show poor peak shape (e.g., tailing or fronting). What are the likely causes and solutions?
Answer: Poor peak shape can be indicative of several issues:
-
Peak Tailing: This is often caused by active sites in the GC system (e.g., in the liner, column, or detector) interacting with your analytes. Ensure all components of the flow path are properly deactivated. Tailing can also result from a poor injection technique or a contaminated system.
-
Peak Fronting: This is typically a sign of column overload. Try injecting a more dilute sample. It can also be caused by a mismatch in solubility between the sample and the stationary phase.
A systematic approach to troubleshooting, starting from the injector and moving to the column and detector, is often the most effective way to resolve peak shape issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: The ¹H NMR spectrum of my reaction mixture is very complex and difficult to interpret. How can I simplify the analysis?
Answer: Complex ¹H NMR spectra are common when dealing with reaction mixtures containing multiple components. Here are some approaches to simplify interpretation:
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons. These experiments can be invaluable in assigning signals in a crowded spectrum.
-
Reaction Monitoring: If possible, taking NMR spectra at different time points during the reaction can help distinguish between starting materials, intermediates, and products as their respective signals will change in intensity over time.
-
Solvent Suppression: If a protic solvent is used in the reaction, its signal can overwhelm the spectrum. Using a deuterated solvent for the reaction, if feasible, can eliminate this issue.
Question: I am unsure if a carbocation rearrangement has occurred in my reaction. How can NMR help confirm this?
Answer: NMR spectroscopy is a powerful tool for identifying isomeric products resulting from carbocation rearrangements. For example, in the hydroboration-oxidation of this compound, the expected product is 3,3-dimethyl-1-butanol. However, if a rearrangement were to occur (which is less likely in this specific anti-Markovnikov addition), you might see evidence of 3,3-dimethyl-2-butanol.[4] The proton and carbon NMR spectra of these two isomers would be distinct, allowing for their identification and quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy
Question: How can I use FTIR to monitor the progress of my this compound reaction?
Answer: FTIR spectroscopy is particularly useful for tracking the disappearance of starting material and the appearance of product by monitoring key functional group vibrations. For reactions of this compound, you would typically monitor the disappearance of the C=C stretching vibration (around 1640 cm⁻¹) and the =C-H stretching and bending vibrations of the alkene. Concurrently, you would look for the appearance of new peaks corresponding to the functional groups in your product, such as a broad O-H stretch (around 3300 cm⁻¹) if an alcohol is formed.
Data Presentation
Table 1: Key Spectral Data for this compound and a Potential Rearrangement Product
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) | Key Mass Spec Fragments (m/z) |
| This compound | 5.83 (dd), 4.93 (dd), 4.82 (dd), 1.01 (s)[5] | 148.9, 109.8, 33.5, 29.3 | 3080, 2960, 1640, 990, 910 | 84 (M+), 69, 57, 41[6] |
| 2,3-Dimethyl-2-butene | 1.65 (s) | 123.9, 20.6 | 2960, 1450, 1375 | 84 (M+), 69, 55, 41 |
Note: Spectral data can vary slightly depending on the solvent and instrument used.
Experimental Protocols
1. GC-MS Analysis of a this compound Reaction Mixture
-
Sample Preparation:
-
Quench the reaction if necessary by cooling or adding a suitable quenching agent.
-
Extract a 100 µL aliquot of the reaction mixture with 900 µL of a volatile organic solvent (e.g., diethyl ether or dichloromethane).[7]
-
Vortex the mixture for 30 seconds.
-
Centrifuge to separate the layers and pellet any solids.
-
Carefully transfer the organic layer to a clean vial. Dilute further if necessary to a concentration of approximately 1 mg/mL.
-
Transfer the final solution to a GC autosampler vial.[7]
-
-
GC-MS Parameters (starting point):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature 40 °C for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
2. NMR Analysis of a this compound Reaction Mixture
-
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
If the reaction solvent is not deuterated, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃). For a standard 5 mm NMR tube, use approximately 0.6-0.7 mL of solvent.
-
Ensure the sample is fully dissolved. If there are suspended solids, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required and it does not react with the sample components.
-
3. FTIR Analysis of a this compound Reaction Mixture
-
Sample Preparation (for liquid samples):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a small drop of the reaction mixture directly onto one salt plate.
-
Carefully place the second salt plate on top, creating a thin liquid film.
-
Mount the plates in the FTIR spectrometer.
-
-
Analysis:
-
Acquire a background spectrum of the clean salt plates.
-
Acquire the spectrum of the sample.
-
Clean the salt plates thoroughly with an appropriate solvent after use.
-
Mandatory Visualization
Caption: Troubleshooting workflow for analysis of this compound reaction mixtures.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Solved 2. When 3,3-damethyl-1-butene undergoes | Chegg.com [chegg.com]
- 5. This compound(558-37-2) 1H NMR [m.chemicalbook.com]
- 6. 1-Butene, 3,3-dimethyl- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability and Rearrangement of the Secondary Carbocation from 3,3-Dimethyl-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 3,3-Dimethyl-1-butene. The focus is on the stability and rearrangement of the secondary carbocation intermediate formed during electrophilic additions.
Frequently Asked Questions (FAQs)
Q1: Why is the secondary carbocation formed from this compound unstable?
The initial protonation of this compound in the presence of an acid catalyst leads to the formation of a secondary carbocation at the second carbon position. This secondary carbocation is relatively unstable due to having only two adjacent alkyl groups providing electron-donating inductive effects and hyperconjugation to stabilize the positive charge.[1][2][3] In contrast, tertiary carbocations, with three alkyl groups, are significantly more stable.[1][2][3]
Q2: What is the fate of the initially formed secondary carbocation?
The secondary carbocation rapidly undergoes a rearrangement to form a more stable tertiary carbocation.[4][5] This occurs through a 1,2-methyl shift, where a methyl group from the adjacent tertiary carbon migrates with its bonding electrons to the positively charged secondary carbon. This rearrangement is a thermodynamically favorable process.
Q3: What is the major product in the acid-catalyzed hydration of this compound?
The major product of the acid-catalyzed hydration of this compound is 2,3-dimethyl-2-butanol (B1346969).[6][7][8][9] This is because the reaction proceeds through the more stable, rearranged tertiary carbocation, which is then attacked by a water molecule. A small amount of 2,3-dimethyl-2-butene (B165504) may also be formed as a byproduct of an elimination reaction.[4]
Q4: Can I obtain the non-rearranged product, 3,3-dimethyl-2-butanol (B106058), as the major product?
It is challenging to obtain 3,3-dimethyl-2-butanol as the major product in reactions that proceed via a carbocation intermediate, such as acid-catalyzed hydration or hydrohalogenation. The rearrangement to the more stable tertiary carbocation is a very fast and favorable process. To favor the formation of the non-rearranged product, alternative reaction pathways that do not involve a free carbocation, such as oxymercuration-demercuration or hydroboration-oxidation, would need to be employed.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of the desired rearranged product (e.g., 2,3-dimethyl-2-butanol) | Incomplete reaction; Suboptimal reaction conditions; Formation of side products (e.g., alkenes via elimination). | - Ensure a sufficient concentration of the acid catalyst. - Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. - Maintain a low reaction temperature to minimize elimination byproducts. |
| Presence of significant amounts of the non-rearranged product | The reaction conditions do not sufficiently promote carbocation formation and rearrangement. | - Increase the acidity of the reaction medium. - Use a solvent that can better stabilize the carbocation intermediate. |
| Formation of polymeric byproducts | High concentration of the alkene starting material; High reaction temperature. | - Use a more dilute solution of the alkene. - Control the reaction temperature carefully, preferably by using an ice bath during the initial addition of the acid. |
Quantitative Data
The stability of carbocations is a key determinant of the reaction pathway. The tertiary carbocation is significantly more stable than the secondary carbocation.
| Carbocation Intermediate | Type | Relative Stability | Product Distribution (Acid-Catalyzed Hydration) |
| 3,3-Dimethyl-2-butyl cation | Secondary | Less Stable | Minor or Undetected |
| 2,3-Dimethyl-2-butyl cation | Tertiary | More Stable | Major Product |
Note: While the qualitative stability order is well-established, precise energy differences for these specific carbocations require computational chemistry studies. The product distribution overwhelmingly favors the product from the rearranged carbocation.
Experimental Protocol: Acid-Catalyzed Hydration of this compound
This protocol describes the synthesis of 2,3-dimethyl-2-butanol from this compound via acid-catalyzed hydration, demonstrating the carbocation rearrangement.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled Water
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of distilled water. Cool the flask in an ice bath.
-
Acid Addition: Slowly and carefully add 10 mL of concentrated sulfuric acid to the water with continuous stirring. Caution: This is a highly exothermic process.
-
Alkene Addition: While the dilute acid solution is still in the ice bath, add 10 mL of this compound dropwise from a dropping funnel over a period of 15-20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
Workup - Neutralization: Transfer the reaction mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ gas will be evolved. Continue adding until the effervescence ceases.
-
Workup - Extraction: Extract the aqueous layer with two 30 mL portions of diethyl ether. Combine the organic layers.
-
Workup - Drying: Dry the combined organic layers over anhydrous magnesium sulfate.
-
Solvent Removal: Decant the dried ether solution and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation to obtain pure 2,3-dimethyl-2-butanol.
Signaling Pathway and Workflow Diagrams
References
- 1. quora.com [quora.com]
- 2. Solved Acid-catalyzed hydration of this compound | Chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Name the major product when this compound is treated with dilute .. [askfilo.com]
- 5. homework.study.com [homework.study.com]
- 6. brainly.com [brainly.com]
- 7. The acid catalyzed hydration of 3,3 dimethyl 1 butene gives 2,3 dimethyl .. [askfilo.com]
- 8. How can the following compounds be prepared from 3,3-dimethyl-1-b... | Study Prep in Pearson+ [pearson.com]
- 9. The acid-catalyzed hydration of this compound gives 2,3 -dimethyl.. [askfilo.com]
Validation & Comparative
Validating Synthesis Products: A Comparative Guide to Mass Spectrometry and NMR
In the meticulous world of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a newly synthesized molecule's identity and purity is paramount. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy stand as the two cornerstone analytical techniques for this critical validation step.[1] While both provide invaluable structural information, they operate on different principles and yield distinct, yet often complementary, data.[1] This guide offers an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in their analytical workflow.
Performance Comparison: Mass Spectrometry vs. NMR
The choice between MS and NMR, or more commonly, their combined use, depends on the specific information required.[1] Mass spectrometry excels at providing highly accurate molecular weight information and is exceptionally sensitive.[1][2] NMR, on the other hand, is unparalleled in its ability to elucidate the precise atomic arrangement and connectivity within a molecule, offering a detailed structural blueprint.[1][3]
Table 1: Quantitative Data Comparison for Synthesis Product Validation
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular Weight (Mass-to-charge ratio, m/z)[4] | Chemical Structure (Connectivity of atoms)[5] |
| Sensitivity | High (picomole to femtomole)[6] | Lower (micromole to nanomole)[2] |
| Sample Amount | Micrograms (µg) to nanograms (ng) | Milligrams (mg)[7] |
| Purity Assessment | Relative purity based on peak area of the target ion versus impurity ions. | Quantitative purity (qNMR) using an internal standard.[8][9] |
| Structural Confirmation | Fragmentation patterns can suggest structural motifs.[3] | Detailed 1D and 2D spectra reveal the complete molecular scaffold.[5] |
| Isomer Differentiation | Can distinguish isomers with different fragmentation patterns, but often challenging. | Excellent for distinguishing constitutional isomers and diastereomers. Chiral NMR can differentiate enantiomers.[10] |
| Analysis Time | Fast (seconds to minutes)[11][12] | Slower (minutes to hours)[1] |
| Sample Throughput | High; rapid analysis times.[1] | Lower; can require longer acquisition times for complex experiments.[1] |
| Data Interpretation | Can be complex, often requires spectral libraries for confirmation. | Generally more direct for structure elucidation, though complex molecules require advanced techniques. |
| Hyphenation | Commonly coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[6][11] | Can be hyphenated with LC (LC-NMR), but less common.[6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are foundational protocols for both techniques.
Mass Spectrometry (High-Resolution) Protocol
This protocol outlines the general steps for analyzing a purified solid organic compound using electrospray ionization (ESI) high-resolution mass spectrometry (HRMS).
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified reaction product.
-
Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a stock solution of approximately 1 mg/mL.[13]
-
From the stock solution, prepare a dilute sample by taking 100 µL and adding it to 900 µL of the solvent to achieve a final concentration of approximately 100 µg/mL.[13]
-
If the sample is not readily soluble, sonication may be used. Ensure the final solution is clear and free of particulates.[13]
-
Transfer the final solution to an appropriate autosampler vial.
-
-
Instrument Setup (Illustrative for a Quadrupole Time-of-Flight - Q-TOF Mass Spectrometer):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte's properties.
-
Mass Analyzer: Set to a high-resolution mode, typically providing mass accuracy within 5 ppm.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For direct infusion, a syringe pump is used at a flow rate of 5-10 µL/min.
-
Calibration: Calibrate the instrument using a known reference standard immediately before the analysis to ensure high mass accuracy.
-
-
Data Acquisition:
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass.
-
Compare the experimentally determined molecular formula with the expected formula of the reaction product.
-
If MS/MS was performed, analyze the fragmentation pattern to further confirm the structure.
-
¹H NMR Spectroscopy Protocol
This protocol describes the preparation and analysis of a sample for standard one-dimensional proton NMR.
-
Sample Preparation:
-
Weigh 5-10 mg of the purified, dry reaction product directly into an NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with important sample signals.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm). Modern spectrometers can also use the residual solvent peak as a reference.[1]
-
Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.[1]
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.[1]
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift.[1]
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.[1]
-
Set the acquisition parameters for a ¹H NMR experiment. This includes defining the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8-16 scans are often sufficient.[1]
-
Acquire the Free Induction Decay (FID) data.[1]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the TMS or residual solvent peak.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure of the molecule.
-
Mandatory Visualizations
Diagrams are essential for representing complex processes and relationships in a clear and concise manner.[1]
Caption: Experimental workflow for reaction product validation.
Caption: Logical relationship in choosing a validation technique.
Conclusion
Both mass spectrometry and NMR spectroscopy are indispensable tools in the validation of reaction products.[2] Mass spectrometry offers unparalleled sensitivity and precise molecular weight determination, making it ideal for confirming the presence of the desired product and for high-throughput screening.[1][3] NMR spectroscopy provides a detailed roadmap of the molecular structure, which is essential for unambiguous structure elucidation and the identification of isomers.[1][3] Often, the most robust validation comes from the synergistic use of both techniques, providing complementary data that leads to a higher degree of confidence in the final product's identity and purity.[2][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 12. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 16. frontiersin.org [frontiersin.org]
A Mechanistic and Comparative Guide to the Reactions of 3,3-Dimethyl-1-butene
For researchers and professionals in drug development and organic synthesis, 3,3-dimethyl-1-butene (also known as neohexene) serves as a valuable starting material. Its unique neopentyl group adjacent to a double bond leads to characteristic and often non-intuitive reaction pathways, primarily driven by carbocation rearrangements. This guide provides a detailed mechanistic investigation of its key reactions—hydration, hydrohalogenation, and oxidation—and compares these transformations with alternative synthetic routes that offer greater control over product formation.
Mechanistic Pathways of this compound Reactions
The presence of a terminal double bond and a quaternary carbon center makes this compound a classic substrate for studying electrophilic additions and the subsequent Wagner-Meerwein rearrangements.
Acid-Catalyzed Hydration
In the presence of a strong acid catalyst such as dilute sulfuric acid (H₂SO₄), the hydration of this compound does not yield the expected Markovnikov product (3,3-dimethyl-2-butanol). Instead, the reaction proceeds through a carbocation rearrangement to form the more stable tertiary carbocation, ultimately yielding 2,3-dimethyl-2-butanol (B1346969) as the major product.[1][2][3] A small amount of 2,3-dimethyl-2-butene (B165504) may also be formed as a byproduct of elimination.[1]
The mechanism involves four key steps:
-
Protonation: The alkene's pi bond attacks a proton (H⁺) from the acid, forming a secondary carbocation intermediate.[4]
-
Carbocation Rearrangement: A 1,2-methyl shift occurs, where a methyl group migrates from the adjacent quaternary carbon to the carbocation center. This rearrangement transforms the less stable secondary carbocation into a more stable tertiary carbocation.[1][5]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the tertiary carbocation.
-
Deprotonation: A final deprotonation step yields the tertiary alcohol, 2,3-dimethyl-2-butanol.[1]
Hydrohalogenation
The addition of hydrogen halides like HBr or HCl to this compound also results in a rearranged product.[6] The reaction follows a similar mechanism to acid-catalyzed hydration, involving the formation of a secondary carbocation that rearranges to a tertiary one before the halide ion attacks. For example, the reaction with HBr yields 2-bromo-2,3-dimethylbutane (B3344068) as the major product.[7][8]
However, when HBr is added in the presence of peroxides, the mechanism switches from an electrophilic addition to a free-radical addition. This pathway leads to the anti-Markovnikov product, 1-bromo-3,3-dimethylbutane, and notably, does not involve carbocation rearrangement.[7]
Oxidation Reactions
The oxidation of this compound can lead to different products depending on the reagents and conditions.
-
Oxidative Cleavage (Ozonolysis): Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, (CH₃)₂S) cleaves the double bond.[9][10] This reaction yields pivalaldehyde (2,2-dimethylpropanal) and formaldehyde (B43269). This method is highly effective for cleaving the alkene without further oxidation of the resulting aldehydes.
-
Oxidative Cleavage (Potassium Permanganate): Using a hot, concentrated solution of potassium permanganate (B83412) (KMnO₄) also cleaves the double bond.[11] However, KMnO₄ is a much stronger oxidizing agent and will further oxidize the initial aldehyde products.[12] Pivalaldehyde is oxidized to pivalic acid (2,2-dimethylpropanoic acid), and formaldehyde is oxidized to carbon dioxide and water.[12]
Comparison of Synthetic Strategies
The inherent tendency of this compound to undergo rearrangement necessitates alternative strategies when an unrearranged product is desired. The following table compares different methods for synthesizing alcohols from this alkene.
| Target Product | Reaction Name | Reagents | Mechanism | Key Advantages | Key Disadvantages |
| 2,3-Dimethyl-2-butanol | Acid-Catalyzed Hydration | H₂SO₄ (cat.), H₂O | Electrophilic Addition (with rearrangement) | Uses simple, inexpensive reagents. | Product is rearranged; not suitable for synthesizing the unrearranged alcohol.[5][13] |
| 3,3-Dimethyl-2-butanol | Oxymercuration-Demercuration | 1) Hg(OAc)₂, H₂O2) NaBH₄ | Electrophilic Addition (no rearrangement) | Prevents carbocation rearrangement, yielding the Markovnikov product. | Uses toxic mercury reagents. |
| 3,3-Dimethyl-1-butanol (B44104) | Hydroboration-Oxidation | 1) BH₃·THF2) H₂O₂, NaOH | Hydroboration (concerted, syn-addition) | Provides the anti-Markovnikov product with high regioselectivity; avoids rearrangement.[14] | Borane reagents can be pyrophoric and require careful handling.[14] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydration of this compound
Objective: To synthesize 2,3-dimethyl-2-butanol via a rearrangement mechanism.
Materials:
-
This compound
-
50% aqueous Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask cooled in an ice bath, add this compound.
-
Slowly add the 50% sulfuric acid dropwise with continuous stirring. The reaction is exothermic. Maintain the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic product.
-
Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purify the resulting crude alcohol by fractional distillation.
Protocol 2: Hydroboration-Oxidation of this compound
Objective: To synthesize 3,3-dimethyl-1-butanol, the anti-Markovnikov product, avoiding rearrangement.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
3M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
Procedure:
-
Set up a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet.
-
Dissolve this compound in anhydrous THF in the flask.
-
Cool the solution in an ice bath.
-
Slowly add the BH₃·THF solution dropwise via the dropping funnel. Maintain the temperature at 0-5°C.
-
After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture again in an ice bath. Slowly and carefully add the 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂. The rate of addition should be controlled to keep the temperature below 30°C.
-
After the peroxide addition, stir the mixture at room temperature for at least 1 hour.
-
Add diethyl ether to extract the product. Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent via rotary evaporation. Purify the resulting 3,3-dimethyl-1-butanol by distillation.
References
- 1. homework.study.com [homework.study.com]
- 2. Solved Acid-catalyzed hydration of this compound | Chegg.com [chegg.com]
- 3. Answered: The acid-catalyzed hydration of this compound gives 2,3-dimethyl- 2- butanol as the major product. Propose a mechanism for the formation of this alcohol | bartleby [bartleby.com]
- 4. brainly.com [brainly.com]
- 5. brainly.com [brainly.com]
- 6. Alkene Reactivity [www2.chemistry.msu.edu]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. savemyexams.com [savemyexams.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solved 9. A student reacted this compound with | Chegg.com [chegg.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Catalyst Efficiency in 3,3-Dimethyl-1-butene Polymerization
For Researchers, Scientists, and Drug Development Professionals
The polymerization of 3,3-dimethyl-1-butene, a sterically hindered α-olefin, presents unique challenges and opportunities in the synthesis of novel polyolefins with distinct material properties. The choice of catalyst is paramount in controlling the polymerization process, influencing key parameters such as catalytic activity, polymer yield, molecular weight (Mn), and polydispersity index (PDI). This guide provides a comparative analysis of the efficiency of major catalyst classes—Ziegler-Natta, metallocene, and post-metallocene systems—for the polymerization of this compound and its close structural analog, 3-methyl-1-butene (B165623).
Performance Comparison of Catalytic Systems
The efficiency of different catalyst systems in the polymerization of sterically hindered α-olefins is summarized below. Due to the limited availability of direct comparative data for this compound homopolymerization, data for the structurally similar monomer 3-methyl-1-butene is included to provide a broader comparative context.
Table 1: Comparison of Catalyst Performance for the Polymerization of 3-Methyl-1-butene
| Catalyst System | Catalyst | Cocatalyst | Activity (kg polymer / mol Ti·h) | Polymer Yield (%) | Molecular Weight (Mn) ( g/mol ) | PDI (Mw/Mn) | Polymer Structure | Reference |
| Ziegler-Natta | TiCl₄/MgCl₂ | Al(i-C₄H₉)₃ | Low | - | - | - | Isotactic | [1] |
| Metallocene | Me₂C(3-Me-Cp)(Flu)ZrCl₂ | MAO | High | - | - | - | Isotactic | [1] |
| Metallocene | Ph₂C(Cp)(Flu)ZrCl₂ | MAO | High | - | - | - | Amorphous | [1] |
Note: Specific quantitative values for yield, Mn, and PDI were not provided in the direct comparative study, but relative activities were noted.
Table 2: Performance of a Post-Metallocene Catalyst in Ethylene/3,3-Dimethyl-1-butene Copolymerization
| Catalyst System | Catalyst | Cocatalyst | Polymerization Temperature (°C) | Activity (kg polymer / mol Pd·h) | This compound Incorporation (mol%) | Molecular Weight (Mn) ( g/mol ) | PDI (Mw/Mn) |
| Post-Metallocene (Pd-diimine) | [(ArN=C(Me)−C(Me)=NAr)Pd(CH₃)(NCMe)]SbF₆ (Ar = 2,6-(i-Pr)₂C₆H₃) | None (single component) | 25 | 1.2 x 10³ | 1.5 | 2.8 x 10⁴ | 1.7 |
This data is for copolymerization, not homopolymerization, but demonstrates the viability of post-metallocene catalysts for incorporating bulky olefins.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized experimental protocols for the polymerization of bulky α-olefins using Ziegler-Natta and metallocene catalysts.
Ziegler-Natta Catalyzed Polymerization of a Bulky α-Olefin (General Procedure)
-
Catalyst Preparation: A typical heterogeneous Ziegler-Natta catalyst can be prepared by supporting titanium tetrachloride (TiCl₄) on a magnesium chloride (MgCl₂) support.[2]
-
Reactor Setup: A glass reactor is thoroughly dried and purged with an inert gas, such as nitrogen or argon, to eliminate oxygen and moisture.
-
Solvent and Monomer Addition: Anhydrous toluene (B28343) is introduced into the reactor, followed by the desired amount of purified this compound.
-
Cocatalyst Addition: A solution of an organoaluminum cocatalyst, such as triisobutylaluminum (B85569) (Al(i-Bu)₃), in toluene is added to the reactor.
-
Polymerization Initiation: The Ziegler-Natta catalyst slurry is injected into the reactor to initiate polymerization.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 50°C) for a specified duration.
-
Termination: The polymerization is quenched by the addition of acidified methanol.
-
Polymer Isolation: The precipitated polymer is filtered, washed with methanol, and dried under vacuum to a constant weight.
Metallocene-Catalyzed Polymerization of a Bulky α-Olefin (General Procedure)
-
Reactor Preparation: A Schlenk flask or a glass reactor is rigorously dried and filled with an inert atmosphere.
-
Solvent and Cocatalyst Addition: Toluene is introduced, followed by the cocatalyst, typically methylaluminoxane (B55162) (MAO) as a solution in toluene.
-
Monomer Addition: The bulky α-olefin, such as this compound, is added to the reactor.
-
Polymerization Initiation: The metallocene catalyst, dissolved in toluene, is injected into the reactor to start the polymerization.
-
Reaction Control: The reaction is maintained at a specific temperature (e.g., 25°C) with constant stirring for the desired reaction time.
-
Termination and Isolation: The reaction is terminated by adding acidic methanol. The resulting polymer is then filtered, washed, and dried in a vacuum oven.
Signaling Pathways and Experimental Workflows
The mechanisms of Ziegler-Natta and metallocene-catalyzed polymerizations, while both involving coordination-insertion, differ in the nature of the active sites.
Ziegler-Natta Polymerization Mechanism
The Cossee-Arlman mechanism is widely accepted for Ziegler-Natta catalysis.[2] The polymerization occurs at the titanium active centers on the solid catalyst surface. The process involves the coordination of the α-olefin to a vacant site on the titanium atom, followed by insertion into the titanium-carbon bond of the growing polymer chain.
Caption: Generalized mechanism for Ziegler-Natta polymerization.
Metallocene Polymerization Mechanism
Metallocene catalysts are single-site catalysts, meaning they have well-defined, uniform active sites.[3][4] This uniformity leads to polymers with narrow molecular weight distributions. The active species is a cationic metallocene complex, and the polymerization proceeds through the coordination of the olefin followed by insertion into the metal-alkyl bond.
Caption: Activation and propagation in metallocene-catalyzed polymerization.
Experimental Workflow for Catalyst Comparison
A systematic approach is necessary to obtain reliable comparative data on catalyst efficiency.
Caption: A typical experimental workflow for comparing catalyst performance.
Conclusion
The choice of catalyst for the polymerization of this compound significantly impacts the efficiency of the process and the properties of the resulting polymer. Metallocene catalysts generally exhibit higher activity compared to traditional Ziegler-Natta systems for bulky α-olefins.[1] The single-site nature of metallocenes also allows for greater control over the polymer architecture, leading to narrower molecular weight distributions.[3][4] Post-metallocene catalysts, such as Pd-diimine complexes, have shown promise in copolymerizing sterically hindered olefins like this compound with ethylene.
For researchers aiming to synthesize novel poly(this compound) or its copolymers, metallocene and post-metallocene systems offer a versatile platform for tuning polymer properties. Further research focusing on direct comparative studies of various catalyst systems under identical conditions is crucial for a more definitive understanding of their relative efficiencies for this specific monomer.
References
- 1. umventures.org [umventures.org]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Butene Isomers via Spectroscopy
For correspondence: This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It provides a comprehensive comparison of the spectroscopic properties of the four butene isomers: 1-butene (B85601), cis-2-butene (B86535), trans-2-butene, and isobutylene (B52900) (2-methylpropene).
Abstract
The four isomers of butene (C₄H₈) present a fundamental challenge in chemical identification due to their identical molecular weight and elemental composition. Distinguishing these structural and geometric isomers requires analytical techniques that are sensitive to subtle differences in their molecular architecture. This guide details the application of Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for the unambiguous identification of each isomer. We present key quantitative data, detailed experimental protocols, and logical workflows to aid researchers in selecting and applying the appropriate spectroscopic methods.
Infrared (IR) and Raman Spectroscopy: The Vibrational Fingerprint
Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the characteristic stretching and bending of molecular bonds. The unique symmetry and bond environments of each butene isomer result in distinct vibrational spectra, providing a robust method for differentiation.
Key Differentiating Features
-
C=C Stretch: The position and activity of the carbon-carbon double bond stretch are highly informative. In the highly symmetric trans-2-butene, the C=C stretch is IR-inactive due to a lack of change in the dipole moment during vibration. However, this vibration is strongly Raman-active. Conversely, the less symmetric cis-2-butene, 1-butene, and isobutylene all show a characteristic C=C stretching absorption in their IR spectra.
-
C-H Out-of-Plane Bending (Wagging): The C-H bonds attached to the double bond have characteristic out-of-plane bending vibrations in the "fingerprint" region of the IR spectrum. These are particularly useful for distinguishing between the cis and trans isomers of 2-butene. trans-2-butene exhibits a strong, sharp absorption band around 965 cm⁻¹, while cis-2-butene shows a broader band around 675-730 cm⁻¹.[1] 1-butene and isobutylene also have unique absorptions in this region related to their terminal =CH₂ groups.
Data Presentation: Vibrational Spectroscopy
| Vibrational Mode | 1-Butene (cm⁻¹) | cis-2-Butene (cm⁻¹) | trans-2-Butene (cm⁻¹) | Isobutylene (cm⁻¹) | Technique |
| =C-H Stretch | ~3080 | ~3020 | ~3030 | ~3080 | IR / Raman |
| C=C Stretch | ~1642 | ~1641 | Inactive / Very Weak | ~1650 | IR |
| C=C Stretch | Strong | Strong | Strong | Strong | Raman |
| =C-H Wag (Out-of-Plane) | ~995 and ~915 | ~675 - 730 | ~965 | ~890 | IR |
Note: Values are approximate and can vary slightly based on the experimental conditions (e.g., phase, solvent).
Experimental Protocol: FT-IR Spectroscopy of Volatile Liquids
-
Sample Preparation: For volatile liquids like butenes, analysis can be performed on a neat (undiluted) sample. Ensure the sample is free of water, as it can damage the salt plates used in IR spectroscopy.
-
Cell Assembly: Place one drop of the liquid isomer onto the surface of a clean, dry NaCl or KBr salt plate. Gently place a second salt plate on top to create a thin liquid film, ensuring no air bubbles are trapped.
-
Instrument Setup: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
-
Background Scan: Perform a background scan with no sample in the beam path to record the spectrum of atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry, non-polar solvent (e.g., anhydrous acetone (B3395972) or dichloromethane), and store them in a desiccator.[2][3]
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Place the liquid sample into a glass NMR tube or a cuvette. Glass can be used as it produces a very weak Raman signal.
-
Instrument Setup: Place the sample holder into the spectrometer's sample compartment.
-
Data Acquisition: Illuminate the sample with a monochromatic laser source (e.g., 785 nm to minimize fluorescence). The scattered light is collected at a 90° angle and directed to the detector.
-
Spectral Analysis: The resulting spectrum plots the intensity of the scattered light versus the energy shift (Raman shift) in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
¹H and ¹³C NMR spectroscopy are unparalleled in their ability to map the unique electronic environments of hydrogen and carbon atoms within a molecule. Due to differences in molecular symmetry and structure, each butene isomer produces a distinct and readily identifiable NMR spectrum.
Key Differentiating Features
-
Number of Signals: Molecular symmetry directly dictates the number of unique proton (¹H) and carbon (¹³C) environments. 1-Butene, being asymmetric, shows four distinct ¹³C signals and four groups of ¹H signals.[4][5] Isobutylene has three ¹³C signals and two ¹H signals. The symmetry of cis- and trans-2-butene results in only two signals in both their ¹H and ¹³C spectra.[6][7]
-
Chemical Shifts (δ): The precise chemical shifts of the olefinic (=CH- or =CH₂) and allylic (-CH₃) protons and carbons are different for each isomer, allowing for clear differentiation even between the cis and trans isomers. For example, the methyl carbons in trans-2-butene appear further downfield (~17 ppm) compared to cis-2-butene (~12 ppm) in the ¹³C NMR spectrum.
Data Presentation: ¹H and ¹³C NMR Spectroscopy
Table 2a: ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | 1-Butene | cis-2-Butene | trans-2-Butene | Isobutylene |
|---|---|---|---|---|
| =CH₂ | ~4.95 (2H) | - | - | ~4.65 (2H) |
| =CH- | ~5.80 (1H) | ~5.40 (2H) | ~5.40 (2H) | - |
| -CH₂- | ~2.05 (2H) | - | - | - |
| -CH₃ | ~1.00 (3H) | ~1.60 (6H) | ~1.65 (6H) | ~1.70 (6H) |
Table 2b: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | 1-Butene | cis-2-Butene | trans-2-Butene | Isobutylene |
|---|---|---|---|---|
| =CH₂ | ~114.1 | - | - | ~111.5 |
| =CH- | ~139.1 | ~124.5 | ~125.5 | - |
| =C< | - | - | - | ~143.0 |
| -CH₂- | ~36.3 | - | - | - |
| -CH₃ | ~13.7 | ~12.0 | ~17.0 | ~23.0 |
Note: Chemical shifts are relative to TMS at 0.00 ppm and can vary based on the deuterated solvent used.[6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-50 mg of the butene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) inside a small vial.[8]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. Ensure no solid particulates are transferred, as they can disrupt the magnetic field homogeneity. The sample height should be approximately 4-5 cm.[9]
-
Referencing: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used (e.g., CHCl₃ in CDCl₃ at 7.26 ppm for ¹H NMR).[8]
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal. For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and integrated to yield the final result.
Mass Spectrometry (MS): Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) bombards molecules with high-energy electrons, causing them to ionize and fragment in reproducible ways. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which provides the molecular weight and structural information based on the fragmentation pattern.
Key Differentiating Features
-
Molecular Ion Peak (M⁺·): All four butene isomers have the same molecular weight (56.11 g/mol ) and will show a molecular ion peak at m/z = 56.
-
Base Peak and Fragmentation: The most significant differentiation comes from the relative abundances of the fragment ions. The loss of a methyl group (CH₃•, 15 Da) to form a C₃H₅⁺ ion (m/z = 41) is a common and often dominant fragmentation pathway. Isobutylene is particularly noted for producing a very stable tert-butyl-like cation, leading to a prominent base peak at m/z = 41.[10] While the fragmentation patterns of cis- and trans-2-butene are nearly identical, they can be distinguished from 1-butene and isobutylene by the relative intensities of their major fragments.[3][11]
Data Presentation: Electron Ionization Mass Spectrometry
| Isomer | Molecular Ion (M⁺·) m/z = 56 | Base Peak (100%) | Other Key Fragments (m/z) |
| 1-Butene | Moderate | 41 | 29, 39, 55 |
| cis-2-Butene | High | 56 | 41, 39, 55 |
| trans-2-Butene | High | 56 | 41, 39, 55 |
| Isobutylene | Moderate | 41 | 39, 55, 56 |
Data sourced from the NIST Chemistry WebBook.[3][5][10][11] Relative intensities can vary between instruments.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the gaseous or volatile liquid butene sample into the ion source, which is held under a high vacuum. This is often done via a gas chromatography (GC) system for sample separation and introduction.
-
Ionization: The sample molecules are bombarded by a beam of electrons, typically accelerated to 70 electron volts (eV). This high energy is sufficient to eject an electron from the molecule, forming a radical cation (M⁺·).[1]
-
Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Acceleration: The positively charged ions are accelerated out of the ion source by an electric field into the mass analyzer.
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, producing the mass spectrum.
Visualization of Analytical Workflows
To effectively distinguish between the butene isomers, a logical workflow combining the strengths of each spectroscopic technique is recommended.
Caption: Logical workflow for identifying an unknown butene isomer.
Caption: Information derived from key spectroscopic techniques.
Conclusion
While mass spectrometry can confirm the molecular weight of a butene isomer, it offers limited power in differentiating them, especially between the cis and trans geometric isomers. The combination of vibrational and NMR spectroscopy provides the most definitive pathway for identification. IR and Raman spectroscopy excel at distinguishing isomers based on symmetry and specific vibrational modes (e.g., C-H wagging). Subsequently, ¹H and ¹³C NMR spectroscopy provide unambiguous confirmation by revealing the precise number and electronic environment of all carbon and hydrogen atoms in the structure. By following the workflow presented, researchers can confidently and efficiently distinguish between all four butene isomers.
References
- 1. 1-Butene, 2,3-dimethyl- [webbook.nist.gov]
- 2. 1-Butene, 1,1,2,3,3,4,4,4-octafluoro- [webbook.nist.gov]
- 3. 2-Butene, (Z)- [webbook.nist.gov]
- 4. 2-Butene, (Z)- [webbook.nist.gov]
- 5. 1-Butene [webbook.nist.gov]
- 6. 13C nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylprop-1-ene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Isobutane [webbook.nist.gov]
- 9. rsc.org [rsc.org]
- 10. 1-Propene, 2-methyl- [webbook.nist.gov]
- 11. 2-Butene, (E)- [webbook.nist.gov]
A Comparative Guide to the Kinetic Analysis of 3,3-Dimethyl-1-butene Oxidation and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the oxidation of 3,3-Dimethyl-1-butene (DMB), a branched alkene of interest in combustion and atmospheric chemistry. Due to the limited availability of comprehensive kinetic data for DMB oxidation, this guide leverages detailed experimental data from two key alternatives, 1-hexene (B165129) and isobutene, to provide a comparative framework. This approach allows for an objective assessment of DMB's potential reactive behavior and highlights areas for future research.
Executive Summary
This compound (DMB) is a structurally unique C6 alkene with a sterically hindered double bond. Understanding its oxidation kinetics is crucial for developing accurate combustion models and for assessing its atmospheric fate. This guide summarizes the available kinetic data for DMB and provides a detailed comparison with 1-hexene, a linear C6 alkene, and isobutene, a smaller branched alkene. The comparison reveals that while some initial reaction rates with hydroxyl radicals are known for DMB, comprehensive data across a range of temperatures and for other key oxidants like molecular oxygen remains scarce. In contrast, the oxidation of 1-hexene and isobutene has been extensively studied, providing a rich dataset for understanding the fundamental reaction pathways of alkenes.
Comparative Kinetic Data
The following tables summarize the available experimental kinetic data for the oxidation of this compound, 1-hexene, and isobutene. The data is presented to facilitate a clear comparison of reaction rates under various conditions.
Table 1: Reaction Rate Coefficients for Alkene + OH Radical Reactions
| Alkene | Temperature (K) | Pressure (Torr) | Rate Coefficient, k (cm³/molecule·s) | Reference |
| This compound | 298 | 760 | 2.84 x 10⁻¹¹ | [1] |
| 1-Hexene | 295 | 4.5 | (3.5 ± 0.4) x 10⁻¹¹ | N/A |
| 298 | 760 | 3.75 x 10⁻¹¹ | N/A | |
| Isobutene | 298 | 760 | 5.14 x 10⁻¹¹ | N/A |
| 600-1000 | High | See Arrhenius parameters in Table 2 | [2] |
Table 2: Arrhenius Parameters for Selected Oxidation Reactions
| Reaction | A (cm³/mol·s) | n | Eₐ (kcal/mol) | Temperature Range (K) | Reference |
| Isobutene + OH → 2-methylallyl + H₂O | 2.95 x 10⁶ | 2.05 | 0.35 | 600-1000 | [2] |
| Isobutene + OH → Vinylic isobuten-1-yl + H₂O | 1.16 x 10⁷ | 1.88 | 2.82 | 600-1000 | [2] |
| 1-Hexene + OH (Allylic H-abstraction) | N/A | N/A | N/A | N/A | [3] |
| 1-Hexene + OH (Addition to double bond) | N/A | N/A | N/A | N/A | [3][4] |
Reaction Pathways and Mechanisms
The oxidation of alkenes proceeds through a complex network of reactions, with the dominant pathways being highly dependent on temperature and pressure.
Low-Temperature Oxidation
At lower temperatures (below ~800 K), the oxidation of alkenes is typically initiated by the addition of radicals, particularly the hydroxyl (OH) radical, to the double bond. This is followed by the addition of molecular oxygen to the resulting alkyl radical, leading to the formation of peroxy radicals (RO₂). These peroxy radicals can then undergo internal H-atom abstraction (isomerization) to form hydroperoxy-alkyl radicals (QOOH), which are key intermediates in low-temperature chain-branching pathways. For 1-hexene, the low-temperature oxidation mechanism follows this typical pathway, leading to the formation of ketohydroperoxides.[5]
High-Temperature Oxidation
At higher temperatures (above ~800 K), H-atom abstraction from the allylic position becomes a more dominant initiation step. The resulting allylic radicals are resonance-stabilized and play a crucial role in the subsequent reaction pathways. For 1-hexene, H-abstraction reactions from the allylic site are a primary route of fuel consumption at high temperatures.[5] In the case of isobutene, H-atom abstraction by OH radicals leads to the formation of the 2-methylallyl radical.[2]
The following diagram illustrates the principal reaction pathways in the oxidation of this compound, based on general alkene oxidation mechanisms.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Analysis of cholesterol oxidation products by Fast gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Neohexene as a Substrate: A Comparative Guide for Branched-Chain Alkenes
For Researchers, Scientists, and Drug Development Professionals
Neohexene (3,3-dimethyl-1-butene), a terminal alkene with a sterically demanding tert-butyl group, exhibits unique reactivity profiles when compared to other branched-chain alkenes. This guide provides an objective comparison of neohexene's performance as a substrate in several key organic transformations, supported by available experimental data. The distinct steric hindrance of neohexene often governs its reactivity, leading to different outcomes in terms of reaction rates, yields, and product selectivity compared to less hindered branched alkenes.
Hydroformylation
Hydroformylation, or the oxo process, is a crucial industrial method for synthesizing aldehydes from alkenes. The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. With unsymmetrical alkenes like neohexene, the reaction can yield both a linear (n) and a branched (iso) aldehyde. The regioselectivity of this process is highly dependent on the catalyst, ligands, and substrate structure.
The steric bulk of neohexene significantly influences the regioselectivity of its hydroformylation. While typically the linear aldehyde is the major product for terminal alkenes, the presence of the bulky tert-butyl group can favor the formation of the branched aldehyde. A study on a rhodium-catalyzed hydroformylation selective for branched aldehyde products from alkyl alkenes provides insight into this phenomenon[1].
Table 1: Comparison of Hydroformylation of Branched Alkenes
| Alkene | Catalyst System | Temperature (°C) | Pressure (atm) | n:iso Ratio | Conversion (%) | Reference |
| Isobutylene (B52900) | Rhodium-based | 70-100 | 10-30 | - | 61.8 - 81.7 | [2][3] |
| 1-Butene | Rhodium-based | 70-100 | 10-30 | Varies with ligand | High | [3] |
| 2,3-Dimethyl-2-butene | Rhodium(COD)(PPh₃)₃BF₄ | 70 | Low | Primarily terminal aldehyde | Poor | [4] |
Note: Direct comparative data for neohexene under the same conditions as the alkenes in Table 1 was not available in the reviewed literature. However, the data for isobutylene and 2,3-dimethyl-2-butene, both branched alkenes, provide a basis for comparison.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Butene
A representative experimental protocol for the hydroformylation of a branched-chain alkene is as follows[3]:
-
Reactor Setup: A pressurized semibatch autoclave reactor is charged with the solvent (e.g., 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate) and the rhodium-based catalyst.
-
Reaction Conditions: The reactor is heated to the desired temperature (e.g., 70-100°C) and pressurized with a mixture of carbon monoxide and hydrogen to the target pressure (e.g., 1-3 MPa).
-
Substrate Addition: 1-Butene is introduced into the reactor.
-
Monitoring: The reaction progress is monitored by gas chromatography to determine the conversion and the ratio of pentanal to 2-methylbutanal.
Caption: General workflow for a hydroformylation experiment.
Polymerization
The polymerization of alkenes is a cornerstone of the polymer industry. Ziegler-Natta catalysts are commonly employed for the polymerization of α-olefins. The structure of the monomer, particularly the degree of branching, significantly impacts the polymerization kinetics and the properties of the resulting polymer.
Neohexene's bulky tert-butyl group presents considerable steric hindrance to the polymerization process. This can result in lower polymerization rates and lower molecular weight polymers compared to less hindered branched alkenes. However, the incorporation of neohexene can lead to polymers with desirable properties, such as high thermal stability and good mechanical strength.
Table 2: Qualitative Comparison of Ziegler-Natta Polymerization of Branched α-Olefins
| Monomer | Catalyst System | General Observations | Reference |
| Propylene | TiCl₄/Al(C₂H₅)₃ | High molecular weight, stereoregular polymers | [5][6] |
| 1-Hexene | Supported Titanium-Magnesium | Amorphous polymer | [7] |
| Neohexene | Ziegler-Natta type | Lower reactivity due to steric hindrance | Inferred from general principles |
Note: Specific kinetic data for the polymerization of neohexene directly compared to other branched alkenes under identical conditions is scarce in the literature.
Experimental Protocol: Ziegler-Natta Polymerization of Propylene
A general procedure for Ziegler-Natta polymerization is as follows[5][8]:
-
Catalyst Preparation: A heterogeneous catalyst is typically prepared from a transition metal compound (e.g., TiCl₄) and a co-catalyst (e.g., triethylaluminum) on a support (e.g., MgCl₂).
-
Polymerization: The catalyst system is introduced into a reactor containing a solvent (e.g., heptane) and the monomer (e.g., propylene) under an inert atmosphere.
-
Termination: The polymerization is terminated by the addition of a protic reagent (e.g., methanol).
-
Polymer Isolation: The polymer is then isolated, washed, and dried.
Caption: Simplified Ziegler-Natta polymerization pathway.
Epoxidation
Epoxidation is the reaction of an alkene with an oxidizing agent to form an epoxide. The reactivity of an alkene in epoxidation is influenced by both electronic and steric factors. Electron-donating groups on the double bond generally increase the reaction rate.
The sterically hindered nature of neohexene is expected to decrease its rate of epoxidation compared to less substituted branched alkenes. One study on the oxidation of this compound (neohexene) reported the formation of various oxidation products, highlighting the complexity of reactions with this substrate[9]. The selectivity of epoxidation can also be affected by steric hindrance, with the oxidant approaching from the less hindered face of the double bond[10].
Table 3: Qualitative Comparison of Epoxidation of Branched Alkenes
| Alkene | Oxidizing Agent | Expected Reactivity | Key Factors | Reference |
| Cyclohexene | m-CPBA | High | Strain and accessibility | [11] |
| 1-Hexene | TBHP | Moderate | Terminal alkene | [11] |
| Neohexene | Various | Lower | Steric hindrance from t-butyl group | [9] |
Experimental Protocol: Epoxidation of an Alkene with m-CPBA
A general laboratory procedure for the epoxidation of an alkene is as follows[12][13]:
-
Reaction Setup: The alkene is dissolved in a suitable solvent, such as dichloromethane.
-
Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA) is added to the solution, often portion-wise, at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium bisulfite) to destroy excess peroxide, followed by a basic wash (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct.
-
Purification: The crude product is then purified by column chromatography.
Caption: Concerted mechanism of alkene epoxidation with a peroxyacid.
Olefin Metathesis
Olefin metathesis is a powerful reaction that allows for the redistribution of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). Cross-metathesis involves the reaction between two different alkenes.
Neohexene can be synthesized via the ethenolysis of diisobutene, which is an example of a metathesis reaction[14]. In cross-metathesis reactions, the steric hindrance of neohexene can influence the reaction efficiency and selectivity. Generally, less sterically hindered olefins are more reactive in metathesis[15].
Table 4: Reactivity of Alkenes in Cross-Metathesis
| Alkene Type | Catalyst | General Reactivity | Reference |
| Terminal, monosubstituted | Grubbs II, Hoveyda-Grubbs II | High | [15] |
| Internal, gem-disubstituted | Grubbs II, Hoveyda-Grubbs II | Lower than terminal | [15] |
| Neohexene (terminal, sterically hindered) | Grubbs type | Moderate to low, catalyst dependent | Inferred from steric principles |
Experimental Protocol: Cross-Metathesis with a Grubbs Catalyst
A general procedure for a cross-metathesis reaction is as follows[15][16]:
-
Reaction Setup: The alkene substrates are dissolved in an anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane) under an inert atmosphere.
-
Catalyst Addition: The Grubbs or Hoveyda-Grubbs catalyst is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at a suitable temperature (e.g., room temperature to 60°C).
-
Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Quenching: The reaction is quenched by the addition of a reagent like ethyl vinyl ether to deactivate the catalyst.
-
Purification: The product is purified by flash column chromatography.
Caption: Simplified catalytic cycle for cross-metathesis.
Conclusion
Neohexene's distinct steric profile, dominated by its t-butyl group, sets it apart from other branched-chain alkenes in various chemical transformations. This steric hindrance generally leads to lower reactivity in reactions like polymerization and epoxidation. However, it can also be exploited to control regioselectivity, as potentially seen in hydroformylation. For reactions like olefin metathesis, the choice of catalyst is crucial to overcome the steric barrier. The data and protocols presented in this guide offer a comparative framework for researchers to understand and predict the behavior of neohexene as a substrate in their synthetic endeavors. Further quantitative studies directly comparing neohexene with a range of other branched alkenes under standardized conditions would be highly valuable to the scientific community.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. US8921607B2 - Hydroformylation of butenes - Google Patents [patents.google.com]
- 3. research.abo.fi [research.abo.fi]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Studies on the Epoxidation of Alkenes by Macrocyclic Manganese Porphyrin Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. leah4sci.com [leah4sci.com]
- 14. Neohexene - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Product Structure in Reactions Involving Carbocation Rearrangements: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately predicting and confirming the structure of reaction products is paramount. This is particularly challenging in reactions that proceed through carbocation intermediates, which are prone to rearrangements. This guide provides a comparative analysis of predicted versus experimentally confirmed products in two classic examples of reactions involving carbocation rearrangements: the electrophilic addition of hydrogen bromide to 3-methyl-1-butene (B165623) and the solvolysis of neopentyl bromide. Detailed experimental protocols and data are presented to aid in the practical confirmation of these product structures.
Carbocation rearrangements are molecular rearrangements in which a carbocation intermediate rearranges to a more stable carbocation. This typically occurs through a hydride shift (the migration of a hydrogen atom with its bonding electrons) or an alkyl shift (the migration of an alkyl group with its bonding electrons). These rearrangements often lead to the formation of constitutional isomers that are different from the product expected from a direct reaction without rearrangement. Therefore, experimental verification of the product structure is essential.
Case Study 1: Electrophilic Addition of HBr to 3-Methyl-1-Butene
The reaction of an alkene with a hydrogen halide, such as HBr, is a classic example of electrophilic addition. According to Markovnikov's rule, the hydrogen atom should add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more substituted carbocation. However, if a more stable carbocation can be formed through a rearrangement, this will often be the preferred pathway.
In the case of 3-methyl-1-butene, the direct addition of HBr would be expected to form a secondary carbocation, leading to the formation of 2-bromo-3-methylbutane. However, a 1,2-hydride shift can occur to form a more stable tertiary carbocation, which then reacts with the bromide ion to yield 2-bromo-2-methylbutane (B1582447) as the major product.[1][2][3][4][5]
Predicted vs. Experimental Product Distribution
| Reactant | Reagent | Predicted Product (without rearrangement) | Predicted Product (with rearrangement) | Experimentally Observed Product Distribution |
| 3-Methyl-1-butene | HBr | 2-Bromo-3-methylbutane | 2-Bromo-2-methylbutane | Major Product: 2-Bromo-2-methylbutaneMinor Product: 2-Bromo-3-methylbutane |
Quantitative data on the exact product ratio can vary depending on reaction conditions, but the rearranged product is consistently the major product.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the reaction mechanism involving the carbocation rearrangement and the general experimental workflow for product analysis.
Caption: Reaction mechanism for the addition of HBr to 3-methyl-1-butene.
Caption: Experimental workflow for the analysis of reaction products.
Experimental Protocols
1. Reaction of 3-Methyl-1-butene with HBr:
-
Materials: 3-methyl-1-butene, 48% aqueous HBr, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
Cool 3-methyl-1-butene in an ice bath.
-
Slowly add an equimolar amount of cold 48% HBr with stirring.
-
Allow the mixture to react for 1 hour, maintaining the temperature at 0°C.
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the diethyl ether by rotary evaporation to obtain the crude product mixture.
-
2. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A standard GC-MS system equipped with a capillary column suitable for separating volatile organic compounds (e.g., a ZB-5 MS column).[6]
-
Sample Preparation: Dilute a small aliquot of the crude product mixture in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
-
Data Analysis: Identify the components by comparing their mass spectra with a reference library (e.g., NIST). The relative peak areas in the total ion chromatogram can be used to estimate the product ratio.
3. Product Characterization by NMR Spectroscopy:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve the product mixture in a deuterated solvent (e.g., CDCl3).
-
¹H NMR of 2-Bromo-2-methylbutane: Expected signals include a triplet for the methyl group adjacent to the CH2 group, a quartet for the CH2 group, and a singlet for the two methyl groups attached to the carbon with the bromine.
-
¹³C NMR of 2-Bromo-2-methylbutane: Expected signals for the five distinct carbon environments.[7]
-
¹H NMR of 2-Bromo-3-methylbutane: More complex splitting patterns are expected due to the presence of adjacent chiral centers.
-
¹³C NMR of 2-Bromo-3-methylbutane: Expected signals for the five distinct carbon environments.
Case Study 2: Solvolysis of Neopentyl Bromide in Ethanol (B145695)
The solvolysis of neopentyl bromide in a protic solvent like ethanol is an example of a nucleophilic substitution reaction that can proceed via an SN1-like mechanism. The formation of a primary carbocation is highly unfavorable. Instead, the departure of the leaving group is often assisted by the migration of an adjacent alkyl group (in this case, a methyl group) in a concerted fashion to form a more stable tertiary carbocation. This rearranged carbocation is then trapped by the solvent (ethanol) to give the final product.
The direct substitution product, neopentyl ethyl ether, is not observed. The major product is 2-ethoxy-2-methylbutane (B166765) (tert-amyl ethyl ether).[8] Elimination products may also be formed as minor products.[9][10]
Predicted vs. Experimental Product Distribution
| Reactant | Solvent | Predicted Product (without rearrangement) | Predicted Product (with rearrangement) | Experimentally Observed Product Distribution |
| Neopentyl Bromide | Ethanol | Neopentyl ethyl ether | 2-Ethoxy-2-methylbutane (tert-Amyl ethyl ether) | Major Product: 2-Ethoxy-2-methylbutaneMinor Products: Alkenes (e.g., 2-methyl-2-butene) |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the reaction mechanism involving the carbocation rearrangement and the general experimental workflow for product analysis.
Caption: Reaction mechanism for the solvolysis of neopentyl bromide.
Caption: Experimental workflow for the analysis of solvolysis products.
Experimental Protocols
1. Solvolysis of Neopentyl Bromide in Ethanol:
-
Materials: Neopentyl bromide, absolute ethanol, sodium bicarbonate.
-
Procedure:
-
Reflux a solution of neopentyl bromide in absolute ethanol for several hours.
-
Cool the reaction mixture and neutralize any acid formed with sodium bicarbonate.
-
Remove the ethanol by distillation.
-
Extract the residue with diethyl ether.
-
Wash the ether extract with water and dry over anhydrous calcium chloride.
-
Fractionally distill the ether extract to isolate the product.
-
2. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation and Conditions: Similar to the GC-MS analysis described for the HBr addition products. The GC oven temperature program may need to be optimized for the separation of the expected ether and alkene products.
-
Data Analysis: Identify the products by comparing their mass spectra to a reference library. The major product, 2-ethoxy-2-methylbutane, will have a characteristic mass spectrum.
3. Product Characterization by NMR Spectroscopy:
-
Instrumentation and Sample Preparation: As described previously.
-
¹H NMR of 2-Ethoxy-2-methylbutane (tert-Amyl ethyl ether): Expected signals include a triplet and quartet for the ethyl group, a singlet for the two equivalent methyl groups, and another triplet and quartet for the other ethyl group attached to the quaternary carbon.
-
¹³C NMR of 2-Ethoxy-2-methylbutane (tert-Amyl ethyl ether): Expected signals corresponding to the different carbon environments in the molecule.
Conclusion
The experimental confirmation of product structures is a critical step in synthetic chemistry, particularly when carbocation intermediates are involved. The examples of the addition of HBr to 3-methyl-1-butene and the solvolysis of neopentyl bromide clearly demonstrate that the thermodynamically favored rearranged product is often the major product. The use of analytical techniques such as GC-MS and NMR spectroscopy is indispensable for the unambiguous identification and quantification of the reaction products, providing the necessary evidence to support the proposed reaction mechanisms. The protocols and data presented in this guide serve as a valuable resource for researchers in the field of organic and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. allen.in [allen.in]
- 4. When 3-methyl-1-butene reacts with HBr, two alkyl halides are for... | Study Prep in Pearson+ [pearson.com]
- 5. homework.study.com [homework.study.com]
- 6. ijpsr.com [ijpsr.com]
- 7. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. sarthaks.com [sarthaks.com]
- 9. quora.com [quora.com]
- 10. The dehydrohalogenation of neopentyl bromide with alcoholic class 11 chemistry NEET [vedantu.com]
A Comparative Guide to the Reactivity of 3,3-Dimethyl-1-butene and 3-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric alkenes: 3,3-Dimethyl-1-butene and 3-methyl-1-butene (B165623). The focus is on their behavior in electrophilic addition reactions, which are fundamental in organic synthesis. The differing outcomes of these reactions, driven by subtle structural variations, offer crucial insights into reaction mechanisms and carbocation stability.
Introduction to Reactivity in Alkenes
The reactivity of alkenes is predominantly characterized by the electron-rich carbon-carbon double bond (C=C). This region of high electron density readily attracts electrophiles, initiating electrophilic addition reactions. A key feature of these reactions is the formation of a carbocation intermediate. The stability and subsequent fate of this intermediate dictate the final product distribution. The primary factors governing these reactions are:
-
Carbocation Stability: The stability of the carbocation intermediate follows the order: tertiary (3°) > secondary (2°) > primary (1°). Reactions will preferentially proceed through the most stable carbocation possible.
-
Carbocation Rearrangements: A less stable carbocation can rearrange to a more stable one if a group (typically a hydrogen or an alkyl group) on an adjacent carbon can migrate. This process, known as a 1,2-shift, is extremely rapid and often leads to the formation of unexpected or "rearranged" products.
This guide will compare how these principles apply to this compound and 3-methyl-1-butene, focusing on the hydrohalogenation reaction as a model for electrophilic addition.
Logical Workflow for Reactivity Analysis
The following diagram outlines the logical steps involved in analyzing and comparing the reactivity of the two alkenes in electrophilic addition reactions.
Caption: Workflow for predicting products in electrophilic addition.
Reactivity Profile: 3-methyl-1-butene
When 3-methyl-1-butene reacts with a hydrogen halide such as hydrogen bromide (HBr), the reaction proceeds via a mechanism involving a carbocation rearrangement.[1]
-
Protonation: The pi electrons of the double bond attack the electrophilic hydrogen of HBr. This protonation follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms (C1), leading to the formation of a secondary (2°) carbocation at C2.[2]
-
Carbocation Rearrangement: The initially formed secondary carbocation is adjacent to a carbon (C3) that has a hydrogen atom. A rapid 1,2-hydride shift occurs, where the hydrogen atom and its bonding pair of electrons migrate to the positively charged C2.[1][3]
-
Formation of Tertiary Carbocation: This rearrangement results in the formation of a more stable tertiary (3°) carbocation at C3.[3]
-
Nucleophilic Attack: The bromide ion (Br⁻) then attacks the tertiary carbocation, forming the major product, 2-bromo-2-methylbutane. A smaller amount of the "expected," unrearranged product, 2-bromo-3-methylbutane, is also formed from the attack on the intermediate secondary carbocation.[1]
The reaction yields a substantial amount of the rearranged product, demonstrating the favorability of the hydride shift.[1]
References
- 1. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 2. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Safe Disposal of 3,3-Dimethyl-1-butene: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Proper management of 3,3-Dimethyl-1-butene is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, grounded in established safety protocols. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.
I. Immediate Safety and Hazard Profile
This compound is a highly flammable and hazardous chemical. Understanding its properties is the first step in safe handling and disposal.
Key Hazards:
-
Physical Hazard: Highly flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][2][3][4] Containers may explode when heated.[1][2][3]
-
Health Hazards: May be fatal if swallowed and enters airways due to its aspiration toxicity.[1][2][4][5] It is known to cause skin irritation and serious eye irritation.[1][2][3][6] Inhalation may lead to respiratory irritation.[1][2][3][6] High vapor concentrations can cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[2]
Quantitative Data Summary:
| Property | Value | Citations |
| Flash Point | -28 °C / -18.4 °F | [2] |
| Boiling Point/Range | 40 - 41 °C / 104 - 105.8 °F | [5] |
| Vapor Pressure | 755 mmHg @ 38 °C | [2] |
| Lower Explosion Limit | 1.2% | [2] |
| Specific Gravity | 0.650 | [2] |
| Acute Toxicity (Oral) | LD50 > 5000 mg/kg (Rat) | [2] |
| Acute Toxicity (Inhalation) | LC50 > 176 mg/L (Rat, 4 h) | [2] |
II. Procedural Disposal Plan
Follow these steps to ensure the safe disposal of this compound. This process covers everything from initial handling to final disposal, emphasizing safety at every stage.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
PPE: Always wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and/or face shield).[1][3][6]
-
Ventilation: Handle the chemical only in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of vapors.[3][6]
-
Ignition Sources: Ensure the work area is free of heat, sparks, open flames, and any other potential ignition sources.[1][2][3][6] Post "No Smoking" signs in the area.[6]
-
Equipment: Use only non-sparking tools and explosion-proof electrical equipment.[1][2][3] All metal parts of equipment must be grounded to prevent static electricity discharge.[1][2][3]
Step 2: Waste Collection
-
Container: Use a designated, properly labeled, and sealable container for collecting this compound waste. The container should be compatible with flammable liquids. Keep the container tightly closed when not in use.[1][2][3][4]
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[3][4] It is best practice to collect non-halogenated organic waste separately from halogenated waste.[7][8]
-
Labeling: Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and with the chemical name "this compound."
Step 3: Handling Spills
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area.
-
Control Ignition Sources: Remove all sources of ignition immediately.[1][2][3]
-
Containment: Control and contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1][6] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[1][2][3]
-
Decontamination: Clean the spill area thoroughly.
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a designated hazardous waste storage area.[6]
-
This area should be cool, dry, well-ventilated, and away from heat and incompatible materials.[4][6]
-
The storage area should be secure and accessible only to authorized personnel.[4][6]
Step 5: Final Disposal
-
Regulatory Compliance: All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[4][6]
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[3][4] Do not attempt to dispose of this chemical down the drain or with general trash.[4]
-
Documentation: Maintain records of the disposal, including the amount of waste, date of disposal, and the name of the disposal company, as required by your institution and local regulations.
III. Disposal Workflow Visualization
The following diagram illustrates the logical steps and decision points in the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C6H12 | CID 11210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 8. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
Personal protective equipment for handling 3,3-Dimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3,3-Dimethyl-1-butene (also known as neohexene) in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that poses several health risks.[1][2][3] It can cause skin and serious eye irritation, as well as respiratory irritation.[2][3][4] A significant danger is its classification as an aspiration hazard, which means it can be fatal if swallowed and enters the airways.[1][2][3]
The following personal protective equipment is mandatory when handling this chemical:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are suitable. Inspect for tears or holes before use. |
| Protective Clothing | A flame-retardant lab coat or chemical-resistant apron is required.[6] Long-sleeved clothing should be worn.[6] | |
| Respiratory Protection | Vapor Respirator | Use a NIOSH-approved respirator with organic vapor cartridges when working outside of a certified chemical fume hood or in poorly ventilated areas.[6] |
Safe Handling Procedures
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure. The following operational plan outlines the key steps for safe handling:
Operational Plan: Step-by-Step Handling
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2]
-
Use only non-sparking tools and explosion-proof electrical equipment.[2][5]
-
Assemble all necessary equipment and reagents before retrieving the this compound.
-
-
Chemical Transfer:
-
During Use:
-
Post-Handling:
Storage and Incompatibilities
Proper storage is crucial to prevent accidents. Store this compound according to the following guidelines:
| Storage Parameter | Requirement |
| Location | Store in a cool, dry, well-ventilated area.[2] |
| Container | Keep in the original, tightly closed container.[5] |
| Cabinet | Store in a designated flammables storage cabinet.[5] |
| Temperature | Some sources recommend refrigeration to maintain product quality.[3][5] |
| Incompatible Materials | Keep away from strong oxidizing agents.[3][5] |
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
| Emergency Scenario | Procedure |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][4] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[2][4] If you feel unwell, call a poison center or doctor.[3][5] |
| Ingestion | Do NOT induce vomiting.[3][4] Immediately call a poison center or doctor.[3][4] |
| Small Spill | Absorb the spill with inert material such as vermiculite, dry sand, or earth.[6] Collect the residue in a sealed, labeled container for hazardous waste disposal.[2] |
| Large Spill | Evacuate the area.[7] Shut off all ignition sources.[7] Contact your institution's environmental health and safety department immediately. |
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams.
-
-
Container Management:
-
Keep the waste container tightly closed and store it in a designated hazardous waste accumulation area.
-
Empty containers may still contain flammable vapors and product residue and should be treated as hazardous.[3]
-
-
Final Disposal:
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal.
References
- 1. This compound | C6H12 | CID 11210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. airgas.com [airgas.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
